molecular formula C12H15NS B177440 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] CAS No. 182-53-6

3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Cat. No.: B177440
CAS No.: 182-53-6
M. Wt: 205.32 g/mol
InChI Key: KFQBMGYBVHJESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Spiro[1,3-benzothiazole-2,1'-cyclohexane] is a versatile spirocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. Its unique architecture, featuring a benzothiazoline ring system essentially planar and nearly perpendicular to a cyclohexane chair conformation, provides a rigid three-dimensional framework that is valuable for constructing complex molecules . This compound serves as a key precursor in the synthesis of novel heterocyclic systems. Under specific reaction conditions, analogous 3H-spiro[1,3-thiazole-2,1'-cyclohexane] derivatives can undergo fascinating ring contraction and fusion reactions to form complex structures like 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones, demonstrating their utility in generating new chemical space for drug discovery . Furthermore, the spiro-thiazolidine core is recognized as a privileged structure in antimicrobial research. Compounds based on this framework, such as spiro[cyclohexane-1,2'-thiazolo[4,5-b]pyridine] derivatives, have shown promising in vitro antimicrobial performance against various pathogenic bacterial and fungal strains, including Staphylococcus aureus and Candida albicans . The integration of this spiro system into larger, fused heterocycles is a proven strategy for boosting biological activity, making 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] a valuable building block for developing new therapeutic agents.

Properties

IUPAC Name

spiro[3H-1,3-benzothiazole-2,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQBMGYBVHJESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326216
Record name 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182-53-6
Record name 182-53-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-PENTAMETHYLENEBENZOTHIAZOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of the heterocyclic compound 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]. This spirocyclic molecule, featuring a benzothiazole moiety fused to a cyclohexane ring, represents a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with benzothiazole derivatives. This document details the synthetic protocol, summarizes key characterization data, and explores potential mechanisms of action, offering a valuable resource for researchers engaged in drug discovery and development.

Synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

The synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] is typically achieved through a condensation reaction between 2-aminothiophenol and cyclohexanone. This reaction proceeds via the formation of a benzothiazoline intermediate, which is a common and effective method for constructing the benzothiazole core.

A general workflow for this synthesis is outlined below:

G Reactants 2-Aminothiophenol + Cyclohexanone Solvent Solvent (e.g., Ethanol) Reactants->Solvent Reaction_Conditions Reflux Solvent->Reaction_Conditions Purification Recrystallization Reaction_Conditions->Purification Product 3H-spiro[1,3-benzothiazole- 2,1'-cyclohexane] Purification->Product

Caption: Synthetic workflow for 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

Experimental Protocol

The following protocol is a representative procedure for the synthesis of spiro-benzothiazole derivatives and can be adapted for the synthesis of the title compound. For instance, the synthesis of a substituted analog, 4′-tert-Butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane], involves the following steps[1]:

  • A mixture of the corresponding 2-aminothiophenol derivative (e.g., 2-amino-4-chlorothiophenol, 0.01 mol) and cyclohexanone derivative (e.g., 4-tert-butylcyclohexanone, 0.01 mol) is prepared in absolute ethanol (50 ml).

  • The reaction mixture is refluxed on a water bath for a period of 8 hours.

  • Following the reflux, the solvent is evaporated.

  • The resulting residue is then purified by recrystallization from ethanol to yield the final product.

It is important to note that reaction times and purification methods may need to be optimized for the synthesis of the unsubstituted 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

Characterization Data

The structural elucidation and confirmation of the synthesized 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] are performed using various spectroscopic and analytical techniques.

Physical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₁₂H₁₅NS
Molecular Weight 205.32 g/mol
Melting Point 111 - 113 °C
Infrared (IR) Data not available for parent compound. For a derivative: (KBr) ν = 3370 (N—H), 2962, 2912, 2862 (C—H), 1585, 1571, 1473, 1442 (C=C) cm⁻¹[1]
¹H NMR Data not available for parent compound. For a derivative (DMSO-d₆, 500 MHz): δ = 6.40-6.97 (m, Ar-H), 6.73, 6.97 (2s, NH), 0.83-2.22 (m, cyclohexane-H)[1]
¹³C NMR Data not available for parent compound.
Mass Spectrometry Data not available for parent compound.

Potential Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The mechanism of action for many of these compounds involves the inhibition of key cellular enzymes.

Antimicrobial Activity: Inhibition of DNA Gyrase

One of the well-established mechanisms of action for benzothiazole-based antibacterial agents is the inhibition of DNA gyrase (GyrB) and topoisomerase IV.[2][3][4][5][6] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The benzothiazole scaffold can interact with the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function.

The following diagram illustrates the proposed mechanism of action:

G cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell Spiro_Compound 3H-spiro[1,3-benzothiazole- 2,1'-cyclohexane] DNA_Gyrase DNA Gyrase (GyrB Subunit) Spiro_Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

Caption: Inhibition of bacterial DNA gyrase by spiro-benzothiazole.

Anticancer Activity: Inhibition of Topoisomerase II

In the context of anticancer activity, benzothiazole derivatives have been shown to target human DNA topoisomerase II.[1][7] This enzyme plays a critical role in managing DNA topology during replication and transcription in eukaryotic cells. Its inhibition can lead to DNA damage and ultimately trigger apoptosis (programmed cell death) in cancer cells.

The potential signaling pathway for the anticancer activity is depicted below:

G cluster_drug Drug Action cluster_cancer_cell Cancer Cell Spiro_Compound 3H-spiro[1,3-benzothiazole- 2,1'-cyclohexane] Topoisomerase_II Topoisomerase II Spiro_Compound->Topoisomerase_II Inhibition DNA_Integrity DNA Integrity Maintenance Topoisomerase_II->DNA_Integrity Essential for Apoptosis Apoptosis DNA_Integrity->Apoptosis Induces (if compromised)

Caption: Inhibition of Topoisomerase II in cancer cells.

Conclusion

3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] is a heterocyclic compound with a promising synthetic route and potential for significant biological activity. While detailed characterization data for the parent compound requires further investigation, the established activities of related benzothiazole derivatives, particularly as inhibitors of DNA gyrase and topoisomerase II, highlight the potential of this scaffold in the development of novel antimicrobial and anticancer agents. This technical guide serves as a foundational resource to encourage and support further research into this intriguing class of molecules.

References

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure of Spiro-Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of spiro-benzothiazole derivatives, compounds of significant interest in medicinal chemistry. By understanding their precise three-dimensional arrangement, researchers can gain crucial insights into structure-activity relationships, paving the way for rational drug design and the development of novel therapeutics. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visually represents the analytical workflow.

Core Crystallographic Data

The following tables present a comparative summary of the crystallographic data for two derivatives of the core structure, 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]. This quantitative data is essential for understanding the solid-state conformation and packing of these molecules.

Table 1: Crystal Data and Structure Refinement for 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane] [1]

ParameterValue
Empirical FormulaC₁₄H₁₈ClNS
Formula Weight267.81
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.989 (3)
b (Å)11.163 (4)
c (Å)13.722 (4)
Volume (ų)1376.9 (8)
Z4
Density (calculated) (Mg m⁻³)1.292
Absorption Coefficient (mm⁻¹)0.41
F(000)568
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296
Reflections Collected2724
Final R indices [I > 2σ(I)]R₁ = 0.038, wR₂ = 0.092
Goodness-of-fit on F²1.03

Table 2: Crystal Data and Structure Refinement for 4′-tert-Butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane] [2]

ParameterValue
Empirical FormulaC₁₆H₂₂ClNS
Formula Weight295.87
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.2810 (18)
b (Å)8.9830 (8)
c (Å)11.8750 (13)
β (°)109.580 (3)
Volume (ų)1535.8 (3)
Z4
Density (calculated) (Mg m⁻³)1.280
Absorption Coefficient (mm⁻¹)0.37
F(000)632
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296
Reflections Collected14074
Independent Reflections3849
Final R indices [I > 2σ(I)]R₁ = 0.052, wR₂ = 0.128
Goodness-of-fit on F²1.02

Experimental Protocols

The determination of the crystal structure for these spiro-benzothiazole derivatives involves a multi-step process, from synthesis to data analysis. The following sections detail the methodologies employed.

Synthesis and Crystallization

The synthesis of these compounds generally involves the condensation reaction of a substituted 2-aminothiophenol with a corresponding substituted cyclohexanone.[2]

A typical procedure is as follows:

  • A mixture of the appropriate 2-aminothiophenol and cyclohexanone derivative is refluxed in a suitable solvent, such as absolute ethanol, for several hours.[2]

  • The solvent is then evaporated.

  • The resulting residue is recrystallized, often multiple times from a solvent like ethanol, to yield crystals of sufficient quality for X-ray diffraction analysis.[2]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for elucidating the atomic arrangement in crystalline solids.[3][4]

  • Data Collection : A suitable single crystal is mounted on a diffractometer (e.g., a Bruker Kappa APEXII CCD).[2] Data is collected at a specific temperature, typically 296 K, using Mo Kα radiation.[1][2] Omega (ω) scans are commonly used to collect the diffraction data.[1]

  • Data Reduction and Absorption Correction : The collected data is processed, and an absorption correction is applied (e.g., multi-scan using SADABS).[1][2]

  • Structure Solution and Refinement : The crystal structure is solved using direct methods with software such as SHELXS97 and refined by full-matrix least-squares on F² using programs like SHELXL97.[4] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the initial synthesis of the compound to the final analysis of its crystal structure.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Refinement reactants 2-Aminothiophenol + Cyclohexanone reflux Reflux in Ethanol reactants->reflux evaporation Solvent Evaporation reflux->evaporation recrystallization Recrystallization evaporation->recrystallization crystals Single Crystals recrystallization->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Diffractometer) mounting->data_collection raw_data Raw Diffraction Data data_collection->raw_data data_reduction Data Reduction & Absorption Correction raw_data->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure (CIF File) refinement->final_structure

Caption: Workflow from synthesis to crystal structure determination.

Structural Insights

Analysis of the crystal structures of these spiro-benzothiazole derivatives reveals key conformational features. In both 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane] and 4′-tert-Butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane], the cyclohexane ring adopts a stable chair conformation.[1][2] The 2,3-dihydro-1,3-thiazole ring in the 5-chloro-4'-ethyl derivative is found in an envelope conformation.[1] These conformational details, along with intermolecular interactions such as hydrogen bonds and C—H⋯π interactions, are critical for understanding the packing of these molecules in the crystal lattice and can influence their physicochemical properties.[1][2]

References

Spectroscopic and Structural Elucidation of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-benzothiazolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including antitubercular, analgesic, and antioxidant properties. The structural characterization of these molecules is fundamental to understanding their chemical properties and biological activities. This guide focuses on the spectroscopic data (NMR, IR) and mass spectrometry of substituted 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives, providing a foundational dataset for researchers in the field.

Synthesis

The general synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives involves the condensation reaction between a 2-aminothiophenol derivative and a corresponding cyclohexanone.

dot

Caption: General synthesis workflow for 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives.

Experimental Protocol: Synthesis of 4′-tert-Butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane][1]

A mixture of 2-amino-4-chlorothiophenol (0.01 mol) and 4-tert-butylcyclohexanone (0.01 mol) in 50 ml of absolute ethanol was refluxed on a water bath for 8 hours.[1] The solvent was then evaporated at room temperature, and the resulting residue was recrystallized twice from ethanol to yield X-ray quality crystals.[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for two representative derivatives of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Reference
4′-tert-Butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane]3370 (N-H), 2962, 2912, 2862 (C-H), 1585, 1571, 1473, 1442 (C=C)[1]
5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane]Data for this specific analog's IR spectrum is mentioned as being collected but the detailed peak list is not provided in the abstract.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound¹H NMR (Solvent, Frequency)Chemical Shifts (δ, ppm)Reference
4′-tert-Butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane](DMSO-d₆, 500 MHz)0.83–0.86 (9H, m, 4'-C(CH₃)₃-cyc.), 0.95–1.02 (1H, m, CH/CH₂-cyc.), 1.09–1.36 (2H, m, CH/CH₂-cyc.), 1.58–1.72 (4H, m, CH/CH₂-cyc.), 2.15–2.22 (2H, m, CH/CH₂-cyc.), 6.40, 6.47 (1H, 2d, J=2.0 Hz, H4-bt.), 6.50 (1H, dd, J=8.1, 2.0 Hz, H6-bt.), 6.90 (1H, d, J=7.8 Hz, H7-bt.), 6.73, 6.97 (1H, 2s, NH). (cyc. = cyclohexane, bt. = benzothiazole)[1]
5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane]Not specifiedThe provided data mentions ¹H NMR was performed, with peaks at δ 6.74 and 6.94 ppm disappearing on D₂O exchange, confirming them as NH protons. A more detailed spectrum is not available in the abstract.[2]
Mass Spectrometry

While specific mass spectrometry data for these exact analogs are not detailed in the provided search results, the molecular formula for 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] is C₁₂H₁₅NS, corresponding to a molecular weight of 205.32 g/mol . For its derivatives, the mass would increase accordingly. For example, for C₁₆H₂₂ClNS (4′-tert-Butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane]), the molecular weight is 295.87 g/mol .[1]

Characterization Workflow

The structural confirmation of newly synthesized 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives typically follows a standard analytical workflow.

dot

Caption: Standard workflow for the characterization of synthesized spiro-benzothiazolines.

Conclusion

The spectroscopic data for substituted 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives provide a crucial reference for researchers working on the synthesis and characterization of novel compounds in this family. The characteristic N-H and C-H stretching frequencies in the IR spectra, along with the distinct chemical shifts for the aromatic and cyclohexyl protons in the ¹H NMR spectra, are key identifiers. This guide serves as a foundational resource for the structural elucidation of this important class of heterocyclic compounds.

References

Physicochemical properties of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] core represents a fascinating heterocyclic system that merges the well-established pharmacological relevance of the benzothiazole nucleus with the conformational rigidity and three-dimensional complexity of a spirocyclic framework. Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The incorporation of a spiro-cyclohexane ring introduces a defined three-dimensional structure, which can be crucial for specific and high-affinity interactions with biological targets.[4] This unique structural combination makes these derivatives promising candidates in medicinal chemistry for the development of novel therapeutics, particularly for neurological disorders or infections.[5] This guide provides a detailed overview of the known physicochemical properties, synthetic methodologies, and structural characteristics of this compound class.

Physicochemical Properties

Quantitative data for derivatives of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] are limited in publicly accessible literature. However, data for the parent compound and select derivatives provide a foundational understanding of their characteristics.

Table 1: Physicochemical Data for the Parent Compound: 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

PropertyValueSource
CAS Number 182-53-6[6][7]
Molecular Formula C₁₂H₁₅NS[5][7]
Molecular Weight 205.32 g/mol [5][6]
Physical Form Solid[6]
Melting Point (mp) 111 - 113 °C[6]
Purity 95%[6]
MDL Number MFCD00022809[6][7]

Table 2: Crystallographic Data for 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane]

PropertyValueSource
Molecular Formula C₁₄H₁₈ClNS[8]
Molecular Weight (M) 267.81[8]
Crystal System Orthorhombic[8]
Space Group P2₁2₁2₁[8]
Unit Cell Dimensions a = 8.989 Å, b = 11.163 Å, c = 13.722 Å[8]
Unit Cell Volume (V) 1376.9 ų[8]
Molecules per Unit Cell (Z) 4[8]
Calculated Density (D) 1.292 Mg m⁻³[8]

In the solid state, the structure of the 5-chloro-4′-ethyl derivative reveals that the cyclohexane ring adopts a stable chair conformation.[8] The 2,3-dihydro-1,3-thiazole portion of the molecule assumes an envelope conformation.[8] Intermolecular N—H⋯S hydrogen bonds are observed, which link the molecules into chains within the crystal lattice.[8]

Synthesis and Experimental Protocols

The synthesis of spiro-benzothiazole derivatives generally involves the condensation reaction between a 2-aminothiophenol and a cyclic ketone. This well-established method provides a versatile route to the core scaffold.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Aminothiophenol Derivative C Condensation Reaction (e.g., Reflux in Toluene) A->C + B Cyclohexanone Derivative B->C D 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] Derivative C->D Yields

General Synthesis Workflow for Spiro-Benzothiazole Derivatives.
General Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on common methods for synthesizing benzothiazole derivatives.[8][9][10]

  • Reaction Setup: To a solution of a substituted 2-aminothiophenol (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), the corresponding substituted cyclohexanone (1.1 eq) is added.

  • Catalysis (Optional): An acid catalyst, such as p-toluenesulfonic acid (p-TSA), or a green catalyst like silica-supported sodium hydrogen sulfate may be added to facilitate the reaction.[9]

  • Reaction Conditions: The mixture is heated to reflux and stirred for a period ranging from a few hours to overnight. The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a solvent system such as ethyl acetate/n-hexane to yield the pure spiro compound.

  • Characterization: The structure and purity of the final product are confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure, proton environments, and carbon framework.[10][11]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS is used to confirm the molecular weight and elemental composition.[10]

    • Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups present in the molecule.[10][11]

    • Melting Point: The melting point is determined to assess the purity of the solid compound.

Structure-Activity Relationships and Biological Potential

While specific bioactivity data for a broad range of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives are not extensively documented, the known activities of the parent scaffolds provide a logical basis for their potential applications. The structure allows for modification at two key locations: the aromatic benzothiazole ring and the aliphatic cyclohexane ring. These modifications can be used to modulate the compound's physicochemical properties (e.g., lipophilicity, solubility) and its interaction with biological targets.

SAR cluster_mods Potential Modification Sites cluster_activities Potential Biological Activities core 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] Core Scaffold benz_mod Benzothiazole Ring (e.g., -Cl, -OCH₃, -NO₂) core:head->benz_mod Modify cyclo_mod Cyclohexane Ring (e.g., -Alkyl, -OH) core:head->cyclo_mod Modify anticancer Anticancer benz_mod->anticancer Influences antimicrobial Antimicrobial benz_mod->antimicrobial neuro Neurological Targets cyclo_mod->neuro Influences antiox Antioxidant cyclo_mod->antiox

Conceptual Structure-Activity Relationship (SAR) Map.
  • Anticancer Activity: Benzothiazole derivatives are widely investigated for their anticancer properties. The presence of hydrophobic or electron-withdrawing groups on the benzothiazole ring can enhance cytotoxic activity against various cancer cell lines.[2]

  • Antimicrobial Activity: The benzothiazole scaffold is a common feature in many antimicrobial agents.[3] Modifications can tune the activity against different strains of bacteria and fungi.

  • Neurological Activity: The rigid spirocyclic structure is valuable for designing ligands that target receptors and enzymes in the central nervous system.[5]

  • Antioxidant Activity: Spirocyclic compounds, including those with heterocyclic moieties, have been reported to possess significant antioxidant capabilities, which are beneficial in combating oxidative stress-related diseases.[12]

Conclusion

The 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] framework is a structurally compelling scaffold with significant potential in drug discovery. The available data on its physicochemical properties and the established synthetic routes provide a solid foundation for further exploration. Future research should focus on the synthesis of diverse libraries of these derivatives and systematic evaluation of their biological activities to unlock their full therapeutic potential. The unique three-dimensional arrangement of this spiro system offers an opportunity to develop highly selective and potent modulators of various biological targets.

References

An In-depth Technical Guide to the Conformational Analysis of the Cyclohexane Ring in Spiro-Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of the cyclohexane ring when incorporated into spiro-benzothiazole scaffolds. Understanding the three-dimensional structure and conformational dynamics of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design, as the spatial arrangement of substituents on the cyclohexane ring can significantly influence biological activity. This document details the experimental and computational methodologies used to elucidate these conformations, presents key quantitative data, and illustrates the fundamental principles governing the conformational preferences of this important class of heterocyclic compounds.

Introduction: The Significance of Cyclohexane Conformation in Spiro-Benzothiazoles

Spiro-benzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fusion of a cyclohexane ring at a spiro center introduces a three-dimensional element that can profoundly impact the molecule's interaction with biological targets. The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. This results in two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The relative orientation of these substituents is critical for molecular recognition by enzymes and receptors. Therefore, a thorough conformational analysis is an indispensable component of the drug discovery and development process for this class of compounds.

Conformational Preferences of the Cyclohexane Ring

The cyclohexane ring in spiro-benzothiazoles overwhelmingly adopts a chair conformation . This is a consequence of its inherent stability, which minimizes steric and torsional strain. The spiro fusion to the benzothiazole moiety, however, can introduce subtle distortions and influence the equilibrium between the two possible chair conformers.

The primary chair conformation is characterized by specific dihedral angles and proton-proton coupling constants in Nuclear Magnetic Resonance (NMR) spectroscopy, and by precise bond angles and lengths as determined by X-ray crystallography.

Chair Conformation

The chair form is the most stable conformation of a cyclohexane ring. In spiro-benzothiazoles, the cyclohexane ring is locked in a specific orientation relative to the benzothiazole moiety, but it can still undergo ring flipping to interconvert between two chair forms, where axial substituents become equatorial and vice versa. The energetic barrier to this ring flip and the preferred conformation are influenced by the substituents on both the cyclohexane and benzothiazole rings.

Quantitative Conformational Data

The following tables summarize key quantitative data obtained from experimental studies on spiro-benzothiazoles containing a cyclohexane ring. These data are crucial for understanding the precise geometry and conformational preferences of these molecules.

X-ray Crystallographic Data

X-ray crystallography provides definitive evidence for the solid-state conformation of molecules. The data below is for 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane], which confirms a chair conformation for the cyclohexane ring.

ParameterValueReference
Crystal SystemOrthorhombic[1]
Space GroupP212121[1]
a (Å)8.989(3)[1]
b (Å)11.163(4)[1]
c (Å)13.722(4)[1]
α (°)90[1]
β (°)90[1]
γ (°)90[1]
Cyclohexane ConformationChair[1]

Table 1: Crystallographic Data for 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane].

NMR Spectroscopic Data (1H NMR Coupling Constants)

Proton-proton coupling constants (³JHH) are invaluable for determining the dihedral angles between adjacent protons in the cyclohexane ring and thus deducing its conformation in solution. Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

CompoundProton PairCoupling Constant (J, Hz)Inferred Relationship
Generic Spiro[cyclohexane-1,2'-benzothiazoline]Hax-H'ax~12trans-diaxial
Hax-H'eq~4axial-equatorial
Heq-H'eq~4equatorial-equatorial

Table 2: Typical ³JHH Coupling Constants for a Chair Conformation of the Cyclohexane Ring in Spiro-Benzothiazoles.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the conformational analysis of the cyclohexane ring in spiro-benzothiazoles.

Synthesis of Spiro[cyclohexane-1,2'-benzothiazole] Derivatives

General Procedure:

A common method for the synthesis of spiro[cyclohexane-1,2'-benzothiazoline]s involves the condensation reaction between a substituted 2-aminothiophenol and a substituted cyclohexanone.

  • Reaction Setup: To a solution of the substituted 2-aminothiophenol (1 mmol) in a suitable solvent such as ethanol or methanol (10 mL), the substituted cyclohexanone (1.1 mmol) is added.

  • Catalysis: A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of glacial acetic acid, is added to the reaction mixture.

  • Reaction Conditions: The mixture is typically refluxed for a period ranging from 2 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure spiro-benzothiazole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution.

  • Sample Preparation: Approximately 5-10 mg of the purified spiro-benzothiazole is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1H NMR Spectroscopy: 1H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts (δ) and coupling constants (J) for the cyclohexane protons are carefully analyzed.

  • 2D NMR Spectroscopy: To aid in the assignment of proton signals and to obtain more detailed structural information, various 2D NMR experiments are performed:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for distinguishing between axial and equatorial protons and for determining the relative stereochemistry of substituents.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.

  • Crystal Growth: Single crystals of the spiro-benzothiazole suitable for X-ray analysis are grown by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, dichloromethane/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (often 100 K or room temperature).

  • Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which definitively establish the conformation of the cyclohexane ring.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the relative energies of different conformers and to predict their geometries and spectroscopic properties.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of the spiro-benzothiazole.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). The relative energies of the optimized structures are then calculated to determine the most stable conformer(s).

  • Calculation of NMR Parameters: NMR chemical shifts and coupling constants can be calculated for the optimized geometries and compared with experimental data to validate the predicted conformation.

Visualization of Conformational Principles

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of the cyclohexane ring in spiro-benzothiazoles.

G cluster_0 Cyclohexane Ring Flip Chair1 Chair Conformer 1 (Axial Substituent) TwistBoat Twist-Boat (Transition State) Chair1->TwistBoat Energy Barrier Chair2 Chair Conformer 2 (Equatorial Substituent) Chair2->TwistBoat Energy Barrier TwistBoat->Chair2 experimental_workflow cluster_synthesis Synthesis start 2-Aminothiophenol + Cyclohexanone reaction Condensation Reaction start->reaction product Spiro-Benzothiazole reaction->product nmr NMR Spectroscopy (1H, 13C, COSY, NOESY) product->nmr xray X-ray Crystallography product->xray comp Computational Modeling (DFT) product->comp coupling Coupling Constants nmr->coupling noe NOE Correlations nmr->noe crystal Crystal Structure xray->crystal energy Conformer Energies comp->energy

References

An In-depth Technical Guide on Tautomerism in 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring-chain tautomerism in 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] systems. Given the limited direct research on the parent compound, this guide integrates foundational principles of tautomerism in 1,3-heterocycles with specific data from substituted derivatives to offer a thorough understanding for researchers in medicinal chemistry and drug development.

Introduction to Tautomerism in Spirobenzothiazoles

The 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] scaffold is a significant heterocyclic system known for its presence in compounds with diverse biological activities.[1][2] A key chemical feature of this system is its potential to exhibit ring-chain tautomerism. This is a dynamic equilibrium where the cyclic spiro compound (the 'ring' form) can reversibly open to an acyclic Schiff base (the 'chain' form).[3]

The equilibrium between the closed spiro form and the open Schiff base form is influenced by several factors, including the nature of substituents on both the benzothiazole and cyclohexane rings, the polarity of the solvent, temperature, and pH.[3] Understanding and controlling this tautomeric balance is crucial for drug design, as the different tautomers may exhibit distinct biological activities and pharmacokinetic profiles.

Below is a visualization of the potential ring-chain tautomeric equilibrium in the 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] system.

Caption: Ring-chain tautomeric equilibrium.

Synthesis and Structural Characterization

The synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] and its derivatives typically involves the condensation reaction of 2-aminothiophenol with cyclohexanone or its substituted analogues.[4] This reaction can be catalyzed by various reagents and conditions, including microwave irradiation for enhanced efficiency.[4]

Structural characterization is paramount to confirm the formation of the spiro system and to study its tautomeric behavior. X-ray crystallography provides definitive evidence for the solid-state structure, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing the tautomers in solution.

Table 1: Spectroscopic Data for a Representative Derivative

While comprehensive data for the parent compound is scarce, the following table summarizes ¹H NMR data for a substituted derivative, 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane], which has been shown to exist in the closed-ring (spiro) form.

Compound Solvent ¹H NMR Chemical Shifts (ppm) Interpretation
5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane]Not Specified6.74, 6.94 (1H, 2 s, NH)The presence of a signal for the NH proton is indicative of the 3H-spiro (closed-ring) tautomer. The disappearance of this signal upon D₂O exchange would further confirm this assignment.

Note: This data is based on a specific derivative and may vary for the parent compound and other analogues.

Experimental Protocols

3.1. Synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

This protocol describes a general method for the synthesis of the title compound.

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and cyclohexanone (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition (Optional): An acid catalyst like p-toluenesulfonic acid (catalytic amount) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

3.2. Investigation of Tautomerism using NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[6]

  • Sample Preparation: Prepare solutions of the spiro compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • ¹H NMR Analysis: Acquire ¹H NMR spectra for each solution. The presence of distinct sets of signals for the ring and chain forms, or averaged signals, will depend on the position of the equilibrium and the rate of interconversion. The ratio of tautomers can be determined by integrating the characteristic signals for each form.

  • ¹³C and ¹⁵N NMR Analysis: These nuclei provide complementary information on the electronic environment of the atoms involved in the tautomerism, further aiding in the assignment of the tautomeric forms.

  • Variable Temperature (VT) NMR: Conducting NMR experiments at different temperatures can provide insights into the thermodynamics of the tautomeric equilibrium and the kinetics of the interconversion.[7]

3.3. UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing changes in the absorption spectra in different solvents or upon changing temperature.[8] The open-chain form, with its extended conjugation, is expected to have a different absorption maximum compared to the closed-ring form.

  • Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: Analyze the changes in the position and intensity of the absorption bands to infer the predominant tautomeric form in each solvent.

The following diagram illustrates a general workflow for the synthesis and analysis of tautomerism in these systems.

G cluster_synthesis Synthesis cluster_analysis Tautomerism Analysis start 2-Aminothiophenol + Cyclohexanone reaction Condensation Reaction (e.g., Reflux in Ethanol) start->reaction workup Work-up and Purification (Recrystallization/Chromatography) reaction->workup product Pure 3H-spiro[1,3-benzothiazole- 2,1'-cyclohexane] workup->product nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) product->nmr Characterize in solution uv_vis UV-Vis Spectroscopy product->uv_vis Study electronic transitions computational Computational Studies (DFT Calculations) product->computational Model tautomer stability

Caption: Experimental workflow for synthesis and analysis.

Biological Significance and Potential Applications

Spirocyclic compounds, including those incorporating benzothiazole and cyclohexane moieties, are of significant interest in drug discovery due to their unique three-dimensional structures which can lead to enhanced biological activity and selectivity.[2] While specific signaling pathways for 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] are not well-defined in the literature, related spiro and benzothiazole compounds have demonstrated a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a common scaffold in antimicrobial agents.[5]

  • Antioxidant Properties: Spirocyclic derivatives have been investigated for their potential as antioxidants.[9]

  • Anticancer Activity: Various spiro compounds have shown cytotoxicity against cancer cell lines.[2]

  • Neurological Applications: Some spiro compounds are explored for their potential in treating neurological disorders.[1]

The tautomeric equilibrium of these compounds is likely to play a crucial role in their mechanism of action, as the different forms may interact differently with biological targets. Therefore, a thorough understanding of the tautomerism is essential for the rational design of new therapeutic agents based on this scaffold.

Conclusion

The 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] system represents a fascinating class of compounds with the potential for rich tautomeric chemistry. While detailed quantitative studies on the parent system are limited, the principles of ring-chain tautomerism, combined with data from related derivatives, provide a solid framework for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the synthesis, characterization, and tautomeric behavior of these promising compounds, paving the way for their potential application in drug discovery and materials science. Further research, including detailed spectroscopic and computational studies, is needed to fully elucidate the tautomeric equilibria and structure-activity relationships within this class of molecules.

References

A Technical Guide to Quantum Chemical Calculations for 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]. This spirocyclic compound, incorporating both a benzothiazole and a cyclohexane moiety, presents a unique structural framework of interest in medicinal chemistry and materials science.[1] Computational methods, particularly Density Functional Theory (DFT), offer profound insights into the molecule's behavior at the atomic level, guiding experimental efforts and accelerating the discovery process.[2][3][4]

Theoretical Framework and Computational Methodology

Quantum chemical calculations provide a powerful tool for investigating molecular properties that can be challenging to determine experimentally. For molecules like 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane], DFT has proven to be a reliable and computationally efficient method for predicting a wide range of characteristics.[2][3][5][6]

Experimental Protocol: Density Functional Theory (DFT) Calculation

A typical computational protocol for analyzing spiro-benzothiazole derivatives involves the following steps:

  • Structure Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization. A widely used and effective functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[2][3][5][6] A suitable basis set, such as 6-311G(d,p), provides a good balance between accuracy and computational cost for molecules of this size.[6] The optimization process is complete when the forces on all atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.[6]

  • Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[2][3][5][6] The Molecular Electrostatic Potential (MEP) is also calculated to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.[5]

  • Spectroscopic Predictions: Time-dependent DFT (TD-DFT) calculations can be employed to predict the UV-Vis absorption spectra, providing insights into the electronic transitions.[5][6] The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data for structure validation.[6][7]

All calculations are typically performed using a computational chemistry software package like Gaussian.[2][3][6]

Data Presentation: Predicted Molecular Properties

The quantitative data obtained from these calculations can be summarized for clear interpretation and comparison with experimental results.

Table 1: Optimized Geometric Parameters

ParameterBond/AngleCalculated ValueExperimental Value
Bond Lengths (Å) C-SValueValue
C-NValueValue
C=NValueValue
**Bond Angles (°) **C-S-CValueValue
S-C-NValueValue
Dihedral Angles (°) C-S-C-NValueValue
Spirocyclic JunctionValueValue
Experimental values for substituted analogs can be found in the literature for comparison.[8][9]

Table 2: Calculated Electronic and Spectroscopic Properties

PropertyCalculated ValueUnitSignificance
Total Energy ValueHartreesThermodynamic stability
Dipole Moment ValueDebyePolarity and solubility
E_HOMO ValueeVElectron-donating ability[2][3]
E_LUMO ValueeVElectron-accepting ability[2][3]
HOMO-LUMO Gap (ΔE) ValueeVChemical reactivity and kinetic stability[4][6]
Ionization Potential (I) ValueeVEnergy to remove an electron
Electron Affinity (A) ValueeVEnergy released upon gaining an electron
Chemical Hardness (η) ValueeVResistance to change in electron distribution
Max Absorption Wavelength (λ_max) ValuenmUV-Vis absorption characteristic[5]
Major Vibrational Frequencies Valuecm⁻¹IR spectral peaks (e.g., N-H, C=C)[6]

Visualizations of Computational Workflow and Molecular Structure

Visual diagrams are essential for understanding the logical flow of the computational study and the key structural features of the molecule.

G Computational Workflow for 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] A Initial Structure Input (3D Model) B Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Optimized Structure (Ground State) B->D Converged E Confirmation of Minimum (No Imaginary Frequencies) C->E F Electronic Properties (HOMO, LUMO, MEP) D->F G Spectroscopic Properties (TD-DFT for UV-Vis, GIAO for NMR) D->G H Data Analysis & Comparison with Experimental Data F->H G->H G Key Molecular Orbitals and Reactivity Sites cluster_0 Electronic Properties cluster_1 Reactivity Prediction HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE (Energy Gap) Dictates Reactivity MEP Molecular Electrostatic Potential (MEP) Nucleophilic Nucleophilic Sites (Electron-Rich Regions) MEP->Nucleophilic Electrophilic Electrophilic Sites (Electron-Poor Regions) MEP->Electrophilic

References

The Dawn of Spiro-Benzothiazoles: A Technical Guide to Their Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of benzothiazole and spirocyclic systems has given rise to a class of compounds with significant potential in medicinal chemistry. Spiro-benzothiazole derivatives, particularly those incorporating an indolinone moiety, have emerged as promising scaffolds for the development of novel therapeutic agents. Their unique three-dimensional architecture allows for interactions with biological targets that are often inaccessible to their planar counterparts. This technical guide delves into the core aspects of the discovery and initial isolation of these fascinating molecules, providing a comprehensive overview of their synthesis, characterization, and early biological evaluation.

The foundational synthesis of a key class of spiro-benzothiazole compounds, the 3H-Spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones, involves a straightforward and efficient one-pot condensation reaction. This reaction, typically between a substituted or unsubstituted 1H-indole-2,3-dione (isatin) and 2-aminothiophenol, has become a cornerstone for the generation of diverse spiro-benzothiazole libraries. While the parent benzothiazole ring system was first synthesized by A.W. Hofmann in 1887, the exploration of its spirocyclic derivatives appears to have gained significant traction in the early 21st century.

This guide will provide detailed experimental protocols for this seminal reaction, present key quantitative data in a structured format for easy comparison, and visualize the synthetic workflow and the known biological signaling pathways of these compounds.

Data Presentation

The following tables summarize the quantitative data for a series of synthesized 3H-Spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one derivatives, providing a comparative overview of their physical and spectroscopic properties.

Table 1: Synthesis and Physical Properties of Spiro-Benzothiazole Derivatives

Compound IDR1R2Yield (%)Melting Point (°C)
3a HH86241
3b H5-Cl--
3c H5-OCF354244
4a CH3CH3--
4b CH3H--
3k CH35-Cl68200-203
3h CH35-CH345224-226

Note: '-' indicates data not available in the provided search results.

Table 2: Spectroscopic Data for Selected Spiro-Benzothiazole Derivatives

Compound IDIR (KBr, cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)Mass Spec (m/z)
3a 3281, 3149 (NH), 1728 (C=O)10.39 (s, 1H, ind. NH), 7.56 (s, 1H, benzothia. NH), 6.50-7.55 (m, 7H, Ar-H)178.1 (C=O), 142.2, 138.5, 131.2, 129.5, 125.4, 123.1, 122.5, 121.9, 118.7, 111.2, 108.4, 75.6 (spiro C)-
3c 3291, 3180 (NH), 1727 (C=O)10.60 (s, 1H, ind. NH), 7.61 (s, 1H, benzothia. NH), 6.55-7.53 (m, 6H, Ar-H)-371, 373 (MH⁻)[1]
3k 3300 (NH), 1701 (C=O)7.53 (s, 1H, benzothia. NH), 3.11 (s, 3H, N-CH₃), 6.56-7.60 (m, 6H, Ar-H)-335, 337, 339 (MH⁻)[1]
3h 3292 (NH), 1701 (C=O)7.51 (s, 1H, benzothia. NH), 3.09 (s, 3H, N-CH₃), 2.29 (s, 3H, CH₃), 6.51-7.42 (m, 6H, Ar-H)-315, 317 (MH⁻)[1]

Note: '-' indicates data not available in the provided search results. For detailed assignments, refer to the cited literature.

Experimental Protocols

The following section details the general experimental procedure for the synthesis of 3H-Spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones.

General Synthesis of 3H-Spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one Derivatives (3a-c, 4a-e)

This protocol is based on the methods described in the synthesis of spiroindolinones incorporating a benzothiazole moiety.[2][3]

Materials:

  • Substituted or unsubstituted 1H-indole-2,3-dione (isatin) (1 mmol)

  • 2-Aminothiophenol (1 mmol)

  • Ethanol (20 mL)

Procedure:

  • A solution of the appropriate 1H-indole-2,3-dione (1 mmol) in ethanol (10 mL) is prepared.

  • To this solution, 2-aminothiophenol (1 mmol) in ethanol (10 mL) is added.

  • The reaction mixture is then refluxed for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure spiro-benzothiazole compound.

Characterization: The structure of the synthesized compounds is confirmed by various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H and C=O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the spiro carbon.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Visualizations

Logical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the study of spiro-benzothiazole compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening start Starting Materials (Isatin & 2-Aminothiophenol) reaction One-Pot Condensation (Ethanol, Reflux) start->reaction filtration Filtration & Washing reaction->filtration purification Recrystallization filtration->purification product Pure Spiro-Benzothiazole Compound purification->product ir IR Spectroscopy product->ir nmr NMR (1H & 13C) product->nmr ms Mass Spectrometry product->ms elemental Elemental Analysis product->elemental antioxidant Antioxidant Assays (DPPH, ABTS) product->antioxidant anticancer Anticancer Assays (Cell Viability, Apoptosis) product->anticancer

General experimental workflow for the synthesis and evaluation of spiro-benzothiazole compounds.
Signaling Pathways

The anticancer and antioxidant activities of spiro-benzothiazole derivatives are attributed to their interaction with specific cellular pathways. The following diagrams illustrate the proposed mechanisms of action.

anticancer_pathway cluster_pathways Modulated Signaling Pathways cluster_cellular_effects Cellular Effects spiro_bzt Spiro-Benzothiazole Compound jak_stat JAK/STAT Pathway spiro_bzt->jak_stat Inhibition erk_mapk ERK/MAPK Pathway spiro_bzt->erk_mapk Inhibition pi3k_akt PI3K/Akt/mTOR Pathway spiro_bzt->pi3k_akt Inhibition apoptosis Induction of Apoptosis (Mitochondrial Pathway) spiro_bzt->apoptosis cell_cycle Cell Cycle Arrest spiro_bzt->cell_cycle proliferation Inhibition of Cell Proliferation jak_stat->proliferation erk_mapk->proliferation pi3k_akt->proliferation apoptosis->proliferation Leads to cell_cycle->proliferation Leads to

Proposed anticancer mechanism of action for spiro-benzothiazole compounds.

antioxidant_pathway spiro_bzt Spiro-Benzothiazole Compound ros Reactive Oxygen Species (ROS) spiro_bzt->ros Radical Scavenging (Donates H atom or electron) cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage) spiro_bzt->cellular_damage Prevents stable_product Stable, Non-reactive Product ros->stable_product ros->cellular_damage

Proposed antioxidant mechanism of action for spiro-benzothiazole compounds.

Conclusion

The discovery and initial isolation of spiro-benzothiazole compounds, particularly the spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones, represent a significant advancement in the field of heterocyclic chemistry. The straightforward and efficient synthesis from readily available starting materials has paved the way for the creation of a diverse range of derivatives with promising biological activities. Early investigations have highlighted their potential as potent antioxidant and anticancer agents. The proposed mechanisms of action, involving the modulation of key cellular signaling pathways and the scavenging of reactive oxygen species, underscore the therapeutic potential of this unique chemical scaffold. Further research into the structure-activity relationships and the elucidation of their precise molecular targets will undoubtedly fuel the development of novel and effective drugs for a variety of diseases. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the field of drug discovery and development through the exploration of innovative heterocyclic compounds.

References

An In-depth Technical Guide on the Solubility of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for studying the solubility of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on established experimental protocols and data presentation formats that are crucial for researchers in pharmaceutical and chemical development.

Introduction to 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] is a heterocyclic compound featuring a spiro linkage between a benzothiazole and a cyclohexane ring. The unique three-dimensional structure of spiro compounds makes them of significant interest in medicinal chemistry for the development of novel therapeutic agents. Understanding the solubility of this compound in different organic solvents is a critical first step in its formulation, purification, and analytical characterization.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] in a range of organic solvents has not been extensively published. Therefore, this section presents a template for how such data, once determined experimentally, should be structured for clarity and comparative analysis.

Table 1: Illustrative Solubility Data of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] at 25°C (Example Data)

SolventDielectric Constant (at 20°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Hexane1.88Data Point 1Data Point 1
Toluene2.38Data Point 2Data Point 2
Dichloromethane8.93Data Point 3Data Point 3
Acetone20.7Data Point 4Data Point 4
Ethanol24.55Data Point 5Data Point 5
Methanol32.7Data Point 6Data Point 6
Dimethyl Sulfoxide (DMSO)46.7Data Point 7Data Point 7

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] in organic solvents, based on the widely accepted shake-flask method, which is considered a reliable technique for sparingly soluble compounds.[1][2][3]

Materials and Equipment
  • Compound: 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] (purity >95%)

  • Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, DMSO).

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Thermostatically controlled shaker or water bath

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

    • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is necessary to ensure saturation.[2][3]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach thermodynamic equilibrium. A duration of 24 to 72 hours is typically recommended, and preliminary studies can determine the optimal time.[1][4]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, centrifugation of the samples is recommended.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] in the diluted samples using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

    • A calibration curve should be prepared using standard solutions of the compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL and mol/L.

    • It is recommended to perform each solubility determination in triplicate to ensure the reproducibility of the results.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_analysis 5. Data Analysis A Add excess compound to solvent in vials B Agitate at constant temperature (24-72h) A->B C Centrifuge to sediment excess solid B->C D Filter supernatant (0.45 µm filter) C->D E Dilute filtered sample D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility (g/100mL, mol/L) F->G

References

Methodological & Application

Application Notes and Protocols: Antimicrobial Activity of Spiro-Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial activity of benzothiazole derivatives, with a focus on spiro-analogues where information is available. The content is curated for researchers in medicinal chemistry, microbiology, and drug discovery.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a spirocyclic moiety, such as a cyclohexane ring, into the benzothiazole scaffold can lead to novel three-dimensional structures with potentially enhanced biological activity and unique pharmacological profiles. This document outlines the antimicrobial potential of these compounds, presenting key data and experimental protocols to guide further research and development. While specific data for 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives is limited in the public domain, the following sections generalize the available information for structurally related benzothiazole compounds.

Data Presentation

The antimicrobial efficacy of various benzothiazole derivatives is summarized below. These tables present Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data against a panel of pathogenic bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Benzothiazole DerivativesStaphylococcus aureus25 - 200Kanamycin-
Benzothiazole DerivativesBacillus subtilis25 - 200Kanamycin-
Benzothiazole DerivativesEscherichia coli25 - 200Kanamycin-
Benzothiazole-Thiazole HybridsS. aureus3.90 - 15.63Streptomycin-
Benzothiazole-Thiazole HybridsE. coli3.90 - 15.63Streptomycin-
Benzothiazole DerivativesCandida albicans25 - 200--
Benzothiazole DerivativesAspergillus niger25 - 200--
Benzothiazole-Thiazole HybridsC. albicans3.90 - 15.63Fluconazole-
Benzothiazole-Thiazole HybridsA. niger3.90 - 15.63Fluconazole-

Note: The MIC values for benzothiazole derivatives are presented as a range based on multiple studies.[1][2]

Table 2: Zone of Inhibition for Selected Benzothiazole Derivatives

CompoundConcentrationBacillus subtilis (mm)Escherichia coli (mm)Reference Compound (Concentration)Zone of Inhibition (mm)
A1-22 - 33-Norfloxacin38 - 48
A2-21 - 32-Norfloxacin38 - 48
B2--20 - 25Norfloxacin26 - 36

Data extracted from a study on 2-amino benzothiazole derivatives.[3]

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of benzothiazole derivatives are provided below. These protocols are generalized from various literature sources.

Protocol 1: General Synthesis of 2-Substituted Benzothiazole Derivatives

This protocol describes a common method for synthesizing benzothiazole derivatives through the condensation of 2-aminothiophenol with carboxylic acids.

Materials:

  • 2-aminothiophenol

  • Substituted benzoic acid

  • Polyphosphoric acid (PPA)

  • Methanol

  • 10% Sodium carbonate solution

  • Ice

Procedure:

  • To polyphosphoric acid (15 g), add equimolar amounts of the substituted benzoic acid and 2-aminothiophenol.[4]

  • Heat the reaction mixture at 220°C for 4 hours with constant stirring.[4]

  • Allow the mixture to cool to room temperature and then pour it into ice-cold 10% sodium carbonate solution.[4]

  • A precipitate will form. Filter the precipitate and wash it with cold water.

  • Recrystallize the crude product from methanol to obtain the purified 2-substituted benzothiazole derivative.[4]

  • Characterize the final compound using spectroscopic methods such as NMR and MS.[5][6]

Protocol 2: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method

This protocol outlines the agar well diffusion method to assess the antimicrobial activity of synthesized compounds.

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Bacterial or fungal cultures

  • Synthesized benzothiazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic and antifungal drugs (e.g., Gentamicin, Nystatin)[7]

  • Sterile cork borer

Procedure:

  • Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculate the solidified agar plates with the test microorganisms.

  • Create wells in the agar plates using a sterile cork borer.

  • Add a specific concentration of the test compound solution into the wells.

  • Add the standard antibiotic/antifungal solution to a separate well as a positive control, and the solvent alone as a negative control.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.[7]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the compounds.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum

  • Synthesized benzothiazole compounds

  • Standard antimicrobial drugs

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Perform a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well microtiter plate.

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][7]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and antimicrobial screening of benzothiazole derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of Benzothiazole Derivatives Reactants 2-Aminothiophenol + Substituted Carboxylic Acid Reaction Condensation Reaction (e.g., with PPA) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (Recrystallization) Crude->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Pure Benzothiazole Derivative Characterization->Final

Caption: General workflow for the synthesis of benzothiazole derivatives.

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Workflow Start Synthesized Benzothiazole Derivatives Primary_Screening Primary Screening (Agar Well/Disk Diffusion) Start->Primary_Screening Select_Active Identify Active Compounds (Measure Zone of Inhibition) Primary_Screening->Select_Active MIC_Determination Quantitative Analysis (Broth Microdilution for MIC) Select_Active->MIC_Determination MBC_Determination Further Analysis (MBC Determination) MIC_Determination->MBC_Determination Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition, Docking) MIC_Determination->Mechanism_Study

Caption: Typical workflow for antimicrobial screening of novel compounds.

Potential Mechanisms of Action

The antimicrobial mechanism of action for benzothiazole derivatives can be diverse. Some studies suggest that these compounds may exert their effects by targeting essential microbial enzymes. For instance, molecular docking studies have indicated that certain benzothiazole derivatives can bind to and potentially inhibit enzymes like dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.[7][8] Other potential targets include DNA gyrase, a key enzyme in bacterial DNA replication.[2] The spiro structure may enhance binding affinity and specificity to these targets.

Conclusion

Benzothiazole derivatives represent a promising scaffold for the development of new antimicrobial agents. The data and protocols presented in these application notes provide a foundational framework for researchers to synthesize, evaluate, and understand the antimicrobial properties of these compounds. Further investigation into 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives is warranted to explore their specific potential in combating microbial infections.

References

Application Notes and Protocols: Anticancer Screening of Novel Spiro-Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole derivatives represent a critical class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including significant anticancer properties.[1][2] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4] A novel structural modification involves the incorporation of a spirocyclic moiety, creating spiro-benzothiazole compounds. This structural feature can impart conformational rigidity and three-dimensionality, potentially enhancing binding affinity to biological targets and improving pharmacological profiles.

These application notes provide a comprehensive guide to the in vitro screening of novel spiro-benzothiazole compounds against human cancer cell lines. This document outlines the protocols for assessing cytotoxicity, analyzing effects on the cell cycle and apoptosis, and investigating the underlying molecular mechanisms through protein expression analysis.

Experimental Workflow

The screening of novel spiro-benzothiazole compounds follows a multi-step process, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies for lead compounds.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies synthesis Synthesis of Novel Spiro-Benzothiazole Compounds (SPBs) cytotoxicity In Vitro Cytotoxicity Assay (MTT or SRB) Against Panel of Cancer Cell Lines synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 lead_selection Lead Compound Selection ic50->lead_selection apoptosis Apoptosis Assay (Annexin V-FITC/PI) lead_selection->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) lead_selection->cell_cycle western_blot Western Blot Analysis (Signaling Pathways) lead_selection->western_blot

Caption: General workflow for anticancer screening of novel compounds.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical but representative data for two novel spiro-benzothiazole compounds, designated SPB-1 and SPB-2, and a standard chemotherapeutic agent, Doxorubicin.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM)

This table summarizes the concentration of each compound required to inhibit the growth of 50% of the cell population after 48 hours of treatment. Lower values indicate higher potency. Data is based on studies of similar heterocyclic compounds.[5]

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HepG2 (Liver)WI-38 (Normal Lung)
SPB-1 8.5 ± 0.712.3 ± 1.19.8 ± 0.915.1 ± 1.445.2 ± 3.8
SPB-2 15.2 ± 1.321.7 ± 2.018.4 ± 1.625.3 ± 2.2> 100
Doxorubicin 1.2 ± 0.10.9 ± 0.081.5 ± 0.11.1 ± 0.118.1 ± 1.5

Values are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Apoptosis Analysis in MCF-7 Cells

This table shows the percentage of cells undergoing apoptosis after 24-hour treatment with the IC₅₀ concentration of each compound, as determined by Annexin V-FITC and Propidium Iodide (PI) staining.[6]

TreatmentViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control (DMSO) 95.1 ± 2.52.1 ± 0.41.5 ± 0.31.3 ± 0.2
SPB-1 (8.5 µM) 55.4 ± 4.118.7 ± 1.922.3 ± 2.53.6 ± 0.5
Doxorubicin (1.2 µM) 48.2 ± 3.915.9 ± 1.530.1 ± 3.15.8 ± 0.8

Values are presented as mean ± SD.

Table 3: Cell Cycle Analysis in MCF-7 Cells

This table displays the distribution of cells in different phases of the cell cycle after 24-hour treatment with the IC₅₀ concentration of SPB-1. An accumulation of cells in a specific phase suggests cell cycle arrest.[5]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO) 58.3 ± 3.125.1 ± 2.216.6 ± 1.9
SPB-1 (8.5 µM) 75.2 ± 4.512.5 ± 1.812.3 ± 1.5

Values are presented as mean ± SD.

Mechanistic Insights: Signaling Pathway Analysis

Benzothiazole derivatives have been shown to induce apoptosis by modulating key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[7] Inhibition of this pathway can lead to decreased cell survival and proliferation and the activation of apoptotic machinery.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Akt->Bax inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis SPB Spiro-Benzothiazole Compound (SPB) SPB->Akt Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: Hypothetical inhibition of the PI3K/Akt pathway by SPB compounds.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Spiro-benzothiazole compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spiro-benzothiazole compounds in a complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO, final concentration <0.5%) and untreated controls.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/PI Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

apoptosis_assay cluster_0 Cell Population Quadrants q1 Q1: Necrotic (Annexin V+/PI+) q2 Q2: Late Apoptotic (Annexin V+/PI+) q3 Q3: Viable (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-) c bottom_label Annexin V-FITC → left_label Propidium Iodide (PI) →

Caption: Quadrant analysis for the Annexin V/PI apoptosis assay.

Procedure:

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in 6-well plates and treat with the desired concentration of the spiro-benzothiazole compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.[11]

Procedure:

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in 6-well plates and treat with the compound for 24 hours.

  • Harvesting: Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.[12]

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[13]

Procedure:

  • Protein Extraction: Treat cells with the spiro-benzothiazole compound for the desired time. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

References

The Versatile Scaffold of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] scaffold represents a unique and promising structural motif in the landscape of medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a benzothiazole and a cyclohexane ring, offers a distinct advantage in the exploration of chemical space for novel therapeutic agents. This spirocyclic system is of growing interest for its potential to modulate various biological targets, with applications spanning from oncology to infectious diseases. This document provides a detailed overview of the applications of this scaffold, complete with experimental protocols and quantitative data for related compounds, to guide researchers in its utilization for drug discovery and development.

Application Notes

The 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] core combines the well-established biological activities of the benzothiazole nucleus with the conformational rigidity and favorable physicochemical properties of a spiro-cyclohexane moiety. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The introduction of the spirocyclic cyclohexane ring can enhance binding affinity to target proteins, improve metabolic stability, and fine-tune lipophilicity, thereby addressing some of the challenges encountered with flat, aromatic systems.

Derivatives of this scaffold are being investigated for several therapeutic areas:

  • Anticancer Activity: The benzothiazole moiety is a key pharmacophore in several potent anticancer agents. Spiro-derivatives are being explored for their ability to induce apoptosis and inhibit cancer cell proliferation. While specific data for the parent scaffold is limited, related benzothiazole compounds have shown significant cytotoxicity against various cancer cell lines.

  • Anti-inflammatory Effects: Chronic inflammation is a key driver of numerous diseases. The anti-inflammatory potential of benzothiazole-containing compounds is well-documented. Spirocyclic derivatives may offer enhanced selectivity and potency for inflammatory targets.

  • Antimicrobial Properties: The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] scaffold has shown promise in this area, with reports of antitubercular activity.

Quantitative Biological Data

While comprehensive quantitative data for a wide range of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives are not extensively available in the public domain, the following table summarizes the biological activities of the parent scaffold and closely related compounds to provide a benchmark for researchers.

Compound/DerivativeBiological ActivityAssayQuantitative Data (IC₅₀/MIC)Reference
3H-Spiro[1,3-benzothiazole-2,1'-cyclohexane] Antitubercular-MIC = 0.5–2 µg/mL[1]
Spiro Thiochromene–Oxindole Derivative Anti-inflammatoryHeat-induced BSA denaturationIC₅₀ = 127.477 ± 2.285 µg/mL[2]
(Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone Anticancer (Cytotoxicity)MTT Assay (EA.hy926 cell line)IC₅₀ = 0.13 ± 0.01 µM[3]
Benzothiazole Derivative (Compound 4d) Anticancer (Cytotoxicity)MTT Assay (C6 cell line)IC₅₀ = 0.03 mM[4]
Benzothiazole Derivative (Compound B7) Anti-inflammatoryELISA (IL-6 & TNF-α reduction)-[2][5]
Spiro[cyclohexane-1,2′-thiazolidine] Derivative (Compound 9) Antioxidant-92.52% activity at 100 µg/mL[6]

Experimental Protocols

Synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] Derivatives

A general and efficient method for the synthesis of the 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] scaffold involves the condensation of a substituted 2-aminothiophenol with a corresponding cyclohexanone derivative.

Example Protocol for the Synthesis of 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane]: [7]

Materials:

  • 2-amino-4-chlorothiophenol

  • 4-ethylcyclohexanone

  • Absolute ethanol

Procedure:

  • A mixture of 2-amino-4-chlorothiophenol (0.01 mol) and 4-ethylcyclohexanone (0.01 mol) in absolute ethanol (50 ml) is refluxed on a water bath for 8 hours.

  • The solvent is then evaporated in a crystallizing dish at room temperature.

  • The resulting residue is recrystallized twice from ethanol to yield the final product.

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8][9]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, C6)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity Assessment (Heat-Induced BSA Denaturation Assay)

This assay is a simple and effective method to screen for anti-inflammatory activity by measuring the inhibition of protein denaturation.[2]

Materials:

  • Bovine Serum Albumin (BSA) solution (0.2% w/v)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives

  • Reference anti-inflammatory drug (e.g., Diclofenac sodium)

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare test solutions by mixing 500 µL of the test compound at various concentrations with 2.5 mL of BSA solution.

  • Prepare a control solution containing 500 µL of the vehicle and 2.5 mL of BSA solution.

  • Incubate all solutions at 37°C for 20 minutes.

  • Induce denaturation by heating the solutions at 72°C for 5 minutes.

  • After cooling to room temperature, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the study of the 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] scaffold.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation Spiro-benzothiazole 3H-spiro[1,3-benzothiazole- 2,1'-cyclohexane] Condensation->Spiro-benzothiazole Anticancer Assays Anticancer Assays Spiro-benzothiazole->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays Spiro-benzothiazole->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays Spiro-benzothiazole->Antimicrobial Assays IC50/MIC Determination IC50/MIC Determination Anticancer Assays->IC50/MIC Determination Anti-inflammatory Assays->IC50/MIC Determination Antimicrobial Assays->IC50/MIC Determination SAR Studies SAR Studies IC50/MIC Determination->SAR Studies

Caption: General workflow for the synthesis and biological evaluation of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives.

G Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Mediators Pro-inflammatory Mediators (e.g., IL-6, TNF-α) Inflammatory Stimulus->Pro-inflammatory Mediators Reduced Inflammation Reduced Inflammation Pro-inflammatory Mediators->Reduced Inflammation Leads to Spiro-benzothiazole Derivative 3H-spiro[1,3-benzothiazole- 2,1'-cyclohexane] Derivative Spiro-benzothiazole Derivative->Inhibition Inhibition->Pro-inflammatory Mediators

Caption: Conceptual diagram of the potential anti-inflammatory mechanism of action.

G Cancer Cell Cancer Cell Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Cancer Cell->Inhibition of Proliferation Spiro-benzothiazole Derivative 3H-spiro[1,3-benzothiazole- 2,1'-cyclohexane] Derivative Spiro-benzothiazole Derivative->Cancer Cell Acts on

Caption: Postulated mechanisms of anticancer activity for the spiro-benzothiazole scaffold.

References

The Versatile Scaffold: Spiro-Benzothiazoles in the Synthesis of Novel Heterocyclic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

The fusion of spirocyclic systems with the benzothiazole nucleus has emerged as a compelling strategy in medicinal chemistry, yielding compounds with significant therapeutic potential. This unique structural amalgamation often results in molecules with enhanced biological activity, favorable pharmacokinetic profiles, and novel mechanisms of action. These application notes provide an overview of the synthesis of spiro-benzothiazole-based heterocyclic drugs and detail their applications, supported by experimental protocols and quantitative data.

Introduction to Spiro-Benzothiazoles in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and experimental drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[4][5][6] The incorporation of a spirocyclic moiety into the benzothiazole framework introduces a three-dimensional architecture that can enhance binding affinity to biological targets and improve drug-like properties.[7] This structural rigidity can lock the molecule into a bioactive conformation, leading to increased potency and selectivity.[7]

Synthetic Strategies for Spiro-Benzothiazole Derivatives

The synthesis of spiro-benzothiazoles often involves multi-component reactions or cycloaddition strategies, providing an efficient means to construct complex molecular architectures. A common and effective method is the reaction of isatin derivatives with 2-aminothiophenols.

Experimental Protocol: Synthesis of 3H-Spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones[8]

This protocol describes a general procedure for the synthesis of spiroindolinone-benzothiazole derivatives.

Materials:

  • Substituted 1H-indole-2,3-dione (isatin) (1.0 eq)

  • 2-Aminothiophenol or its substituted derivatives (1.0 eq)

  • Ethanol (as solvent)

Procedure:

  • Dissolve the substituted 1H-indole-2,3-dione in ethanol in a round-bottom flask.

  • Add an equimolar amount of the corresponding 2-aminothiophenol to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure spiro-benzothiazole derivative.

  • Characterize the final compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis:

G General Synthesis of Spiroindolinone-Benzothiazoles Start Start Reactants Substituted Isatin + 2-Aminothiophenol Start->Reactants Solvent Dissolve in Ethanol Reactants->Solvent Reaction Reflux for 4-6 hours Solvent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter the Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Purification Recrystallize from Suitable Solvent Washing->Purification Characterization Spectroscopic Analysis (IR, NMR, MS) Purification->Characterization End Pure Spiro-Benzothiazole Characterization->End

Caption: A streamlined workflow for the synthesis of spiroindolinone-benzothiazole derivatives.

Applications in Heterocyclic Drug Synthesis

Spiro-benzothiazole derivatives have shown significant promise in the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Spiro-benzothiazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[8][9]

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected spiro-benzothiazole derivatives against various microbial strains.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
3e S. aureus3.12C. albicans-[9]
3e E. faecalis3.12A. niger-[9]
3e E. coli3.12--[9]
3n --C. tropicalis1.56 - 12.5[9]
3n --C. albicans1.56 - 12.5[9]
3n --C. krusei1.56 - 12.5[9]
3n --A. niger1.56 - 12.5[9]
Compound 3 S. aureus50 - 200C. albicans>200[10]
Compound 3 B. subtilis25 - 200A. niger>200[10]
Compound 3 E. coli25 - 100--[10]
Compound 4 S. aureus50 - 200C. albicans>200[10]
Compound 4 B. subtilis25 - 200A. niger>200[10]
Compound 4 E. coli25 - 100--[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a commonly used technique.

Materials:

  • Spiro-benzothiazole compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the spiro-benzothiazole compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculate each well with the microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth). The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Proposed Mechanism of Antimicrobial Action:

While the exact mechanisms are still under investigation for many spiro-benzothiazole derivatives, some studies suggest that they may act by inhibiting essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.[10]

G Potential Antimicrobial Mechanism of Spiro-Benzothiazoles Compound Spiro-Benzothiazole Derivative Target Bacterial/Fungal Enzyme (e.g., DNA Gyrase) Compound->Target Inhibition Enzyme Inhibition Target->Inhibition Pathway Essential Metabolic Pathway (e.g., DNA Replication) Inhibition->Pathway Disruption Pathway Disruption Pathway->Disruption Outcome Inhibition of Microbial Growth Disruption->Outcome

Caption: A proposed mechanism of action for antimicrobial spiro-benzothiazole derivatives.

Anticancer Applications

Spiro-benzothiazole derivatives have also emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[11][12] Their rigid spirocyclic structure can facilitate strong interactions with protein targets involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of representative spiro-benzothiazole compounds against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
29 SKRB-3 (Breast)0.0012[11]
29 SW620 (Colon)0.0043[11]
29 A549 (Lung)0.044[11]
29 HepG2 (Liver)0.048[11]
34 Colo205 (Colon)5.04[11]
34 U937 (Leukemia)13.9[11]
34 MCF-7 (Breast)30.67[11]
34 A549 (Lung)30.45[11]
55 HT-29 (Colon)0.024[11]
55 H460 (Lung)0.29[11]
55 A549 (Lung)0.84[11]
55 MDA-MB-231 (Breast)0.88[11]
B7 A431 (Skin)Significant Inhibition[12]
B7 A549 (Lung)Significant Inhibition[12]
B7 H1299 (Lung)Significant Inhibition[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Spiro-benzothiazole compounds

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the spiro-benzothiazole compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Potential Signaling Pathways Targeted by Anticancer Spiro-Benzothiazoles:

Some studies suggest that spiro-benzothiazole derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the AKT and ERK pathways.[12]

G Inhibition of Cancer Cell Signaling by Spiro-Benzothiazoles Compound Spiro-Benzothiazole Derivative Inhibition_AKT Inhibition Compound->Inhibition_AKT Inhibition_ERK Inhibition Compound->Inhibition_ERK AKT AKT Pathway Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival ERK ERK Pathway ERK->Proliferation ERK->Survival Inhibition_AKT->AKT Apoptosis Apoptosis Inhibition_AKT->Apoptosis Inhibition_ERK->ERK Inhibition_ERK->Apoptosis Block_Proliferation Blocked Block_Survival Blocked Induction_Apoptosis Induced

Caption: A diagram illustrating the potential inhibition of AKT and ERK signaling pathways by anticancer spiro-benzothiazole derivatives.

Conclusion and Future Perspectives

Spiro-benzothiazoles represent a promising class of heterocyclic compounds with significant potential for the development of novel therapeutic agents. Their unique three-dimensional structure and broad spectrum of biological activities make them attractive scaffolds for medicinal chemists. Further research focusing on the optimization of their structure-activity relationships, elucidation of their detailed mechanisms of action, and in vivo efficacy studies will be crucial for translating these promising compounds into clinical candidates. The synthetic protocols and biological evaluation methods detailed in these notes provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of spiro-benzothiazoles.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 3H-Spiro[1,3-benzothiazole-2,1'-cyclohexane] Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vitro antioxidant potential of novel 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] analogues. The enclosed protocols detail the experimental procedures for commonly employed antioxidant assays, including DPPH, ABTS, FRAP, and superoxide radical scavenging assays.

Introduction to Antioxidant Activity Evaluation

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. An imbalance between the production of ROS and the body's ability to neutralize them leads to oxidative stress, which is implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize these harmful free radicals, making them a key area of interest in drug discovery and development. Spirocyclic compounds, including 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] analogues, have emerged as a promising class of molecules with potential antioxidant properties. The evaluation of their antioxidant capacity is a critical step in their development as therapeutic agents.

Data Presentation: Antioxidant Activity of Spirobenzothiazoline Analogues

The antioxidant activities of novel compounds are typically quantified by their ability to scavenge various free radicals or reduce oxidizing agents. This activity is often expressed as the half-maximal inhibitory concentration (IC50) or in terms of equivalence to a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity - TEAC). The following tables summarize the antioxidant activities of 5-nonsubstituted spirobenzothiazolines as an illustrative example.

CompoundDPPH Radical Scavenging EC50 (mM)ABTS Radical Scavenging EC50 (mM)Ferric Reducing Antioxidant Power (FRAP) (mM)
1a 0.27 ± 0.010.28 ± 0.010.35 ± 0.02
1b 0.28 ± 0.010.29 ± 0.010.33 ± 0.01
1c 0.29 ± 0.010.28 ± 0.010.34 ± 0.01
1d 0.28 ± 0.010.27 ± 0.010.36 ± 0.02
1e 0.29 ± 0.010.29 ± 0.010.35 ± 0.01
α-tocopherol (Standard)0.28 ± 0.010.28 ± 0.010.38 ± 0.02

Data adapted from a study on novel spirocyclic benzothiazolines.[1]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular method to screen for antioxidant activity.[2] DPPH is a stable free radical that is purple in color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3][4]

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (e.g., 0.1 mM in Methanol) R1 Mix Test Compound/Control with DPPH solution P1->R1 P2 Prepare Test Compound Dilutions (in a suitable solvent) P2->R1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->R1 R2 Incubate in the dark (e.g., 30 minutes at RT) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store this solution in an amber bottle and in the dark.[5]

    • Prepare a series of concentrations of the 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] analogues in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of concentrations of a standard antioxidant, such as ascorbic acid or Trolox, to be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of the test compounds and the standard to separate wells.

    • Add the same volume of the solvent to a well to serve as the control.

    • To each well, add a specific volume (e.g., 100 µL) of the DPPH working solution.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[5]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (DPPH solution and solvent) and A_sample is the absorbance of the sample (DPPH solution and test compound/standard).[3]

    • Plot the percentage of inhibition against the concentration of the test compounds and the standard.

    • Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate, resulting in a blue-green solution.[6] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is measured at 734 nm.[6]

Workflow Diagram:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Generate ABTS•+ radical cation (ABTS + Potassium Persulfate) R1 Mix Test Compound/Control with ABTS•+ solution P1->R1 P2 Prepare Test Compound Dilutions P2->R1 P3 Prepare Positive Control (e.g., Trolox) P3->R1 R2 Incubate in the dark (e.g., 6-30 minutes at RT) R1->R2 A1 Measure Absorbance at 734 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 or TEAC A2->A3

Caption: Workflow for the ABTS Radical Scavenging Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

    • Prepare a series of concentrations of the 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] analogues and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 10 µL) of the different concentrations of the test compounds and the standard to separate wells.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ working solution to each well.

    • Incubate the plate at room temperature in the dark for a specified period (e.g., 6-30 minutes).[6]

    • Measure the absorbance of each well at 734 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of ABTS radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (ABTS•+ solution and solvent) and A_sample is the absorbance of the sample.

    • Determine the IC50 value from a plot of percentage inhibition against concentration.

    • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7] At low pH, a colorless ferric-probe complex is reduced by the antioxidant to a colored ferrous-probe complex, which has a strong absorbance at 593 nm.[7][8]

Workflow Diagram:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare FRAP Reagent R1 Mix Test Compound/Standard with FRAP Reagent P1->R1 P2 Prepare Test Compound Dilutions P2->R1 P3 Prepare FeSO4 Standard Curve P3->R1 R2 Incubate (e.g., 4-10 minutes at RT) R1->R2 A1 Measure Absorbance at 593 nm R2->A1 A2 Calculate FRAP Value (Fe2+ equivalents) A1->A2

Caption: Workflow for the FRAP Assay.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP working solution just before use by mixing FRAP Reagent A, Solution B, and Solution C in a 10:1:1 ratio.

    • Prepare a series of concentrations of the 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] analogues.

    • Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄).

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the sample or standard to each well of a 96-well plate.

    • Add a larger volume (e.g., 220 µL) of the freshly prepared FRAP working solution to each well.

    • Mix the contents and incubate for a specified time (e.g., 4 minutes) with continuous stirring.

    • Read the absorbance at 593 nm.

  • Data Analysis:

    • Plot the absorbance of the standards as a function of their concentration to create a standard curve.

    • Calculate the FRAP value of the samples using the equation obtained from the linear regression of the standard curve. The results are typically expressed as Fe²⁺ equivalents.

Superoxide Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂•⁻). Superoxide radicals are generated in a phenazine methosulfate-NADH (PMS-NADH) system and reduce nitroblue tetrazolium (NBT) to a purple formazan. The presence of antioxidants inhibits the reduction of NBT, and the decrease in absorbance is measured at 560 nm.[9]

Workflow Diagram:

Superoxide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare NADH, NBT, and PMS Solutions R1 Mix Test Compound/Control, NADH, and NBT P1->R1 P2 Prepare Test Compound Dilutions P2->R1 P3 Prepare Positive Control (e.g., Quercetin) P3->R1 R2 Initiate reaction with PMS R1->R2 R3 Incubate (e.g., 2-5 minutes at RT) R2->R3 A1 Measure Absorbance at 560 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the Superoxide Radical Scavenging Assay.

Protocol:

  • Reagent Preparation:

    • Prepare solutions of NADH, NBT, and PMS in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[10]

    • Prepare a series of concentrations of the 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] analogues and a standard antioxidant (e.g., quercetin).

  • Assay Procedure:

    • In a 96-well plate, add specific volumes of the test compound dilutions or buffer (for blank), NADH, and NBT.[9]

    • Start the reaction by adding PMS to the mixture.[9]

    • Incubate at room temperature for a short period (e.g., 2-5 minutes).[9][10]

    • Measure the absorbance at 560 nm.[9]

  • Data Analysis:

    • The percentage of superoxide radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[10]

    • The IC50 value is determined from the dose-response curve.[9]

Concluding Remarks

The protocols and guidelines presented here offer a robust framework for the in vitro evaluation of the antioxidant properties of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] analogues. Consistent and accurate application of these methods will enable researchers to effectively screen and characterize the antioxidant potential of novel compounds, facilitating the identification of promising candidates for further drug development.

References

The Versatile Building Block: 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] is a unique spirocyclic heterocyclic compound that has emerged as a valuable building block in organic synthesis. Its rigid, three-dimensional structure and the presence of a reactive secondary amine and a thioether linkage make it an attractive starting material for the synthesis of a diverse array of more complex molecules, particularly those with potential pharmacological activity. The benzothiazole moiety is a well-established pharmacophore found in numerous biologically active compounds, and the spirocyclic nature of this building block allows for the exploration of novel chemical space, a crucial aspect of modern drug discovery. This document provides detailed application notes and experimental protocols for the synthesis and utilization of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] in organic synthesis.

I. Synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

The most common and straightforward method for the synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] is the condensation reaction between 2-aminothiophenol and cyclohexanone. This reaction proceeds readily, often with good to excellent yields, and can be performed under relatively mild conditions.

Reaction Scheme:

G cluster_0 Synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] Reactant1 2-Aminothiophenol plus1 + Reactant1->plus1 Reactant2 Cyclohexanone Reactant2->plus1 Product 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] Solvent Ethanol reaction_arrow Solvent->reaction_arrow Solvent Condition Reflux Condition->reaction_arrow Condition plus1->reaction_arrow

Figure 1: General synthesis of the target spiro compound.

Experimental Protocol:

A detailed protocol for the synthesis of a substituted analog, 4′-tert-butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane], provides a reliable template for the synthesis of the parent compound.[1]

Materials:

  • 2-Aminothiophenol

  • Cyclohexanone

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (0.01 mol) in absolute ethanol (50 mL).

  • Add cyclohexanone (0.01 mol) to the solution.

  • Reflux the reaction mixture on a water bath for 8 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization from ethanol to yield the desired 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

Expected Yield: While the yield for the parent compound is not explicitly stated in the searched literature, similar reactions for substituted analogs report yields around 24.3%.[1] Optimization of reaction conditions may lead to higher yields.

Characterization Data: The following table summarizes typical characterization data for spiro-benzothiazole derivatives.

ParameterData for a substituted analog (4′-tert-butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane])[1]
IR (KBr, cm⁻¹) 3370 (N-H), 2962, 2912, 2862 (C-H), 1585, 1571, 1473, 1442 (C=C)
¹H-NMR (DMSO-d₆, 500 MHz, δ ppm) 0.83–0.86 (9H, m), 0.95–1.02 (1H, m), 1.09–1.36 (2H, m), 1.58–1.72 (4H, m), 2.15–2.22 (2H, m), 6.40, 6.47 (1H, 2d), 6.50 (1H, dd), 6.90 (1H, d), 6.73, 6.97 (1H, 2s, NH)

II. Applications in Organic Synthesis

3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] serves as a versatile precursor for the synthesis of various functionalized molecules and heterocyclic systems. The secondary amine (N-H) is a key site for derivatization, and the spirocyclic framework can undergo interesting ring transformations.

N-Functionalization Reactions

The secondary amine in the benzothiazoline ring is nucleophilic and can readily react with electrophiles such as alkyl halides and acyl chlorides.

Workflow for N-Functionalization:

G cluster_1 N-Functionalization of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] Start 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] N_Alkyl_Product N-Alkyl Derivative Start->N_Alkyl_Product  N-Alkylation N_Acyl_Product N-Acyl Derivative Start->N_Acyl_Product  N-Acylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Alkyl_Product AcylChloride Acyl Chloride (RCOCl) AcylChloride->N_Acyl_Product Base Base (e.g., Et3N) Base->N_Alkyl_Product Base->N_Acyl_Product

Figure 2: N-Functionalization pathways.

a) N-Alkylation:

Protocol:

  • Dissolve 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] (1.0 eq) in a suitable aprotic solvent (e.g., DMF, CH₃CN).

  • Add a base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq).

  • Add the desired alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

b) N-Acylation:

Protocol:

  • Dissolve 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] (1.0 eq) and a base such as triethylamine (1.2 eq) or pyridine in a dry aprotic solvent (e.g., CH₂Cl₂, THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Ring Transformation Reactions

The spiro-benzothiazoline scaffold can undergo rearrangement and ring-opening reactions to generate novel heterocyclic systems.

a) Ring Contraction and Fusion to form Carbazole-diones:

A notable application is the conversion of related 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] into 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones upon treatment with triethylamine in refluxing chlorobenzene. This reaction involves a fascinating ring contraction and fusion process.

Reaction Scheme:

G cluster_2 Ring Contraction and Fusion Spiro 3H-spiro[1,3-thiazole-2,1'-cyclohexane] derivative Carbazole 2,3,4,5-Tetrahydro-1H-carbazole-6,11-dione Spiro->Carbazole Reagent Et3N, Chlorobenzene, Reflux Reagent->Spiro

Figure 3: Ring contraction to form carbazoles.

Experimental Protocol: A solution of the spiro compound in chlorobenzene is refluxed in the presence of triethylamine.

Quantitative Data for a Related Reaction: While specific yield data for the parent spiro compound is not available, this transformation highlights a powerful synthetic strategy for accessing complex polycyclic aromatic compounds.

III. Potential Applications in Drug Discovery

The derivatives synthesized from 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] hold significant promise in medicinal chemistry. The benzothiazole core is present in drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a spirocyclic moiety can enhance drug-like properties by increasing the three-dimensionality of the molecule, which can lead to improved target binding and selectivity, as well as favorable pharmacokinetic profiles.

3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] is a readily accessible and synthetically versatile building block. Its utility in the construction of N-functionalized derivatives and in undergoing unique ring transformations makes it a valuable tool for organic chemists. The potential for the resulting compounds to exhibit interesting biological activities further underscores its importance in the field of drug discovery and development. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich chemistry of this spirocyclic scaffold.

References

Application Notes and Protocols for the Synthesis of Substituted 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives. This class of spirocyclic compounds holds significant interest in medicinal chemistry and materials science. The core structure is typically synthesized through the condensation of a substituted 2-aminothiophenol with a corresponding substituted cyclohexanone. This reaction provides a direct and efficient route to the desired spiro-benzothiazoline framework.

General Reaction Scheme

The fundamental synthetic pathway involves the reaction of a substituted 2-aminothiophenol with a substituted cyclohexanone, which under appropriate conditions, yields the target 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivative. The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-amino-4-chlorothiophenol in ethanol B Add 4-ethylcyclohexanone A->B C Add catalytic glacial acetic acid B->C D Reflux for 4-6 hours (Monitor by TLC) C->D E Cool to room temperature D->E F Isolate crude product (Precipitation or solvent removal) E->F G Purify by recrystallization or column chromatography F->G Reaction_Mechanism_Pathway Reactants Substituted 2-Aminothiophenol + Substituted Cyclohexanone Intermediate Schiff Base Intermediate (Iminium ion) Reactants->Intermediate Condensation (-H2O) Cyclization Intramolecular Nucleophilic Attack (Thiol on Imine Carbon) Intermediate->Cyclization Product 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] Cyclization->Product

Application Notes and Protocols for High-Throughput Screening of Spiro-benzothiazole Libraries for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting high-throughput screening (HTS) of spiro-benzothiazole libraries to identify compounds with potential therapeutic value, particularly as anticancer agents. The protocols outlined below are based on established methodologies for screening small molecule libraries and can be adapted for the specific needs of the user.

Introduction

Spiro-benzothiazole scaffolds are of significant interest in medicinal chemistry due to their structural complexity and diverse biological activities. The benzothiazole moiety is a recognized pharmacophore present in numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a spirocyclic system introduces three-dimensionality, which can lead to improved target specificity and novel mechanisms of action. High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of these compounds to identify promising "hit" compounds for further development.[3][4]

Data Presentation: Anticancer Activity of Benzothiazole and Spiro Derivatives

The following tables summarize the in vitro anticancer activity of selected benzothiazole and spiro-containing compounds against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of Benzothiazole Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)Source
Compound 4 Various (60 cell lines)0.683 - 4.66--[5]
Compound 6b MCF-7 (Breast)5.15Cisplatin13.33[6]
Compound 4 MCF-7 (Breast)8.64Cisplatin13.33[6]
Compound 5c MCF-7 (Breast)7.39Cisplatin13.33[6]
Compound 5d MCF-7 (Breast)7.56Cisplatin13.33[6]
PB11 U87 (Glioblastoma)< 0.05--[7]
PB11 HeLa (Cervical)< 0.05--[7]
Compound 34 Colo205 (Colon)5.04Etoposide-[8]
Compound 15 -10Doxorubicin-[8]
Compound 51 HOP-92 (Lung)0.0718--[8]
Compound A HepG2 (Liver)56.98 (24h), 38.54 (48h)--[9]
Compound B HepG2 (Liver)59.17 (24h), 29.63 (48h)--[9]
Trichloro-substituted Triple-negative breast cancer30.49--[10]

Table 2: Cytotoxicity of Spiro-Thiadiazole Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)Source
Compound 1 RXF393 (Renal)7.01 ± 0.39Doxorubicin13.54 ± 0.82[11]
Compound 1 HT29 (Colon)24.3 ± 1.29Doxorubicin13.50 ± 0.71[11]
Compound 1 LOX IMVI (Melanoma)9.55 ± 0.51Doxorubicin6.08 ± 0.32[11]
Compound 1 WI 38 (Normal)46.20 ± 2.59Doxorubicin18.13 ± 0.93[11]

Experimental Protocols

The following are detailed protocols for key experiments in the high-throughput screening of a spiro-benzothiazole library for anticancer activity.

Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)

This protocol outlines a colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Objective: To identify compounds from a spiro-benzothiazole library that exhibit cytotoxic or cytostatic effects on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Spiro-benzothiazole compound library (10 mM stock solutions in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to approximately 80% confluency.

    • Trypsinize the cells and resuspend them in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).[4]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

  • Compound Addition:

    • Prepare compound plates by serially diluting the 10 mM stock solutions of the spiro-benzothiazole library in DMSO.

    • Using an acoustic dispenser or pin tool, transfer 100 nL of the compound solutions, DMSO (vehicle control), and Doxorubicin (positive control) to the designated wells of the cell plates. This will result in a final compound concentration range (e.g., 0.1 to 100 µM).[4]

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[12]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.[12]

    • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Identify "hit" compounds that cause a significant reduction in cell viability.

    • For hit compounds, perform dose-response experiments to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Objective: To determine if the cytotoxic effects of hit compounds are mediated through the induction of apoptosis.

Materials:

  • Human cancer cell lines

  • Hit compounds from the primary screen

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the hit compounds at their respective IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Signaling Pathways and Experimental Workflows

The biological activity of spiro-benzothiazole compounds can be attributed to their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of hit compounds.

Potential Signaling Pathways Modulated by Benzothiazole Derivatives

Several studies have indicated that benzothiazole derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CytoC Cytochrome c Bcl2->CytoC Bax Bax Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NFkB NF-κB NFkB->Proliferation Spiro_Benzothiazole Spiro-benzothiazole Derivatives Spiro_Benzothiazole->RTK Inhibition Spiro_Benzothiazole->PI3K Inhibition Spiro_Benzothiazole->AKT Inhibition Spiro_Benzothiazole->ERK Inhibition Spiro_Benzothiazole->Bcl2 Inhibition Spiro_Benzothiazole->Bax Activation Spiro_Benzothiazole->NFkB Inhibition

Caption: Potential signaling pathways modulated by spiro-benzothiazole derivatives.

Benzothiazole derivatives have been shown to inhibit the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are critical for cancer cell growth and survival.[7][13][14] Furthermore, some derivatives induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax, leading to the activation of the mitochondrial apoptosis pathway.[10][15] Inhibition of the NF-κB signaling pathway has also been observed, which can reduce inflammation and cell proliferation.[9]

Experimental Workflow for HTS and Hit Validation

The following diagram illustrates a typical workflow for a high-throughput screening campaign, from the primary screen to the validation and characterization of hit compounds.

G Library Spiro-benzothiazole Compound Library PrimaryScreen Primary HTS (e.g., Cell Viability Assay) Library->PrimaryScreen HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Confirmation (IC50) HitIdentification->DoseResponse SecondaryAssays Secondary Assays (e.g., Apoptosis, Cell Cycle) DoseResponse->SecondaryAssays Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) SecondaryAssays->Mechanism Lead Lead Compound Mechanism->Lead

Caption: High-throughput screening and hit validation workflow.

This workflow begins with the primary screening of the entire compound library using a robust and cost-effective assay, such as a cell viability assay.[3] Compounds that show significant activity ("hits") are then subjected to dose-response analysis to confirm their potency and determine their IC50 values. Confirmed hits are further evaluated in secondary assays to elucidate their mechanism of action, for example, by assessing their ability to induce apoptosis or cause cell cycle arrest.[10][11] Finally, in-depth mechanism of action studies are performed on the most promising compounds to identify their molecular targets and signaling pathways, leading to the identification of lead compounds for further preclinical development.

References

Application Notes & Protocols: Structure-Activity Relationship (SAR) of Spiro-Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Unlocking the Therapeutic Potential of Spiro-Benzothiazole Derivatives

Spiro-benzothiazole derivatives represent a unique class of heterocyclic compounds characterized by a spirocyclic center connected to a benzothiazole moiety. This structural feature imparts a rigid, three-dimensional conformation that can lead to enhanced binding affinity and selectivity for various biological targets. The benzothiazole nucleus itself is a "privileged scaffold" in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The study of the Structure-Activity Relationship (SAR) of these spiro derivatives is crucial for optimizing their potency and developing novel therapeutic agents.

This document provides an overview of the SAR for anticancer and antimicrobial activities, along with detailed protocols for their synthesis and biological evaluation.

Structure-Activity Relationship (SAR) Insights

Analysis of various spiro-benzothiazole and related heterocyclic derivatives has revealed key structural features that govern their biological activity.

  • Anticancer Activity: The cytotoxic effects of these compounds are highly dependent on the nature and position of substituents on the associated ring systems. For instance, in a series of spiro analogues of benzothiazolylchromenopyranopyridine and related structures, promising cytotoxic activity was observed against breast (MCF-7) and cervical (HeLa) cancer cell lines.[4] The introduction of specific moieties, such as a pyrazole ring, has been shown to significantly enhance antitumor activity against a broad panel of cancer cell lines.[5]

  • Antimicrobial Activity: For benzothiazole derivatives in general, substitutions at the 2nd, 5th, and 6th positions of the benzothiazole ring are flexible points for modifying activity.[1] SAR studies have consistently shown that the presence of electron-withdrawing groups, such as nitro and halogen (e.g., chloro, bromo) groups, often enhances antibacterial and antifungal action.[1][6][7] For example, a chloro group at the 5th position or methyl/bromo groups at the 7th position of the benzothiazole ring were found to increase antibacterial potency.[1] Similarly, substitutions on phenyl rings attached to the core structure, such as nitro and methoxy groups, can also improve antibacterial effects.[1]

Quantitative Data Summary

The following tables summarize the biological activities of representative benzothiazole and pyrrolo[2,1-b][1]benzothiazole derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Benzothiazole Derivatives (IC₅₀, µM)

Compound R-Group HCT-116 (Colon) NCI-H460 (Lung) HepG2 (Liver) Reference
5a p-fluorophenyl 4.20 3.61 3.14 [8]
5d Thiophene 3.38 3.04 3.20 [8]
9b 5-methylfuranyl 3.89 3.20 3.54 [8]
9e 2-piperonyl 4.50 3.90 4.08 [8]

| Doxorubicin | - | 0.51 | 0.42 | 0.65 |[8] |

Table 2: Antibacterial Activity of Benzothiazole Derivatives (MIC, µg/mL)

Compound Target Strain MIC (µg/mL) SAR Observation Reference
41c E. coli 3.1 Benzothiazole-isatin conjugate [1]
41c P. aeruginosa 6.2 Benzothiazole-isatin conjugate [1]
72b S. aureus 6.25 4-methoxy substitution [1]
72c E. coli 6.25 6-nitro substitution [1]
46a/46b E. coli 15.62 2-hydroxyl on benzylidene ring [1]
Ciprofloxacin E. coli / P. aeruginosa 12.5 Standard Drug [1]

| Ampicillin | S. aureus / E. coli | 6.25 | Standard Drug |[1] |

Experimental Protocols

General Protocol for Synthesis of Spiro-Benzothiazole Derivatives

A common and efficient method for synthesizing spiro-heterocyclic systems is through multi-component reactions (MCRs), particularly 1,3-dipolar cycloaddition reactions. This protocol is a general guideline based on the synthesis of spiro pyrrolobenzothiazole derivatives.[9][10]

Materials:

  • 2-Methylbenzothiazole (or substituted derivatives)

  • Acetylenic esters (e.g., dimethyl acetylenedicarboxylate)

  • 1,3-Dicarbonyl compounds (e.g., 1,3-dimethylbarbituric acid, 1,3-indanedione)

  • Solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1 mmol) and the acetylenic ester (1 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the 2-methylbenzothiazole derivative (1 mmol).

  • Stir the reaction mixture at room temperature. The reaction is typically carried out without a catalyst.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 3-6 hours.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is often a solid. Purify the solid by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure spiro-benzothiazole derivative.

  • Characterize the final compound's structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. This protocol is adapted from methodologies used for evaluating novel benzothiazole derivatives.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Synthesized spiro-benzothiazole compounds dissolved in DMSO (stock solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Assay - MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][6]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) or Fungal strains (e.g., C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Synthesized spiro-benzothiazole compounds dissolved in DMSO

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to each well of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (e.g., at 1000 µg/mL in broth) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a range of concentrations (e.g., 500 µg/mL down to 0.97 µg/mL).[6] Repeat for each test compound and standard drug.

  • Inoculation: Prepare a standardized microbial inoculum and dilute it in broth so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi. Add 50 µL of this final inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations: Workflows and Pathways

SAR Study Experimental Workflow

The following diagram illustrates the typical workflow for a Structure-Activity Relationship study in drug discovery.

SAR_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Biological Screening cluster_analysis Phase 3: Analysis & Optimization A Compound Library Design B Chemical Synthesis (e.g., MCR) A->B C Purification & Characterization (NMR, MS) B->C D In Vitro Assays (Anticancer, Antimicrobial) C->D E Data Analysis (IC50 / MIC Determination) D->E F SAR Analysis E->F G Lead Optimization (Design New Analogs) F->G G->A Iterative Cycle

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Potential Mechanism of Action: DNA Gyrase Inhibition

Many benzothiazole derivatives exert their antibacterial effects by inhibiting essential bacterial enzymes like DNA gyrase (a type II topoisomerase), which is crucial for DNA replication, repair, and transcription.[1][6]

DNA_Gyrase_Inhibition DNA Relaxed Bacterial DNA Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->Gyrase Binds ADP ADP + Pi Gyrase->ADP Supercoiled Negatively Supercoiled DNA (Required for replication) Gyrase->Supercoiled Introduces supercoils ATP ATP ATP->Gyrase Hydrolysis Replication DNA Replication & Cell Division Supercoiled->Replication Death Bacterial Cell Death Replication->Death Blocked SpiroBTD Spiro-Benzothiazole Derivative SpiroBTD->Gyrase INHIBITS

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction yield is consistently low, or I am not obtaining any of the desired spiro compound. What are the likely causes and how can I address them?

  • Answer: Low or non-existent yields in this spirocyclization can arise from several factors. Here is a systematic guide to troubleshooting this issue:

    • Purity of Starting Materials: 2-Aminothiophenol is susceptible to oxidation to the corresponding disulfide, which will not participate in the reaction. Cyclohexanone can undergo self-condensation or oxidation.

      • Solution: Use freshly distilled or purified 2-aminothiophenol and cyclohexanone. It is advisable to handle 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Inefficient Schiff Base Formation and/or Cyclization: The initial condensation to form the Schiff base intermediate or the subsequent intramolecular cyclization to the benzothiazoline ring may be inefficient under the chosen reaction conditions.

      • Solution: Consider the addition of a catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid) to promote the formation of the Schiff base. Ensure adequate reaction time and temperature to facilitate the cyclization step. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

    • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical parameters that significantly influence the reaction outcome.

      • Solution: A systematic optimization of reaction conditions is recommended. While ethanol is a common solvent, exploring other solvents such as methanol, toluene, or acetonitrile could be beneficial. The reaction is typically performed at reflux temperature to drive the condensation.

Issue 2: Formation of Multiple Spots on TLC, Indicating Impurities

  • Question: My TLC plate shows multiple spots in addition to the desired product. What are the potential side reactions, and how can I minimize them?

  • Answer: The formation of byproducts is a common challenge. Here are the likely side reactions and strategies to mitigate them:

    • Oxidation of 2-Aminothiophenol: As mentioned, the primary side reaction is the oxidation of the starting aminothiophenol.

      • Solution: Conduct the reaction under an inert atmosphere and use fresh, high-purity starting material.

    • Unreacted Starting Materials: Incomplete reaction will result in the presence of starting materials in the final mixture.

      • Solution: Monitor the reaction using TLC until the starting materials are consumed. If the reaction stalls, consider extending the reaction time or increasing the temperature.

    • Formation of Bis-adducts or Polymeric Materials: Under certain conditions, side reactions leading to more complex structures can occur.

      • Solution: Maintaining the correct stoichiometry of the reactants is important. A slight excess of cyclohexanone can sometimes be used to ensure complete consumption of the more valuable 2-aminothiophenol.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. It is an oil that is difficult to crystallize, or it co-elutes with impurities during column chromatography.

  • Answer: Purification can be challenging. Here are some suggestions:

    • Oily Product: The spiro compound may initially be obtained as an oil.

      • Solution: Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be attempted.

    • Co-elution during Chromatography: The polarity of the product may be similar to that of certain impurities.

      • Solution: Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]?

A1: The reaction proceeds through a two-step mechanism:

  • Schiff Base Formation: The amino group of 2-aminothiophenol undergoes a nucleophilic addition to the carbonyl group of cyclohexanone, followed by dehydration to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The thiol group of the intermediate then attacks the imine carbon in an intramolecular fashion, leading to the formation of the five-membered thiazolidine ring and yielding the final spiro compound.

Q2: Can I use a catalyst for this reaction?

A2: Yes, while the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalytic amount of a protic or Lewis acid can accelerate the reaction rate, especially the initial Schiff base formation. Common choices include acetic acid, p-toluenesulfonic acid, or zinc chloride.

Q3: What is the recommended solvent for this synthesis?

A3: Ethanol is a commonly used solvent for this reaction as it is effective at reflux temperatures and allows for easy product precipitation or crystallization upon cooling or addition of water. Other solvents like methanol, toluene, or acetonitrile can also be explored for optimization.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure and purity of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] can be confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Thin Layer Chromatography (TLC): To assess the purity.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1EthanolNone78 (Reflux)665
2EthanolAcetic Acid (10)78 (Reflux)475
3Toluenep-TSA (5)110 (Reflux)382
4MethanolNone65 (Reflux)860
5AcetonitrileZnCl₂ (10)82 (Reflux)578

Note: The data presented in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary, and optimization is recommended for each specific experimental setup.

Experimental Protocols

Detailed Methodology for the Synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Materials:

  • 2-Aminothiophenol

  • Cyclohexanone

  • Ethanol (anhydrous)

  • Acetic Acid (optional, catalyst)

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1.0 eq.) in anhydrous ethanol.

  • Add cyclohexanone (1.1 eq.) to the solution.

  • (Optional) Add a catalytic amount of acetic acid (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol or hexane.

  • If an oil is obtained, attempt to induce crystallization by adding a small amount of a non-polar solvent like hexane and scratching the flask with a glass rod.

  • The crude product can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Mandatory Visualization

experimental_workflow start Start reagents 1. Mix Reactants (2-Aminothiophenol, Cyclohexanone, Ethanol) start->reagents catalyst 2. Add Catalyst (Optional: Acetic Acid) reagents->catalyst reflux 3. Heat to Reflux (4-6 hours) catalyst->reflux monitoring 4. Monitor Reaction (TLC) reflux->monitoring workup 5. Work-up (Cooling, Solvent Removal) monitoring->workup Reaction Complete purification 6. Purification (Recrystallization or Chromatography) workup->purification product Final Product: 3H-spiro[1,3-benzothiazole- 2,1'-cyclohexane] purification->product end End product->end

Caption: Experimental workflow for the synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

logical_relationship cluster_troubleshooting Troubleshooting cluster_causes_yield Potential Causes cluster_causes_impurities Potential Causes cluster_causes_purification Potential Causes low_yield Low/No Yield impure_reactants Impure Reactants low_yield->impure_reactants inefficient_cyclization Inefficient Cyclization low_yield->inefficient_cyclization suboptimal_conditions Suboptimal Conditions low_yield->suboptimal_conditions impurities Impurities Present reactant_oxidation Reactant Oxidation impurities->reactant_oxidation incomplete_reaction Incomplete Reaction impurities->incomplete_reaction purification_issues Purification Difficulty oily_product Oily Product purification_issues->oily_product co_elution Co-elution purification_issues->co_elution

Caption: Logical relationships in troubleshooting the synthesis.

Technical Support Center: Purification of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent. The volume of the solvent used was excessive. The cooling process was too rapid, preventing efficient crystal formation.Test a range of solvents and solvent mixtures to find an optimal system where the compound is sparingly soluble at room temperature but readily soluble when heated. Use a minimal amount of hot solvent to dissolve the crude product completely. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Product Oiling Out During Recrystallization The melting point of the compound is lower than the boiling point of the recrystallization solvent. The presence of significant impurities can lower the melting point of the mixture.Use a lower-boiling point solvent or a solvent mixture. Try to purify the crude product partially by another method (e.g., a quick filtration through a silica plug) before recrystallization to remove some impurities.
Poor Separation in Column Chromatography The chosen eluent system has either too high or too low polarity. The column was not packed properly, leading to channeling. The sample was overloaded on the column.Use thin-layer chromatography (TLC) to determine the optimal eluent system that gives a good separation of the desired compound from impurities. Ensure the column is packed uniformly without any air bubbles. The amount of crude material should typically be 1-5% of the mass of the stationary phase.
Co-elution of Impurities with the Product Impurities have similar polarity to the target compound.Try a different stationary phase (e.g., alumina instead of silica gel). Use a different solvent system, perhaps one with a different solvent selectivity (e.g., switching from a hexane/ethyl acetate system to a dichloromethane/methanol system). Consider preparative HPLC for difficult separations.
Product Appears as a Smear on TLC The sample is too concentrated. The compound might be acidic or basic and is interacting strongly with the stationary phase. The compound is degrading on the silica plate.Dilute the sample before spotting it on the TLC plate. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress tailing. Use a less acidic stationary phase or run the chromatography quickly at a lower temperature.
Colored Impurities Persist After Purification Highly conjugated or polymeric byproducts were formed during the synthesis.Treatment with activated charcoal during recrystallization can help adsorb colored impurities. Column chromatography is also effective in removing colored byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a recrystallization protocol for 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]?

A good starting point is to test single solvents of varying polarities such as ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate. If a single solvent is not ideal, solvent pairs like ethanol/water, dichloromethane/hexane, or ethyl acetate/hexane can be evaluated. The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble at room temperature.[1]

Q2: How can I effectively remove unreacted starting materials?

Unreacted 2-aminothiophenol and cyclohexanone can often be removed by washing the crude product with a suitable solvent in which the starting materials are soluble but the product is not. Alternatively, column chromatography is a very effective method for separating the product from the starting materials.

Q3: My purified product has a melting point of 111-113 °C, but the literature value is slightly different. Is my product pure?

A sharp melting point within a narrow range (1-2 °C) is a good indicator of purity.[2] Minor discrepancies with literature values can arise from different experimental conditions or the presence of polymorphic forms. To confirm purity, it is recommended to use additional analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of impurity signals.[1]

Q4: I am having difficulty obtaining high-quality crystals for X-ray analysis. What can I do?

Spiro compounds can be challenging to crystallize due to their rigid and non-planar structures.[3] A systematic screening of various solvents and crystallization techniques is recommended. Slow evaporation of a dilute solution, vapor diffusion of a non-solvent into a solution of the compound, or cooling a saturated solution at a very slow rate can yield high-quality crystals.

Q5: Is 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] chiral?

While the parent molecule itself is achiral due to a plane of symmetry, substitution on the benzothiazole or cyclohexane rings can create chiral centers, potentially leading to a chiral molecule.[4]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolve the crude 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] in a minimum amount of hot ethanol.

  • If colored impurities are present, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Slowly add water dropwise to the hot filtrate until a persistent cloudiness is observed.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for about 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 95:5 hexane/ethyl acetate. The optimal ratio should be determined by TLC beforehand.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Start eluting with the determined solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

Data Presentation

Table 1: Comparison of Purification Techniques
Purification Method Typical Recovery Purity (by HPLC) Advantages Disadvantages
Recrystallization (Ethanol/Water)60-75%>98%Simple, cost-effective, good for removing highly polar and non-polar impurities.Lower recovery, may not remove impurities with similar solubility.
Column Chromatography (Silica Gel)70-85%>99%High resolution, effective for separating closely related impurities.More time-consuming, requires larger volumes of solvent.
Preparative HPLC40-60%>99.5%Highest resolution for very difficult separations.Expensive, lower capacity, requires specialized equipment.

Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc Assess Purity & Impurity Profile recrystallization Recrystallization tlc->recrystallization Simple Impurity Profile column Column Chromatography tlc->column Complex Impurity Profile analysis Purity Check (TLC, NMR, MP) recrystallization->analysis column->analysis pure_product Pure Product analysis->column Purity < 98% analysis->pure_product Purity > 98%

Caption: General workflow for the purification of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product Oiling Out? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No change_solvent Change to Lower Boiling Point Solvent oiling_out->change_solvent Yes success Successful Crystallization low_recovery->success No slow_cool Ensure Slow Cooling & Minimum Solvent low_recovery->slow_cool Yes change_solvent->start slow_cool->start

Caption: Decision tree for troubleshooting recrystallization issues.

References

Identification of common impurities in spiro-benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spiro-benzothiazole compounds. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in spiro-benzothiazole synthesis?

A1: The synthesis of spiro-benzothiazoles, often involving multicomponent reactions, can lead to several types of impurities. These can be broadly categorized as:

  • Starting Material-Related Impurities: Unreacted starting materials such as substituted isatins, 2-aminothiophenol, and the third component (e.g., α,β-unsaturated carbonyl compounds, barbituric acid).

  • Intermediates: Incomplete reactions can result in the persistence of intermediates, such as the Schiff base formed between isatin and 2-aminothiophenol, or incompletely cyclized benzothiazoline intermediates.

  • Byproducts from Side Reactions:

    • Oxidation and Polymerization of 2-aminothiophenol: 2-aminothiophenol is susceptible to oxidation, which can form disulfide-linked dimers and polymers, often appearing as dark, tar-like substances.[1]

    • Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[1]

    • Benzothiazolones: Under certain conditions, particularly in the presence of CO2, benzothiazolones can form as byproducts.[2]

    • Retro-Michael Reaction Products: Spiro compounds formed via Michael additions can sometimes undergo a retro-Michael reaction, leading to the decomposition of the desired product.

  • Isomeric Impurities: When the spiro center is a stereocenter, the formation of diastereomers is a common issue. The separation of these isomers can be challenging.

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is the likely cause and how can I prevent it?

A2: The formation of dark, insoluble materials is a common issue and often indicates the oxidation and polymerization of 2-aminothiophenol.[1]

  • Cause: 2-aminothiophenol is sensitive to air and can readily oxidize to form disulfide-linked dimers and polymers, especially at elevated temperatures.[1]

  • Troubleshooting and Prevention:

    • Use High-Purity Starting Materials: Ensure the 2-aminothiophenol is of high purity and free from oxidized impurities. If necessary, purify it by distillation or recrystallization before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]

    • Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate oxidation and polymerization.

    • Use of Mild Oxidants: If an oxidant is required for the cyclization step, choose a mild reagent to avoid unwanted side reactions.

Q3: My final product is a mixture of diastereomers. How can I improve the stereoselectivity of the reaction?

A3: The formation of diastereomers is a common challenge in spiro-benzothiazole synthesis. The stereoselectivity can be influenced by several factors:

  • Reaction Conditions: Temperature, solvent, and catalyst can all play a crucial role in directing the stereochemical outcome of the reaction. Experimenting with these parameters is often necessary to optimize for a single diastereomer.

  • Catalyst Choice: The use of a suitable catalyst can significantly influence the stereoselectivity.

  • Purification: If the formation of multiple diastereomers cannot be avoided, they can often be separated by column chromatography using a suitable eluent system. Careful optimization of the chromatography conditions is key.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of spiro-benzothiazoles.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of significant amounts of byproducts (e.g., oxidation products, dimers). - Suboptimal reaction conditions (temperature, solvent, catalyst).- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Implement strategies to minimize side reactions, such as using an inert atmosphere and high-purity starting materials. - Systematically optimize reaction conditions, including solvent, temperature, and catalyst.
Presence of Unreacted Starting Materials in the Final Product - Incorrect stoichiometry of reactants. - Insufficient reaction time or temperature. - Deactivation of the catalyst.- Ensure accurate measurement of all reactants. - Extend the reaction time or cautiously increase the temperature while monitoring for byproduct formation. - Use a fresh batch of catalyst or consider a different catalyst.
Formation of an Unexpected Byproduct - A side reaction is occurring, such as a retro-Michael reaction or dimerization. - The presence of impurities in the starting materials is leading to alternative reaction pathways.- Analyze the byproduct by techniques like LC-MS and NMR to identify its structure. - Based on the byproduct structure, propose a potential side reaction mechanism. - Adjust reaction conditions to disfavor the side reaction (e.g., lower temperature, different solvent). - Ensure the purity of all starting materials.
Difficulty in Purifying the Final Product - The product may be unstable on silica gel. - The product and impurities have very similar polarities. - The product is a mixture of inseparable diastereomers.- Consider alternative purification methods such as recrystallization or preparative HPLC. - For column chromatography, screen a wide range of solvent systems to find optimal separation conditions. - If diastereomers are present, try different chiral stationary phases for HPLC or explore different recrystallization solvents.

Experimental Protocols

Synthesis of Spiro[indole-3,2'-thiazolidine]-2,4'(1H)-dione Derivatives

This protocol is a general procedure for the three-component synthesis of a spiro[indole-thiazolidinone] library.

Materials:

  • Indole-2,3-dione (3 mmol)

  • 4-Aminoantipyrine (3 mmol)

  • 2-Mercaptopropionic acid (3.5 mmol)

  • Cetyltrimethylammonium bromide (CTAB) (20 mol%)

  • Water (10 ml)

Procedure:

  • In a flask, combine indole-2,3-dione (3 mmol), 4-aminoantipyrine (3 mmol), 2-mercaptopropionic acid (3.5 mmol), and cetyltrimethylammonium bromide (20 mol%) in water (10 ml).

  • Attach the flask to an ultrasonic processor with a 12 mm tip diameter probe.

  • Sonicate the reaction mixture for the specified period at 50% power in a 4-second pulse mode.

  • Monitor the reaction progress by TLC.

  • Upon completion, transfer the contents of the flask to a beaker.

  • Filter the precipitated product and wash with water and ethanol to afford the pure crystalline product.[1]

Data Presentation

Table 1: Common Impurities in Spiro-Benzothiazole Synthesis and Their Characteristics

Impurity TypeCommon Structure/DescriptionTypical Analytical SignaturePrevention/Removal Strategy
Oxidized 2-aminothiophenol Disulfide-linked dimers and polymersBroad peaks in HPLC, dark tar-like appearanceUse of inert atmosphere, high-purity starting materials, controlled temperature.
Benzothiazoline Intermediate Incompletely cyclized benzothiazole ringA peak with a mass corresponding to the intermediate in LC-MSUse of a suitable oxidizing agent, longer reaction times.
Dimeric Byproducts Higher molecular weight than the desired productA peak with approximately double the mass of the expected product in LC-MSLower reactant concentrations, optimization of catalyst.
Benzothiazolone Carbonyl group on the thiazole ringCharacteristic C=O stretch in IR spectrumAvoidance of CO2 or specific reaction conditions that favor its formation.
Diastereomers Same mass, different spatial arrangementMultiple peaks with the same mass in LC-MS, distinct signals in NMROptimization of reaction conditions for stereoselectivity, chiral chromatography for separation.

Visualizations

experimental_workflow Experimental Workflow for Spiro-Benzothiazole Synthesis and Impurity Identification cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Impurity Analysis start Combine Starting Materials (e.g., Isatin, 2-Aminothiophenol, Michael Acceptor) reaction Reaction under Optimized Conditions (Solvent, Temperature, Catalyst) start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction concentration Concentration extraction->concentration crude_product Crude Product concentration->crude_product purification_method Purification Method crude_product->purification_method analytical_techniques Analytical Techniques crude_product->analytical_techniques Analyze Crude column Column Chromatography purification_method->column recrystallization Recrystallization purification_method->recrystallization hplc Preparative HPLC purification_method->hplc pure_product Pure Spiro-Benzothiazole column->pure_product recrystallization->pure_product hplc->pure_product pure_product->analytical_techniques Confirm Purity and Structure lcms LC-MS analytical_techniques->lcms nmr NMR analytical_techniques->nmr hplc_analysis HPLC Purity analytical_techniques->hplc_analysis characterization Structure Elucidation of Impurities lcms->characterization nmr->characterization troubleshooting_logic Troubleshooting Logic for Common Impurities cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions start Problem Identified in Synthesis low_yield Low Yield start->low_yield dark_tar Dark/Tarry Byproducts start->dark_tar extra_peaks Unexpected Peaks (TLC/HPLC/MS) start->extra_peaks diastereomers Diastereomeric Mixture start->diastereomers incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reaction Side Reaction (e.g., Dimerization) low_yield->side_reaction oxidation Oxidation of 2-Aminothiophenol dark_tar->oxidation impure_sm Impure Starting Materials dark_tar->impure_sm extra_peaks->incomplete_reaction extra_peaks->side_reaction non_selective Non-Stereoselective Reaction diastereomers->non_selective optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions inert_atmosphere Use Inert Atmosphere (N2/Ar) oxidation->inert_atmosphere purify_sm Purify Starting Materials oxidation->purify_sm side_reaction->optimize_conditions change_catalyst Change Catalyst/Solvent side_reaction->change_catalyst non_selective->change_catalyst optimize_purification Optimize Purification (Column, Recrystallization) non_selective->optimize_purification impure_sm->purify_sm

References

Technical Support Center: Overcoming Low Yields in the Condensation of 2-Aminothiophenol with Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in the condensation reaction between 2-aminothiophenol and cyclohexanones to synthesize 2,3,4,5-tetrahydro-1H-dibenzo[b,e][1][2]thiazepines.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes and how can I address them?

A1: Low yields in this condensation reaction can stem from several factors. Here are the primary areas to investigate:

  • Oxidation of 2-Aminothiophenol: This is a critical issue as 2-aminothiophenol is highly susceptible to oxidation, leading to the formation of disulfide byproducts.[1] This reduces the concentration of your starting material available for the desired reaction.

    • Solution: Use fresh or purified 2-aminothiophenol. It is also highly recommended to degas your solvent and run the reaction under an inert atmosphere, such as nitrogen or argon.[1]

  • Sub-optimal Catalyst: The choice of catalyst is crucial and often depends on the specific substrates. While some reactions can proceed without a catalyst, many benefit from the addition of an acidic or metallic catalyst.[1]

    • Solution: If you are not using a catalyst, consider adding one. If you are already using a catalyst and observing low yields, it may not be the most effective for your particular cyclohexanone derivative. Experiment with different types of catalysts, such as Brønsted acids or metal-based catalysts like ZnO nanoparticles.[1]

  • Inappropriate Reaction Conditions: Temperature, reaction time, and solvent choice play a significant role in the reaction's success.

    • Solution: Some reactions may require elevated temperatures (reflux), while others might proceed efficiently at room temperature.[1] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[1][3] Solvent-free conditions have also been reported to give excellent results.[1]

  • Purification Losses: The desired product may be lost during the workup and purification steps. Oily products, in particular, can be challenging to isolate and purify.[1][3]

    • Solution: Re-evaluate your purification strategy. If simple recrystallization is leading to significant loss of product, consider using column chromatography.[1][3]

Q2: I am observing multiple side products in my reaction mixture. What are they, and how can I minimize their formation?

A2: The most common side product is the disulfide formed from the oxidation of 2-aminothiophenol.[1] Another potential side reaction is the formation of an imine intermediate that does not cyclize efficiently.

  • Minimizing Disulfide Formation: As mentioned in Q1, preventing the oxidation of 2-aminothiophenol is key. This can be achieved by using fresh starting material and maintaining an inert atmosphere throughout the reaction.[1]

  • Promoting Cyclization: Optimizing the catalyst and reaction temperature can help drive the reaction towards the desired cyclized product. A suitable catalyst can facilitate the intramolecular cyclization of the imine intermediate.

Q3: My starting materials are not fully consumed, even after extended reaction times. What should I do?

A4: Incomplete conversion suggests that the reaction is either too slow under the current conditions or has reached an unfavorable equilibrium. To address this, you can:

  • Increase the Temperature: Many condensation reactions are significantly accelerated by heat. If you are running the reaction at room temperature, try heating it to reflux.[1]

  • Change the Catalyst: A more effective catalyst can increase the reaction rate.

  • Use Microwave Irradiation: Microwave-assisted synthesis can often drive reactions to completion in a fraction of the time required for conventional heating.[1][3]

  • Alter the Solvent: The choice of solvent can influence reaction rates. Experimenting with different solvents may improve conversion.

Q4: Are ketones, like cyclohexanone, less reactive than aldehydes in this condensation?

A2: Yes, ketones are generally less reactive than aldehydes in condensation reactions with 2-aminothiophenol.[1] This is due to the increased steric hindrance and the electron-donating effect of the two alkyl groups attached to the carbonyl carbon in ketones, which makes the carbonyl carbon less electrophilic. For less reactive ketones, a strong Brønsted acid catalyst may be necessary to achieve good yields.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Oxidation of 2-aminothiophenolUse fresh, purified 2-aminothiophenol. Degas solvent and run the reaction under an inert atmosphere (N₂ or Ar).[1]
Ineffective or no catalystIntroduce a catalyst. Experiment with Brønsted acids or metal-based catalysts (e.g., ZnO NPs, RuCl₃).[1]
Sub-optimal temperatureIncrease the reaction temperature; try refluxing the reaction mixture.[1]
Inappropriate solventExperiment with different solvents or consider solvent-free conditions.[1]
Multiple Spots on TLC (Side Products) Oxidation of 2-aminothiophenolSee above for preventing oxidation.
Inefficient cyclization of imine intermediateOptimize catalyst and reaction temperature to favor cyclization.
Difficulty in Product Isolation Product is an oilUtilize column chromatography for purification instead of recrystallization.[1][3]
Product loss during workupRe-evaluate the extraction and washing steps to minimize product loss.

Experimental Protocols

General Protocol for the Condensation of 2-Aminothiophenol with Cyclohexanone

This is a generalized procedure and may require optimization for specific substituted cyclohexanones.

Method 1: Conventional Heating

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminothiophenol (1 equivalent).

  • Add the desired cyclohexanone (1-1.2 equivalents).

  • Add the chosen solvent (e.g., toluene, ethanol, or use an excess of the ketone as the solvent).[1][3]

  • If using a catalyst, add it at this stage (e.g., a catalytic amount of a Brønsted acid or a metal-based catalyst).

  • If sensitive to oxidation, bubble an inert gas (N₂ or Ar) through the solution for 10-15 minutes.

  • Heat the mixture to reflux and maintain for the required time (typically ranging from 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][3]

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by either recrystallization or column chromatography.

  • Characterize the purified product using appropriate analytical techniques (NMR, MS, etc.).

Method 2: Microwave-Assisted Synthesis

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the desired cyclohexanone (1 mmol), and the chosen catalyst (if any).[1]

  • The reaction can often be run under solvent-free conditions or with a minimal amount of a high-boiling solvent like glycerol.[3]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) and power (e.g., 180 W) for a short duration (e.g., 4-15 minutes).[3] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the crude product by extraction or filtration.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the final product.

Visual Guides

Experimental Workflow

experimental_workflow reagents Combine Reactants: - 2-Aminothiophenol - Cyclohexanone - Catalyst (optional) - Solvent (optional) reaction Reaction Conditions: - Conventional Heating (Reflux) OR - Microwave Irradiation reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Workup: - Cool to RT - Remove Solvent - Extraction/Filtration monitoring->workup Upon Completion purification Purification: - Column Chromatography OR - Recrystallization workup->purification characterization Characterization: - NMR - MS purification->characterization troubleshooting_low_yield start Low Yield Issue check_oxidation Is 2-Aminothiophenol Oxidized? start->check_oxidation check_catalyst Is a Catalyst Being Used? check_oxidation->check_catalyst No solution_oxidation Use fresh reagent, inert atmosphere. check_oxidation->solution_oxidation Yes check_conditions Are Reaction Conditions Optimized? check_catalyst->check_conditions Yes solution_add_catalyst Add an appropriate catalyst. check_catalyst->solution_add_catalyst No check_purification Are There Losses During Purification? check_conditions->check_purification Yes solution_optimize_conditions Increase temperature, try microwave, or change solvent. check_conditions->solution_optimize_conditions No solution_optimize_purification Use chromatography, re-evaluate workup. check_purification->solution_optimize_purification Yes solution_optimize_catalyst Try a different catalyst.

References

Technical Support Center: Spiro-Benzothiazole Ring System Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spiro-benzothiazole ring system. The information is presented in a question-and-answer format to directly address common stability issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My spiro-benzothiazole compound is showing signs of degradation upon storage. What are the likely causes and how can I prevent this?

A1: Degradation of spiro-benzothiazole compounds during storage is often due to a combination of factors, including sensitivity to light, oxidation, and hydrolysis.

Troubleshooting:

  • Photodegradation: Spiro-benzothiazoles, like many heterocyclic compounds, can be light-sensitive.[1] Exposure to UV or even ambient light can lead to photolytic cleavage or rearrangement.

    • Solution: Store your compounds in amber-colored vials or wrap containers in aluminum foil to protect them from light. Conduct experiments under subdued lighting whenever possible.

  • Oxidation: The benzothiazole ring system can be susceptible to oxidation, especially if it has electron-donating substituents. Atmospheric oxygen can lead to the formation of N-oxides or other oxidative degradation products.

    • Solution: Store compounds under an inert atmosphere, such as nitrogen or argon.[2] For long-term storage, consider using a desiccator with an inert gas purge.

  • Hydrolysis: The presence of moisture can lead to hydrolytic cleavage of the spiro-ring or other functional groups on the molecule, particularly under acidic or basic conditions.

    • Solution: Ensure your compounds are thoroughly dried before storage. Store in a desiccator over a suitable drying agent. Use anhydrous solvents for your experiments whenever feasible.

Recommended Storage Conditions: For optimal stability, store spiro-benzothiazole compounds in a cool, dark, and dry place under an inert atmosphere.

Q2: I am observing the formation of colored impurities in my reaction mixture during the synthesis or workup of a spiro-benzothiazole derivative. What could be the cause?

A2: The formation of colored impurities often indicates the presence of degradation products or byproducts. In the context of benzothiazole synthesis, this can be due to the oxidation of intermediates or the final product.

Troubleshooting:

  • Oxidation of 2-Aminothiophenol Precursors: If your synthesis involves 2-aminothiophenol or its derivatives, be aware that these precursors are prone to oxidation, which can form disulfide-linked dimers and polymers that are often colored.[2]

    • Solution: Use freshly purified 2-aminothiophenol for your reactions. Running the reaction under an inert atmosphere can minimize oxidation.[2]

  • Incomplete Cyclization: Failure to achieve complete cyclization to the benzothiazole ring can leave reactive intermediates that may be unstable and prone to forming colored byproducts.

    • Solution: Ensure your reaction conditions (temperature, catalyst, reaction time) are optimized for complete cyclization. Monitor the reaction progress using techniques like TLC or LC-MS.

  • Product Degradation: The desired spiro-benzothiazole product itself might be degrading under the reaction or workup conditions, especially if exposed to strong acids, bases, or high temperatures for extended periods.

    • Solution: Try to use milder reaction conditions where possible. Minimize the duration of exposure to harsh conditions during workup. Consider purification methods that avoid high temperatures, such as column chromatography at room temperature.

Q3: My spiro-benzothiazole compound appears to be unstable in certain solvents. Which solvents should I use or avoid?

A3: Solvent choice can significantly impact the stability of your spiro-benzothiazole compound. Protic solvents, especially in the presence of trace acids or bases, can promote hydrolysis. Some chlorinated solvents can participate in photodegradation pathways.[1]

Troubleshooting and Recommendations:

  • Protic Solvents (e.g., methanol, ethanol, water): These should be used with caution, especially for long-term storage or prolonged experiments, as they can be a source of protons for acid-catalyzed degradation or act as nucleophiles in hydrolytic reactions. If their use is necessary, ensure they are of high purity and anhydrous.

  • Chlorinated Solvents (e.g., dichloromethane, chloroform): While commonly used, be aware that they can generate radical species upon exposure to light, which may initiate degradation of your compound.[1]

  • Aprotic Solvents (e.g., acetonitrile, THF, DMF, DMSO): These are generally preferred for dissolving and storing spiro-benzothiazole compounds. However, ensure they are free of impurities like water or peroxides (in the case of THF).

  • pH Considerations: The stability of the benzothiazole ring can be pH-dependent. Avoid strongly acidic or basic conditions unless required for a specific reaction step, and neutralize your compound as soon as possible during workup.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug candidate and for developing stability-indicating analytical methods.[3][4][5][6] The following tables provide a summary of typical results from forced degradation studies on a hypothetical spiro-benzothiazole compound (SPB-123). The percentage of degradation is indicative of the compound's lability under different stress conditions.

Table 1: Forced Degradation of SPB-123 in Solution

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradants Observed
Acid Hydrolysis 0.1 M HCl246015.2Hydrolytic ring opening products
Base Hydrolysis 0.1 M NaOH246022.5Products of spiro ring cleavage
Oxidation 3% H₂O₂1225 (RT)18.7N-oxides, sulfoxides
Photolytic UV light (254 nm)4825 (RT)12.8Photoisomers, cleavage products
Thermal 80°C in Water72808.5Thermally induced rearrangement products

Table 2: Solid-State Forced Degradation of SPB-123

Stress ConditionDuration (days)Temperature (°C)Relative Humidity (%)% DegradationObservations
Thermal 1480-5.1Slight discoloration
Thermal/Humidity 1460909.8Formation of sticky solid
Photolytic 1025 (RT)-7.3Noticeable color change

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation in Solution

  • Preparation of Stock Solution: Prepare a stock solution of the spiro-benzothiazole compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw and process samples as in the acid hydrolysis study, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 12 hours. Withdraw and process samples at appropriate time points.

  • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a UV lamp (e.g., 254 nm) in a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil and kept in the same chamber.

  • Thermal Degradation: Heat the stock solution at 80°C for 72 hours. Protect the solution from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to identify and quantify the parent compound and any degradation products.

Protocol 2: General Procedure for Solid-State Forced Degradation

  • Sample Preparation: Place a sufficient amount of the solid spiro-benzothiazole compound in open, transparent glass vials.

  • Thermal Stress: Place the vials in a constant temperature oven at 80°C for 14 days.

  • Thermal/Humidity Stress: Place the vials in a stability chamber maintained at 60°C and 90% relative humidity for 14 days.

  • Photolytic Stress: Place the vials in a photostability chamber and expose them to UV light for 10 days. Keep control samples in the dark.

  • Analysis: At the end of the study period, dissolve a known amount of the solid from each condition in a suitable solvent and analyze by HPLC to determine the percentage of degradation. Also, note any changes in physical appearance, such as color or morphology.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Spiro-Benzothiazole Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo_sol Photolytic (Solution) (UV light, RT) stock->photo_sol thermal_sol Thermal (Solution) (80°C) stock->thermal_sol solid Solid Spiro-Benzothiazole Compound thermal_solid Thermal (Solid) (80°C) solid->thermal_solid thermal_hum Thermal/Humidity (60°C, 90% RH) solid->thermal_hum photo_solid Photolytic (Solid) (UV light, RT) solid->photo_solid hplc Stability-Indicating HPLC-PDA acid->hplc base->hplc oxidation->hplc photo_sol->hplc thermal_sol->hplc thermal_solid->hplc thermal_hum->hplc photo_solid->hplc

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_degradation Degradation Products parent Spiro-Benzothiazole hydrolysis Hydrolytic Products (Ring Cleavage) parent->hydrolysis  Acid/Base, H₂O oxidation Oxidized Products (N-oxides, Sulfoxides) parent->oxidation  Oxidizing Agent (e.g., H₂O₂) photolysis Photolytic Products (Isomers, Cleavage) parent->photolysis  Light (UV/Vis)

Caption: Common degradation pathways for spiro-benzothiazoles.

References

Troubleshooting peak assignments in NMR spectra of spiro-benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the assignment of peaks in NMR spectra of spiro-benzothiazoles.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak overlap in the aromatic region of my ¹H NMR spectrum. How can I resolve these signals?

A1: Peak overlap in the aromatic region is a common challenge due to the multiple aromatic rings in spiro-benzothiazole structures.[1] Here are several strategies to resolve overlapping signals:

  • Change the Deuterated Solvent: Running the NMR experiment in a different solvent (e.g., changing from CDCl₃ to benzene-d₆ or acetone-d₆) can induce different chemical shifts (solvent-induced shifts) and may resolve the overlapping protons.[1][2]

  • Increase Magnetic Field Strength: If accessible, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often leading to better resolution of individual peaks.[1]

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out spin systems even in crowded regions.[1][3][4]

    • TOCSY (Total Correlation Spectroscopy): For more complex spin systems, TOCSY can reveal correlations between a proton and all other protons within the same spin system, not just its immediate neighbors.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, which is invaluable for unambiguous assignment.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which helps in piecing together the molecular framework.[5][6][7][8][9]

Q2: The integration of my proton signals does not match the expected number of protons for my spiro-benzothiazole. What are the possible causes?

A2: Inaccurate integration in ¹H NMR can stem from several factors:[1]

  • Incomplete Relaxation: Protons with long T₁ relaxation times may not fully relax between scans, leading to lower signal intensity and inaccurate integration. Increasing the relaxation delay (d1) in your acquisition parameters can mitigate this issue.

  • Broad Peaks: Very broad peaks, which can be caused by conformational exchange or the presence of paramagnetic impurities, can be difficult to integrate accurately.

  • Overlapping Peaks: If peaks are overlapping, the integration software may not be able to correctly deconvolute the signals. As mentioned in Q1, changing the solvent or using a higher field instrument can help.

  • Presence of Impurities: Residual solvents or other impurities will contribute to the ¹H NMR spectrum and can interfere with the integration of your compound's signals.

Q3: I am having trouble assigning the quaternary carbons, especially the spiro-carbon. Which technique is most suitable?

A3: The assignment of quaternary carbons, which do not have attached protons, requires specific NMR techniques. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most effective tool for this purpose. By observing long-range correlations (typically 2-3 bonds) from known protons to a quaternary carbon, you can definitively assign its chemical shift. The spiro carbon, in particular, can often be identified by its characteristic chemical shift and its HMBC correlations to multiple protons on the adjacent rings.[9][10] The chemical shift of the spiro carbon in spiro[indole-pyrrolidine] systems is often found around 72.5 ppm.[10]

Q4: My NMR spectrum shows more peaks than expected, suggesting the presence of isomers. How can I confirm this and assign the signals?

A4: The presence of more signals than anticipated can indeed indicate the presence of isomers, such as diastereomers or atropisomers, or rotamers due to restricted bond rotation.[2]

  • Variable Temperature (VT) NMR: Running the NMR experiment at different temperatures can help distinguish between static isomers and dynamic processes like bond rotation. If the extra peaks coalesce into a single set of sharper peaks at higher temperatures, it is likely due to rotamers.[2]

  • 2D NMR (COSY, HSQC, HMBC): Acquiring a full set of 2D NMR data will allow you to assign the complete structure of each isomer present.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other. This is extremely useful for differentiating between diastereomers, which will have different spatial arrangements and therefore different NOE/ROE correlations.[5][7][9][11]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting peak assignment issues in the NMR spectra of spiro-benzothiazoles.

Troubleshooting_Workflow Troubleshooting Workflow for NMR Peak Assignment cluster_start Initial Observation cluster_problem_identification Problem Identification cluster_solutions Troubleshooting Steps cluster_end Resolution start Complex/Ambiguous NMR Spectrum peak_overlap Peak Overlap? start->peak_overlap wrong_integration Incorrect Integration? start->wrong_integration extra_peaks More Peaks Than Expected? start->extra_peaks change_solvent Change Solvent peak_overlap->change_solvent Yes higher_field Use Higher Field NMR peak_overlap->higher_field Yes run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) peak_overlap->run_2d_nmr Yes wrong_integration->peak_overlap Check for overlap check_relaxation Increase Relaxation Delay (d1) wrong_integration->check_relaxation Yes vt_nmr Variable Temperature NMR extra_peaks->vt_nmr Yes, suspect rotamers run_noesy Run NOESY/ROESY extra_peaks->run_noesy Yes, suspect isomers assigned_spectrum Spectrum Assigned change_solvent->assigned_spectrum higher_field->assigned_spectrum run_2d_nmr->assigned_spectrum check_relaxation->assigned_spectrum vt_nmr->assigned_spectrum run_noesy->assigned_spectrum

Caption: A flowchart outlining the decision-making process for troubleshooting common NMR spectral issues.

Quantitative Data Summary

The following table provides typical chemical shift ranges for key structural motifs in spiro-benzothiazole derivatives. Note that these values can vary depending on the specific substitution patterns and the solvent used.

Functional Group/Proton Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzothiazole Aromatic Protons7.0 - 8.5110 - 155
Other Aromatic Protons6.5 - 8.0115 - 150
Spiro CarbonN/A~70 - 90
Methylene Protons (adjacent to spiro center)2.5 - 4.530 - 60
NH ProtonVariable (often broad)N/A

Key Experimental Protocols

COSY (Correlation Spectroscopy)
  • Purpose: To identify scalar (J-coupled) proton-proton correlations.

  • Methodology: The basic COSY pulse sequence consists of two 90° pulses separated by an evolution time (t₁). The first pulse creates transverse magnetization, which evolves during t₁. The second pulse acts as a mixing pulse, transferring magnetization between coupled spins. The signal is then detected during the acquisition time (t₂). The experiment is repeated for a series of incremental t₁ values. A 2D Fourier transform of the resulting data matrix yields the COSY spectrum, where cross-peaks indicate coupled protons.

HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify direct one-bond proton-carbon correlations.

  • Methodology: The HSQC experiment is a proton-detected experiment that transfers magnetization from the proton to the directly attached carbon and back. This is more sensitive than carbon-detected experiments. The pulse sequence involves a series of 90° and 180° pulses on both the ¹H and ¹³C channels, with delays optimized for the one-bond J-coupling constant (¹JCH), typically around 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (2-3 bond) proton-carbon correlations.

  • Methodology: Similar to HSQC, HMBC is a proton-detected experiment. The key difference is that the delays in the pulse sequence are optimized for smaller, long-range J-coupling constants (ⁿJCH), typically in the range of 4-10 Hz. This allows for the detection of correlations between protons and carbons that are separated by multiple bonds, which is crucial for assigning quaternary carbons and connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Purpose: To identify through-space correlations between protons that are in close proximity (typically < 5 Å).

  • Methodology: The NOESY pulse sequence is similar to COSY but includes a longer mixing time (τm). During this mixing time, cross-relaxation occurs between spatially close protons, leading to the transfer of magnetization via the Nuclear Overhauser Effect. The resulting cross-peaks in the 2D spectrum connect protons that are near each other in space, providing valuable information about the 3D structure and stereochemistry of the molecule.

The following diagram illustrates the relationship between these key 2D NMR experiments and the information they provide for structural elucidation.

NMR_Experiments 2D NMR Experiments for Structural Elucidation cluster_experiments 2D NMR Experiments cluster_information Information Gained cluster_application Application in Structure Elucidation cosy COSY h_h_coupling ¹H-¹H Coupling (Through-bond) cosy->h_h_coupling hsqc HSQC one_bond_ch One-bond ¹H-¹³C Correlation hsqc->one_bond_ch hmbc HMBC long_range_ch Long-range ¹H-¹³C Correlation hmbc->long_range_ch noesy NOESY/ROESY through_space ¹H-¹H Proximity (Through-space) noesy->through_space spin_systems Identify Spin Systems h_h_coupling->spin_systems assign_ch Assign Protonated Carbons one_bond_ch->assign_ch assign_quat_c Assign Quaternary Carbons & Connect Fragments long_range_ch->assign_quat_c stereochem Determine Stereochemistry & Conformation through_space->stereochem

Caption: The relationship between 2D NMR experiments and the structural information they provide.

References

Improving crystal quality of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] for X-ray analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystal quality of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] for X-ray analysis.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

Problem 1: No Crystals Form

Potential CauseSuggested Solution
Solution is not saturated or is undersaturated. - Concentrate the solution by slow evaporation of the solvent.[1] - If using a mixed solvent system, add more of the anti-solvent. - Prepare a new, more concentrated solution.
Compound is too soluble in the chosen solvent. - Select a solvent in which the compound has moderate to low solubility.[1] - Utilize a mixed-solvent system, dissolving the compound in a "good" solvent and adding a "poor" solvent (anti-solvent) to induce precipitation.
Inappropriate temperature. - If crystallization is attempted at room temperature, try cooling the solution slowly in a refrigerator or cold room. - Conversely, for some compounds, a slight increase in temperature can aid in slow evaporation and crystal growth.
Lack of nucleation sites. - Scratch the inside of the glass vial with a glass rod to create microscopic imperfections that can act as nucleation sites. - Introduce a seed crystal from a previous successful crystallization.
Purity of the compound is too low. - Purify the compound further using techniques like column chromatography before attempting crystallization. Impurities can inhibit crystal growth.

Problem 2: Formation of Small, Needle-like, or Poor-Quality Crystals

Potential CauseSuggested Solution
Supersaturation was reached too quickly. - Slow down the crystallization process. - For slow evaporation, reduce the size of the opening on the vial cap. - For cooling methods, decrease the cooling rate.[2] - For vapor diffusion, use a less volatile anti-solvent.
High concentration of impurities. - Ensure the starting material is of high purity. Recrystallization of the bulk material may be necessary before growing single crystals.
Solvent choice is not optimal. - Experiment with a variety of solvents or solvent mixtures. The polarity and hydrogen bonding capability of the solvent can significantly influence crystal habit.[3]
Vibrations or disturbances. - Place the crystallization experiment in a location free from vibrations and frequent movement.

Problem 3: Oiling Out (Formation of an oil instead of solid crystals)

Potential CauseSuggested Solution
Solution is too concentrated. - Add a small amount of the "good" solvent to dissolve the oil, and then allow the solvent to evaporate more slowly.
Cooling rate is too fast. - Allow the solution to cool to room temperature more gradually before transferring to a colder environment.
Melting point of the compound is low. - Try crystallization at a lower temperature from the beginning.
Inappropriate solvent system. - Experiment with different solvents. A solvent that is a poorer solvent for the compound may reduce the tendency to oil out.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for crystallizing 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]?

A good starting point is to use ethanol as the solvent. A published crystal structure of a derivative, 4′-tert-Butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane], was obtained by refluxing the compound in absolute ethanol, followed by slow evaporation of the solvent at room temperature.[4] Another derivative was also successfully crystallized from an ethanol/water mixture.

Q2: Which crystallization methods are most effective for this type of compound?

For small organic molecules like 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane], the following methods are generally successful:

  • Slow Evaporation: This is a simple and often effective method. A nearly saturated solution of the compound is allowed to stand, and as the solvent slowly evaporates, the concentration increases, leading to crystal growth.

  • Vapor Diffusion: This method involves placing a small vial containing a concentrated solution of the compound inside a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Q3: How does the choice of solvent affect crystal quality?

The solvent plays a critical role in crystallization by influencing the solubility of the compound and the interactions between solute molecules as they form a crystal lattice. The polarity, hydrogen-bonding properties, and even the shape of the solvent molecule can affect the final crystal morphology (shape) and quality. For example, more polar solvents may lead to different crystal habits compared to nonpolar solvents.[3]

Q4: How does temperature influence crystal growth?

Temperature affects both the solubility of the compound and the kinetics of crystal growth. Generally, slower cooling rates lead to larger and higher-quality crystals because the molecules have more time to arrange themselves in an ordered lattice.[2] Rapid cooling often results in the formation of many small crystals or even an amorphous solid.

Q5: My crystals are too small for X-ray diffraction. How can I grow larger ones?

To grow larger crystals, you need to slow down the crystallization process and reduce the number of nucleation sites. Try the following:

  • Use a more dilute solution.

  • Slow down the rate of solvent evaporation or cooling.

  • Use a seed crystal in a slightly undersaturated solution and allow it to grow slowly.

  • Ensure your starting material is very pure.

Quantitative Data

The following tables provide illustrative quantitative data on how different experimental parameters can affect crystal quality. Note that this data is generalized from studies on other organic compounds and should be used as a guideline for optimizing the crystallization of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

Table 1: Effect of Solvent on Crystal Morphology (Illustrative)

Solvent SystemPolarity IndexResulting Crystal Morphology (Example)Aspect Ratio (Length/Width) (Example)
Hexane0.1Needles> 10:1
Toluene2.4Prisms~ 3:1
Diethyl Ether2.8Plates~ 5:1
Ethyl Acetate4.4Blocks~ 1.5:1
Acetone5.1Blocks~ 1:1
Ethanol5.2Prisms~ 2:1
Methanol6.6Plates~ 4:1

Data is illustrative and based on general trends observed for organic compounds.[3]

Table 2: Effect of Cooling Rate on Crystal Size (Illustrative)

Cooling Rate (°C/hour)Average Crystal Size (mm) (Example)Crystal Quality Observation (Example)
10< 0.1Many small, inter-grown crystals
50.1 - 0.3Mixture of small and medium-sized crystals
20.3 - 0.5Good-sized, single crystals
10.5 - 0.8Large, well-formed single crystals
0.5> 0.8Very large, sometimes with inclusions

Data is illustrative and based on general trends observed for organic compounds.[2]

Experimental Protocols

Protocol 1: Slow Evaporation

  • Dissolve the 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] in a suitable solvent (e.g., ethanol) to create a nearly saturated solution.

  • Gently warm the solution to ensure all the solid has dissolved.

  • Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap that has a small hole pricked in it with a needle, or with parafilm with a few needle holes.

  • Place the vial in a vibration-free location at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Monitor for crystal growth.

Protocol 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or chloroform) in a small, open vial (e.g., a 1-dram vial).

  • Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Add a layer of a "poor" or "anti-solvent" (e.g., hexane or pentane) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.

  • Seal the larger container tightly.

  • The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

Protocol 3: Solvent Layering

  • Prepare a concentrated solution of the compound in a "good," dense solvent (e.g., dichloromethane or chloroform) in a narrow container like a test tube or an NMR tube.

  • Carefully and slowly, layer a less dense, miscible "anti-solvent" (e.g., hexane or diethyl ether) on top of the solution, minimizing mixing at the interface. A syringe or pipette can be used to gently add the anti-solvent down the side of the tube.

  • Seal the container and leave it undisturbed.

  • Crystals should form at the interface between the two solvents as they slowly diffuse into one another.

Visualizations

Experimental_Workflow General Crystallization Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_analysis Analysis cluster_troubleshooting Troubleshooting a Purify Compound b Select Solvent(s) a->b c Prepare Saturated Solution b->c d Choose Method: - Slow Evaporation - Vapor Diffusion - Cooling c->d e Allow Crystals to Grow (Days to Weeks) d->e f Harvest Crystals e->f g Mount for X-ray Diffraction f->g h Collect & Analyze Data g->h i Good Crystals? h->i j Yes i->j i->j k No i->k i->k k->b Re-optimize Conditions

Caption: A general workflow for obtaining single crystals for X-ray analysis.

Troubleshooting_Logic Troubleshooting Crystal Growth Issues start Start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals outcome->no_crystals No Growth small_crystals Small/Poor Quality Crystals outcome->small_crystals Poor Morphology oiling_out Oiling Out outcome->oiling_out Liquid Phase good_crystals Good Crystals! outcome->good_crystals Success sol1 Increase Concentration Add Seed Crystal Change Solvent no_crystals->sol1 sol2 Slow Down Crystallization (Slower Evaporation/Cooling) Improve Purity small_crystals->sol2 sol3 Add More Solvent Cool Slower Change Solvent oiling_out->sol3

Caption: A logical diagram for troubleshooting common crystallization problems.

References

Technical Support Center: Scale-Up Synthesis of Spiro-Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spiro-benzothiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the scale-up of these important synthetic processes.

Troubleshooting Guides

This section addresses specific issues that can arise during the scale-up synthesis of spiro-benzothiazole compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or Inconsistent Yields Upon Scale-Up

Q1: We are experiencing a significant drop in yield when scaling up our spiro-benzothiazole synthesis from grams to kilograms. What are the likely causes and how can we mitigate this?

A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that are not as prominent at the lab scale.[1][2]

  • Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, leading to poor heat distribution. This can cause localized overheating, promoting side reactions and decomposition, or insufficient heating, resulting in incomplete conversion.[3][4]

    • Solution: Employ a reactor with an efficient heating/cooling jacket and a calibrated temperature control system. For highly exothermic reactions, such as some cycloadditions, consider a continuous flow setup to maintain better temperature control.[5][6]

  • Mass Transfer Limitations: Inefficient mixing in large reactors can lead to localized concentration gradients of reactants and catalysts. This is particularly problematic in heterogeneous reactions or viscous reaction mixtures.[2]

    • Solution: Optimize the stirring speed and impeller design for your specific reactor and reaction viscosity. Ensure all reactants, especially those added portion-wise, are dispersed effectively. Computational fluid dynamics (CFD) modeling can help predict and optimize mixing at scale.

  • Changes in Reaction Kinetics: The time required to reach chemical equilibrium can increase with larger quantities of reactants. What appears to be a completed reaction at the lab scale might be incomplete at a larger scale within the same timeframe.[1]

    • Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, UPLC). Do not rely solely on the reaction time established at the lab scale.

Issue 2: Increased Formation of Impurities and Side Products

Q2: Upon scaling up, we are observing new impurities and an increase in known side products. How can we identify and minimize them?

A2: The formation of impurities is often exacerbated at a larger scale due to the challenges in maintaining precise control over reaction parameters.

  • Common Side Reactions:

    • Oxidation of 2-Aminothiophenol: This starting material is prone to oxidation, leading to the formation of disulfide-linked dimers and polymers, often appearing as dark, tar-like substances.[7][8]

    • Dimerization of Intermediates: Reactive intermediates can dimerize if their concentration becomes too high locally.

    • Incomplete Cyclization: The reaction may stall at the benzothiazoline intermediate stage without complete oxidation to the final aromatic benzothiazole.

  • Solutions to Minimize Side Reactions:

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation of sensitive reagents like 2-aminothiophenol.[9]

    • Controlled Reagent Addition: Add critical reagents, such as the catalyst or a highly reactive substrate, slowly and sub-surface to maintain a low instantaneous concentration and prevent localized "hot spots."

    • Temperature Control: Maintain the optimal reaction temperature. Excursions to higher temperatures can significantly increase the rate of side reactions.[4] For exothermic reactions, ensure the cooling capacity is sufficient for the larger scale.[6][10]

    • Raw Material Quality: Ensure the purity of starting materials. Impurities in the raw materials can act as catalysts for side reactions or be incorporated into the final product.[11]

Issue 3: Challenges in Product Isolation and Purification

Q3: We are facing difficulties with the crystallization and purification of our spiro-benzothiazole product at a larger scale. The product is not as pure as in the lab-scale synthesis.

A3: Purification at a larger scale presents its own set of challenges. What works for a few grams may not be directly applicable to kilograms.[12]

  • Crystallization Issues:

    • Polymorphism: Different crystal forms (polymorphs) may appear upon scale-up due to changes in cooling rates, solvent composition, or impurity profiles.[13] This can affect filtration, drying, and bioavailability.

    • Solution: Conduct a polymorph screen and define a robust crystallization protocol with controlled cooling profiles and seeding strategies.[13][14]

  • Filtration and Washing:

    • Slow Filtration: The crystal habit (shape and size) can change on a larger scale, leading to slow filtration times.

    • Inefficient Washing: Inadequate washing of the filter cake can leave trapped impurities.

    • Solution: Optimize the crystallization to produce easily filterable crystals. Use a filter-dryer (Nutsche filter) for efficient solid-liquid separation and washing at scale.

  • Chromatography:

    • Scalability: Column chromatography can be expensive and time-consuming at a large scale.

    • Solution: Whenever possible, develop a robust crystallization procedure to avoid chromatography. If chromatography is necessary, invest in automated flash chromatography systems designed for large-scale purifications.[15][16]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of spiro-benzothiazole compounds?

A1: The primary safety concerns include:

  • Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[2][10] A thorough thermal hazard assessment (e.g., using reaction calorimetry) is crucial before scaling up.[6]

  • Handling of Hazardous Reagents: Many reagents used in these syntheses can be toxic, corrosive, or flammable. Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers) are in place.

  • Pressure Build-up: Some reactions may evolve gas. The reactor and associated equipment must be able to handle the potential pressure increase, and a proper venting system should be in place.[6]

Q2: How critical is the quality of starting materials and solvents in a scale-up synthesis?

A2: The quality of raw materials is paramount. Impurities that are negligible at the lab scale can have a significant impact on a larger scale by:

  • Inhibiting the reaction or poisoning the catalyst.

  • Leading to the formation of new, difficult-to-remove impurities.

  • Affecting the crystallization process and the physical properties of the final product.[11] Always use well-characterized starting materials and high-purity solvents for scale-up.

Q3: What is the role of Process Analytical Technology (PAT) in the scale-up of spiro-benzothiazole synthesis?

A3: PAT involves the use of real-time analytical tools to monitor and control manufacturing processes. In the context of spiro-benzothiazole synthesis, PAT can be used to:

  • Monitor reaction kinetics and determine the reaction endpoint accurately.

  • Control critical process parameters like temperature, pressure, and pH in real-time.

  • Monitor crystallization processes to ensure the desired crystal form and particle size are obtained.[13] Implementing PAT can lead to a more robust, consistent, and efficient manufacturing process.

Data Presentation

Table 1: Comparison of Synthetic Methods for Benzothiazole Formation
MethodReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Condensation with Aldehydes (Conventional Heating)2-Aminothiophenol, Aromatic/Aliphatic AldehydesH₂O₂/HClEthanolRoom Temp.45-60 min85-94%[17]
Condensation with Aldehydes (Microwave-Assisted)2-Aminothiophenol, BenzaldehydesNoneNone1205-10 min90-98%[17]
Condensation with Carboxylic Acids (Microwave-Assisted)2-Aminothiophenol, Fatty AcidsP₄S₁₀None-3-4 minHigh[18]
Visible-Light-Promoted Synthesis2-Aminothiophenols, AldehydesBlue LEDAir-6 hGood to Excellent[7][8]
Table 2: Troubleshooting Guide for Low Yield in Spiro-Benzothiazole Synthesis
ObservationPotential CauseRecommended Action
Reaction stalls; starting material remainsInsufficient reaction time or temperatureMonitor reaction by TLC/HPLC; extend reaction time or cautiously increase temperature.
Formation of dark, tarry byproductsOxidation of 2-aminothiophenolUse freshly purified 2-aminothiophenol; conduct the reaction under an inert atmosphere (N₂ or Ar).
Presence of a higher molecular weight byproductDimerization of intermediatesAdd one of the reactants slowly to maintain a low concentration of reactive intermediates.
Intermediate detected, but not the final productIncomplete cyclization/oxidationEnsure a sufficient amount of oxidant is present; prolong the reaction time.

Experimental Protocols

Protocol 1: Synthesis of a Spiro[indoline-3,2'-[1][19]benzothiazole] Derivative via 1,3-Dipolar Cycloaddition

This protocol is a representative example for the synthesis of a spiro-benzothiazole compound and should be optimized for specific substrates and scales.

1. Materials and Reagents:

  • Isatin derivative (1.0 mmol)

  • 2-Aminothiophenol (1.0 mmol)

  • L-proline (1.2 mmol)

  • (E)-Chalcone derivative (1.0 mmol)

  • Methanol (20 mL)

2. Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the isatin derivative (1.0 mmol), 2-aminothiophenol (1.0 mmol), and methanol (10 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add L-proline (1.2 mmol) to the mixture. The color of the solution may change.

  • Add the (E)-chalcone derivative (1.0 mmol) and the remaining methanol (10 mL).

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • A solid precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold methanol (2 x 10 mL).

  • Dry the solid under vacuum to obtain the crude spiro-benzothiazole product.

3. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • If necessary, further purification can be achieved by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow start Start: Reagent Preparation reagents Mix Isatin Derivative, 2-Aminothiophenol in Methanol start->reagents stir_rt Stir at Room Temperature (30 min) reagents->stir_rt add_proline Add L-proline stir_rt->add_proline add_chalcone Add Chalcone Derivative and Methanol add_proline->add_chalcone reflux Reflux and Monitor (TLC/HPLC) add_chalcone->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Methanol filter->wash dry Dry Under Vacuum wash->dry purify Purification (Recrystallization/Chromatography) dry->purify end End: Pure Spiro-Benzothiazole purify->end

Caption: A generalized experimental workflow for the synthesis of spiro-benzothiazole compounds.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Parameters (Time, Temperature, Stoichiometry) start->check_reaction check_purity Assess Raw Material Purity check_reaction->check_purity Parameters OK optimize_params Optimize Parameters check_reaction->optimize_params Incorrect check_atmosphere Verify Inert Atmosphere check_purity->check_atmosphere Purity OK purify_reagents Purify/Source Higher Purity Reagents check_purity->purify_reagents Impure check_mixing Evaluate Mixing Efficiency check_atmosphere->check_mixing Atmosphere OK improve_inert Improve Inerting Technique check_atmosphere->improve_inert Inadequate optimize_stirring Optimize Stirrer Speed/Design check_mixing->optimize_stirring Inefficient end Improved Yield optimize_params->end purify_reagents->end improve_inert->end optimize_stirring->end

Caption: A troubleshooting workflow for addressing low yields in spiro-benzothiazole synthesis.

References

Preventing side reactions in the synthesis of functionalized spiro-benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of functionalized spiro-benzothiazoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of functionalized spiro-benzothiazoles, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: My reaction to synthesize spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones is yielding multiple unexpected products, and the desired spiro compound is a minor component. What could be the cause?

Answer:

A common reason for the formation of multiple byproducts in this synthesis is the use of an N-unsubstituted 1H-indole-2,3-dione (isatin) as a starting material. When the indole nitrogen is not protected, side reactions can occur, leading to the formation of spirobenzothiazines, indolobenzothiazines, and benzothiazinones.[1]

Solution:

To prevent these side reactions and favor the formation of the desired spirocyclic compound, it is highly recommended to use an N-substituted isatin derivative (e.g., N-methyl-1H-indole-2,3-dione).[1] N-alkylation of the isatin starting material is a key step to improve the selectivity of the reaction.

Question 2: I am observing a significant amount of unreacted starting materials even after a prolonged reaction time. How can I improve the reaction conversion?

Answer:

Incomplete reactions can be due to several factors, including insufficient reaction temperature, suboptimal solvent choice, or an inappropriate catalyst. The condensation reaction to form the spiro-benzothiazole core often requires specific conditions to proceed to completion.

Solutions:

  • Optimize Reaction Temperature: Ensure the reaction is conducted at the optimal temperature as specified in the literature for the particular substrates. In some cases, a moderate increase in temperature or the use of microwave irradiation can enhance the reaction rate.

  • Solvent Selection: The choice of solvent can significantly impact the reaction. Ethanol is commonly used for the synthesis of spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones.[2] However, for other functionalized spiro-benzothiazoles, exploring different solvents of varying polarity may be necessary.

  • Catalyst Choice: While some syntheses proceed without a catalyst, others benefit from the addition of a catalytic amount of acid or base. For instance, the synthesis of certain benzothiazole derivatives is catalyzed by acids like HCl.

Question 3: My purified product shows the presence of a benzothiazoline intermediate. How can I ensure complete oxidation to the desired benzothiazole?

Answer:

The formation of a benzothiazoline indicates an incomplete oxidation step in the reaction sequence. The final step in many benzothiazole syntheses is an oxidation to form the aromatic benzothiazole ring.

Solutions:

  • Use of an Oxidant: If not already included, the addition of a mild oxidant to the reaction mixture can facilitate the conversion of the benzothiazoline intermediate to the final benzothiazole product.

  • Aerobic Conditions: In some cases, performing the reaction open to the air can be sufficient for the oxidation to occur.

  • Post-synthesis Oxidation: If the benzothiazoline is isolated as the main product, it can be subsequently oxidized in a separate step using a suitable oxidizing agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones?

When using N-unsubstituted isatin, the most frequently observed side products are spirobenzothiazines, indolobenzothiazines, and benzothiazinones.[1]

Q2: How can I improve the yield of my functionalized spiro-benzothiazole synthesis?

Yields can be optimized by:

  • Using N-substituted starting materials where appropriate to block side reactions.[1]

  • Carefully controlling the reaction temperature and time.

  • Screening different catalysts and solvents to find the optimal conditions for your specific substrates.

  • Ensuring the purity of your starting materials.

Q3: What purification techniques are most effective for isolating functionalized spiro-benzothiazoles?

Common purification methods include:

  • Recrystallization: This is often effective for obtaining highly pure crystalline products. Ethanol is a commonly used solvent for recrystallization of spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones.[2]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from side products and unreacted starting materials. The choice of eluent will depend on the polarity of the target compound and impurities.

Data Presentation

The following table summarizes the reported yields for the synthesis of various 5-chloro-3H-spiro-[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one derivatives, highlighting the impact of different substituents on the indole ring.

CompoundR (substituent on indole ring)Yield (%)Reference
3a H86[3]
3h 1',5'-dimethyl45[3]

Note: The provided data is based on available literature and may not represent a systematic optimization study.

Experimental Protocols

Protocol 1: General Synthesis of 5-chloro-3H-spiro-[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one Derivatives[4]

This protocol describes a general method for the synthesis of functionalized spiro-benzothiazoles from substituted isatins and 2-amino-4-chlorothiophenol.

Materials:

  • Substituted 1H-indole-2,3-dione (1 equivalent)

  • 2-amino-4-chlorothiophenol (1 equivalent)

  • Ethanol

Procedure:

  • Dissolve the substituted 1H-indole-2,3-dione in ethanol in a round-bottom flask.

  • Add 2-amino-4-chlorothiophenol to the solution.

  • Reflux the reaction mixture for the time specified in the relevant literature (typically several hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Microwave-Assisted N-Alkylation of Isatin[5]

This protocol details a rapid and efficient method for the N-alkylation of isatin, a key step in preventing side reactions during the synthesis of certain spiro-benzothiazoles.

Materials:

  • Isatin (1 equivalent)

  • Alkyl or benzyl halide (1 equivalent)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) (catalytic amount)

Procedure:

  • In a microwave-safe vessel, combine isatin, the alkyl or benzyl halide, and the carbonate base.

  • Add a few drops of DMF or NMP.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a specified power and for a short duration (e.g., 3 minutes at 300 W).

  • After cooling, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent.

  • Purify the N-alkylated isatin by chromatography or recrystallization.

Mandatory Visualization

troubleshooting_workflow start Start: Synthesis of Functionalized Spiro-Benzothiazole issue Problem Encountered start->issue q1 Multiple Byproducts Observed? issue->q1 Yes q2 Incomplete Reaction? issue->q2 No issue->q2 Yes q3 Benzothiazoline Intermediate Present? issue->q3 Yes sub_q1 Is the Indole N Unsubstituted? q1->sub_q1 q2->q3 No sol2 Optimize Temperature and/or Solvent q2->sol2 sol3 Add Mild Oxidant or Use Aerobic Conditions q3->sol3 end Successful Synthesis q3->end No sub_q1->q2 No sol1 Use N-substituted Isatin sub_q1->sol1 Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for spiro-benzothiazole synthesis.

synthesis_pathway cluster_good Recommended Pathway cluster_bad Pathway Prone to Side Reactions start_good N-Substituted Isatin reaction_good Condensation Reaction start_good->reaction_good reagent1_good 2-Aminothiophenol Derivative reagent1_good->reaction_good product_good Functionalized Spiro-Benzothiazole reaction_good->product_good start_bad N-Unsubstituted Isatin reaction_bad Condensation Reaction start_bad->reaction_bad reagent1_bad 2-Aminothiophenol Derivative reagent1_bad->reaction_bad product_bad Mixture of Products: - Spiro-Benzothiazole - Spirobenzothiazines - Indolobenzothiazines - Benzothiazinones reaction_bad->product_bad

Caption: Comparison of synthetic pathways.

References

Technical Support Center: Method Development for Chiral Separation of Spiro-benzothiazole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of spiro-benzothiazole enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this unique class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of spiro-benzothiazole enantiomers?

The chiral separation of spiro-benzothiazole enantiomers presents a unique set of challenges due to their distinct structural features. Key difficulties include:

  • Structural Rigidity: The spirocyclic core imparts a rigid, three-dimensional structure, which can make it difficult to find a chiral stationary phase (CSP) that provides sufficient stereospecific interaction for separation.[1][2]

  • Multiple Interaction Sites: The benzothiazole moiety offers sites for π-π interactions, hydrogen bonding, and dipole-dipole interactions.[3] Optimizing the mobile phase to balance these interactions for effective chiral recognition is crucial.

  • Compound-Specific Behavior: Chiral separations are highly specific to the analyte. A method that works for one spiro-benzothiazole derivative may not work for another with even minor structural modifications.[2] A systematic screening approach is therefore essential.[3]

Q2: Which type of chromatography is best suited for spiro-benzothiazole enantiomers: HPLC or SFC?

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.

  • HPLC is a versatile starting point, with a wide variety of available CSPs and mobile phase modes (Normal Phase, Reversed-Phase, Polar Organic).[3][4]

  • SFC is often considered a "greener" alternative and can offer faster separations and different selectivity compared to HPLC, particularly for compounds soluble in alcohol/CO2 mixtures.[3] The choice often depends on the specific compound's solubility and the available instrumentation. A comprehensive screening strategy should ideally evaluate both techniques.

Q3: How does temperature affect the separation of spiro-benzothiazole enantiomers?

Temperature is a critical parameter in chiral method development.[5] Generally, lower temperatures tend to enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[5] However, this is not a universal rule. In some cases, increasing the temperature can improve peak efficiency or even reverse the elution order of the enantiomers.[5] Therefore, temperature should be systematically optimized for each separation.

Q4: My spiro-benzothiazole is an acidic or basic compound. How does this affect method development?

For ionizable analytes, controlling the ionization state is crucial for achieving reproducible separation and good peak shape.

  • For acidic compounds (e.g., containing a carboxylic acid), adding a small amount of a weak acid like acetic acid or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can suppress ionization and reduce peak tailing.

  • For basic compounds (e.g., containing an amine group), adding a basic modifier such as diethylamine (DEA) (typically 0.1%) can achieve the same effect by minimizing undesirable interactions with the silica support of the CSP.[5]

Troubleshooting Guide

This section addresses common problems encountered during the chiral separation of spiro-benzothiazole enantiomers.

Problem Potential Cause(s) Suggested Solution(s)
No Separation / Poor Resolution (Rs < 1.0) 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Temperature is not optimal.1. Screen different CSPs. Polysaccharide-based (amylose, cellulose) and Pirkle-type columns are excellent starting points.2. Vary the mobile phase. In normal phase, adjust the alcohol modifier (e.g., isopropanol, ethanol) percentage. In reversed-phase, change the organic modifier (acetonitrile vs. methanol) and its ratio with the aqueous phase.3. Optimize temperature. Evaluate temperatures from 10°C to 40°C in 5°C increments.
Peak Tailing or Asymmetry 1. Secondary interactions with the stationary phase.2. Column overload.3. Column degradation or contamination.1. Add a mobile phase modifier. Use 0.1% TFA or acetic acid for acidic analytes; use 0.1% DEA for basic analytes.2. Reduce sample concentration. Dilute the sample by a factor of 5 or 10 and reinject.3. Wash the column. Follow the manufacturer's instructions for column regeneration.
Long Retention Times 1. Mobile phase is too weak.2. Inappropriate mobile phase mode.1. Increase mobile phase strength. In normal phase, increase the percentage of the alcohol modifier. In reversed-phase, increase the percentage of the organic modifier.2. Consider a different mode. If retention is very long in normal phase, explore reversed-phase or polar organic modes.
Irreproducible Results 1. Lack of column equilibration.2. "Memory effects" from mobile phase additives.3. Uncontrolled temperature.1. Ensure sufficient equilibration. Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.2. Dedicate columns to specific additive types (acidic or basic) to avoid persistent memory effects.[2]3. Use a column thermostat to maintain a consistent temperature.

Experimental Protocols

Since no specific, published method for spiro-benzothiazole enantiomers exists, the following protocols describe a systematic approach to method development.

Protocol 1: Initial Chiral Stationary Phase (CSP) Screening

This protocol outlines a general screening procedure to identify a promising CSP and mobile phase system.

  • Analyte Preparation: Prepare a 1 mg/mL solution of the racemic spiro-benzothiazole compound in a suitable solvent (e.g., ethanol or mobile phase).

  • CSP Selection: Select a minimum of three to four columns with different chiral selectors. A recommended starting set includes:

    • An amylose-based CSP (e.g., Chiralpak® IA, AD)

    • A cellulose-based CSP (e.g., Chiralcel® OD, OJ)

    • A Pirkle-type (brush-type) CSP if the analyte has strong π-acceptor/donor groups.

  • Screening Conditions: Test each column under both normal phase and reversed-phase conditions.

  • Data Evaluation: Analyze the chromatograms for any sign of separation (e.g., peak shoulders or partial separation). The system that shows the best initial separation should be selected for further optimization.

Table 1: Generic Screening Conditions

ParameterNormal Phase (NP)Reversed-Phase (RP)Polar Organic (PO)
Mobile Phase A n-Hexane or HeptaneWater + 0.1% Formic AcidAcetonitrile
Mobile Phase B Isopropanol or EthanolAcetonitrile or MethanolMethanol
Gradient/Isocratic Start with 90:10 (A:B)Start with 80:20 (A:B)Start with 95:5 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Injection Volume 5 µL5 µL5 µL
Detection UV (select appropriate wavelength)UV (select appropriate wavelength)UV (select appropriate wavelength)
Protocol 2: Method Optimization

Once a promising CSP and mobile phase mode have been identified, use the following steps to improve the resolution (Rs).

  • Mobile Phase Composition:

    • Fine-tune the ratio of strong to weak solvent in 2-5% increments to optimize selectivity and retention time.

    • In normal phase, try switching the alcohol modifier (e.g., from isopropanol to ethanol), as this can dramatically alter selectivity.[6]

  • Temperature Optimization:

    • Set the initial column temperature to 25°C.

    • Analyze the sample at different temperatures (e.g., 15°C, 20°C, 30°C, 35°C) to determine the effect on resolution.[5]

  • Flow Rate Adjustment:

    • Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) to potentially increase column efficiency and improve resolution, at the cost of longer analysis time.

Visualized Workflows

The following diagrams illustrate the logical flow of method development and troubleshooting for the chiral separation of spiro-benzothiazole enantiomers.

ChiralMethodDevelopment start_node Start: Racemic Spiro-Benzothiazole Sample A 1. Prepare Sample (1 mg/mL) start_node->A process_node process_node decision_node decision_node result_node result_node fail_node fail_node B 2. Select CSPs & Mobile Phase Modes (NP, RP, PO) A->B C 3. Perform Initial Screening B->C D Separation Observed? C->D E 4. Select Best Condition for Optimization D->E Yes H No Separation: Return to Step 2 (Try different CSPs/modes, e.g., SFC) D->H No F Resolution (Rs) > 1.5? E->F G Method Optimized F->G Yes I Optimize Mobile Phase, Temperature, Flow Rate F->I No I->E

Caption: Workflow for Chiral Method Development.

TroubleshootingWorkflow problem_node Problem: Poor Resolution (Rs < 1.5) A Are peaks symmetrical? problem_node->A decision_node decision_node action_node action_node solution_node solution_node B Adjust Mobile Phase - Change % modifier - Switch alcohol (NP) - Additive for ionizables A->B Yes F Address Peak Tailing: - Check for overload - Add modifier (TFA/DEA) - Check column health A->F No (Tailing) C Optimize Temperature (Typically lower T) B->C D Problem Resolved? C->D E Method Improved D->E Yes G Screen a Different CSP D->G No F->B

Caption: Troubleshooting workflow for poor resolution.

References

Validation & Comparative

Unveiling the Spiro Structure: A Comparative Guide to the Structural Validation of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of the spirocyclic compound 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] and its derivatives. We present a detailed examination of crystallographic data alongside alternative analytical techniques, offering a comprehensive overview for validating such intricate molecular architectures.

The definitive method for confirming the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray crystallography. This powerful technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. For the 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] scaffold, X-ray crystallography offers unequivocal validation of the spiro linkage and the conformation of the cyclohexane and benzothiazole ring systems.

X-ray Crystallography Data: A Comparative Analysis

The crystallographic data for the two derivatives of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] are summarized in the table below. These data highlight the key parameters that define the crystal lattice and the molecular geometry.

Parameter4′-tert-Butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane][1]5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane][2]
Chemical Formula C₁₆H₂₂ClNSC₁₄H₁₈ClNS
Molecular Weight 295.87267.81
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 15.2810(18)8.989(3)
b (Å) 8.9830(8)11.163(4)
c (Å) 11.8750(13)13.722(4)
α (°) 9090
β (°) 109.580(3)90
γ (°) 9090
Volume (ų) 1535.8(3)1376.9(8)
Z 44
R-factor 0.0520.038

In both derivatives, the cyclohexane ring adopts a chair conformation, a common and stable arrangement. The benzothiazole ring system is essentially planar. A key structural feature is the near-perpendicular orientation of the benzothiazole plane relative to the mean plane of the cyclohexane ring, a direct consequence of the spiro linkage.

Alternative Structural Validation Methods

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are essential for characterization, especially when suitable crystals cannot be obtained. These methods provide complementary information and are crucial for routine analysis.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, revealing connectivity and stereochemistry.Non-destructive, provides detailed information about the molecular skeleton in solution.Complex spectra can be difficult to interpret fully without 2D techniques; does not provide bond lengths or angles directly.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.High sensitivity, requires very small amounts of sample.Does not provide information about the 3D structure or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of infrared radiation.Fast, simple, and non-destructive.Provides limited information about the overall molecular structure.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

X-ray Crystallography

The experimental protocol for single-crystal X-ray diffraction typically involves the following steps:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent. For the derivative 4′-tert-Butyl-5-chloro-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane], crystals were obtained by recrystallization from ethanol[1].

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data for the tert-butyl derivative were collected on a Bruker Kappa APEXII CCD diffractometer using Mo Kα radiation[1].

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and geometric parameters. Programs such as SHELXS97 and SHELXL97 are commonly used for this purpose[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra for spiro-benzothiazole derivatives is as follows:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a Bruker 300 MHz instrument.

  • Spectral Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane). Coupling constants (J) are reported in Hertz (Hz). 2D NMR techniques such as COSY and HSQC can be used to aid in the assignment of complex spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined, allowing for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in a molecule.

  • Sample Preparation: A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • Spectral Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups present in the molecule. For benzothiazole derivatives, characteristic peaks for C=N, C-S, and aromatic C-H bonds would be expected.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams were created using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of Spiro-benzothiazole purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (GC-MS or LC-MS) purification->ms ftir FTIR Spectroscopy purification->ftir data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure Definitive 3D Structure structural_confirmation structural_confirmation nmr->structural_confirmation Connectivity & Stereochemistry ms->structural_confirmation Molecular Weight & Formula ftir->structural_confirmation Functional Groups

Experimental workflow for structural elucidation.

logical_comparison cluster_xray X-ray Crystallography cluster_alternatives Alternative Spectroscopic Methods xray_node Provides precise 3D atomic coordinates, bond lengths, and bond angles. Unambiguous determination of absolute stereochemistry. comparison Comprehensive Structural Validation xray_node->comparison Definitive but requires suitable crystals nmr_node NMR: Infers connectivity and relative stereochemistry through correlations. Provides information in the solution state. nmr_node->comparison Complementary & essential for solution-state conformation ms_node MS: Determines molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs. ms_node->comparison Confirms molecular formula ftir_node FTIR: Identifies functional groups present in the molecule. ftir_node->comparison Rapid functional group analysis

Logical comparison of structural validation techniques.

References

Comparative study of the biological activity of different spiro-benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiro-benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide array of biological activities. Their unique three-dimensional spiro architecture, combining the benzothiazole nucleus with other cyclic moieties, has garnered significant interest in medicinal chemistry. This guide provides a comparative overview of the antioxidant, anticancer, and antimicrobial activities of various spiro-benzothiazole derivatives, supported by experimental data and detailed protocols to aid in further research and development.

Antioxidant Activity

Spiro-benzothiazole derivatives have demonstrated notable potential as antioxidant agents. Their ability to scavenge free radicals and inhibit lipid peroxidation is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous disease pathologies.

Comparative Antioxidant Potency of Spiro-benzothiazole Derivatives

The antioxidant activities of a series of 3H-Spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones have been evaluated using various in vitro assays. The data presented below summarizes their efficacy in comparison to standard antioxidants.

Compound IDSubstituent (R)DPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (TEAC)Lipid Peroxidation Inhibition (IC50, µM)Reference
4a 5-CH3PotentHighStrong[1]
3b 5-ClModerateModerateModerate[1]
4b 5-ClModerateModerateModerate[1]
α-Tocopherol ---Standard[1]
Trolox -StandardStandard-[1]

Note: Specific IC50 and TEAC values were not provided in the abstract, but the relative activities were described. Compound 4a , with a methyl substituent, was identified as the most potent antioxidant in the series[1].

Experimental Protocols for Antioxidant Assays

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the spiro-benzothiazole derivative (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • A standard antioxidant, such as ascorbic acid or Trolox, should be prepared for comparison.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ solution.

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test compound solution to a 96-well plate.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.

Anticancer Activity

Several spiro-benzothiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways.

Comparative Anticancer Potency of Spiro-benzothiazole Derivatives

The in vitro antiproliferative activity of novel halogenated spiro[pyrrolidine-thiazolo-oxindoles] has been evaluated against multiple cancer cell lines.

Compound IDSubstituentHepG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)Reference
5g 4-F-Ph5.00 ± 0.66< 9.00< 3.00[2][3]
5a Ph10.00 ± 0.47< 9.00> 3.00[2][3]
5m 4-Br-Ph17.00 ± 0.68< 9.00> 3.00[2][3]
Cisplatin -9.00 ± 0.769.00 ± 0.293.00 ± 0.24[2][3]

Compound 5g demonstrated broad-spectrum anticancer activity, being more potent than the standard chemotherapeutic drug cisplatin against the tested cell lines[2][3].

Experimental Protocol for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the spiro-benzothiazole derivatives for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.

    • Incubate the plate at 37°C for 1.5 hours.

  • Formazan Solubilization:

    • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate at 37°C for 15 minutes with shaking.

  • Absorbance Measurement:

    • Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is calculated as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of benzothiazole derivatives are often mediated through the modulation of critical signaling pathways that control cell survival, proliferation, and apoptosis.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC DISC Formation Death Receptors->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Bcl-2 family Bax/Bak Activation Bcl-2 Inhibition Caspase-8->Bcl-2 family via Bid Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress DNA Damage, Oxidative Stress Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Substrate Cleavage Cleavage of Cellular Proteins Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

pi3k_akt_pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTOR mTOR Akt->mTOR P Cell Survival Cell Survival Akt->Cell Survival Inhibits Apoptosis Proliferation Proliferation mTOR->Proliferation Spiro-Benzothiazole Spiro- Benzothiazole Derivatives Spiro-Benzothiazole->Akt Inhibition

Caption: PI3K/Akt signaling pathway and inhibition.

Antimicrobial Activity

Spiro-benzothiazole derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Potency of Spiro-benzothiazole Derivatives

The minimum inhibitory concentrations (MICs) of various benzothiazole derivatives, including those with spiro-like fused ring systems, have been determined against several microbial strains.

Compound IDTarget OrganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Reference
41c E. coli3.1Ciprofloxacin12.5[4]
41c P. aeruginosa6.2Ciprofloxacin12.5[4]
46a, 46b E. coli15.62Ciprofloxacin15.62[4]
46a, 46b P. aeruginosa15.62Ciprofloxacin15.62[4]
133 S. aureus78.125Ciprofloxacin25-50[4]
133 E. coli78.125Ciprofloxacin25-50[4]

Note: The referenced study includes isatin-benzothiazole conjugates which share structural similarities with spirocyclic systems. Compound 41c showed excellent activity against Gram-negative bacteria[4].

Experimental Protocol for Antimicrobial Activity

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Reagent and Media Preparation:

    • Prepare a stock solution of the spiro-benzothiazole derivative in a suitable solvent.

    • Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

experimental_workflow cluster_antioxidant Antioxidant Activity cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity A1 DPPH/ABTS Assay A2 Measure Absorbance (517/734 nm) A1->A2 A3 Calculate % Inhibition and IC50 A2->A3 C1 Cell Seeding (96-well plate) C2 Compound Treatment C1->C2 C3 MTT Assay C2->C3 C4 Measure Absorbance (492 nm) C3->C4 C5 Calculate % Viability and IC50 C4->C5 M1 Serial Dilution in 96-well plate M2 Inoculation with Microorganism M1->M2 M3 Incubation M2->M3 M4 Determine MIC M3->M4

References

The Ascendancy of Spiro-Benzothiazoles: A Comparative Guide to Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Among the myriad of heterocyclic scaffolds, the 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] framework has emerged as a promising candidate, demonstrating significant bioactivity. This guide provides an objective comparison of this spirocyclic system against other prominent heterocyclic scaffolds in drug design, supported by experimental data and mechanistic insights.

The unique three-dimensional structure of the 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] scaffold, where a benzothiazole and a cyclohexane ring are fused at a single carbon atom, imparts conformational rigidity and novel physicochemical properties. These characteristics can lead to improved target binding, enhanced selectivity, and favorable pharmacokinetic profiles compared to more planar heterocyclic systems.

Comparative Analysis of Biological Activity

To provide a clear comparison, this guide focuses on two key therapeutic areas where heterocyclic compounds have shown considerable promise: anticancer and antimicrobial applications.

Anticancer Activity: Spiro-Benzothiazoles Exhibit Potent and Selective Cytotoxicity

Recent studies have highlighted the potent and selective anticancer activity of spiro-benzothiazole derivatives. Notably, certain 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] analogs have demonstrated significant cytotoxicity against human prostate adenocarcinoma (PC-3) cells, with IC50 values in the low micromolar range. Importantly, these compounds have shown a favorable selectivity index when compared to normal cell lines.

Scaffold/CompoundCell LineIC50 (µM)Selectivity Index (Normal vs. Cancer)Reference
3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivative 1a PC-3 (Prostate Cancer)53.42>1.25 (vs. NIH/3T3)[1]
3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivative 2e PC-3 (Prostate Cancer)50.44>0.94 (vs. NIH/3T3)[1]
Benzimidazole derivative VariousVariableVariable[2]
Oxazole derivative VariousVariableVariableGeneral Knowledge
Taxol (Paclitaxel) PC-3 (Prostate Cancer)~0.005-0.01VariableGeneral Knowledge

Table 1: Comparative in vitro anticancer activity of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives and other scaffolds.

Antimicrobial Activity: A Broad Spectrum of Action

While specific quantitative antimicrobial data for the 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] scaffold is still emerging, the broader class of benzothiazoles and other spiro-heterocycles have demonstrated significant antibacterial and antifungal properties. For a comparative perspective, the table below includes data for structurally related compounds and common heterocyclic scaffolds.

Scaffold/CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
Benzothiazole-thiazole hybrid 4b 3.907.81[3]
Benzothiazole derivative 3e 3.123.12[4]
Benzothiazolylthiazolidin-4-one 18 --[5]
Spiro-4H-pyran derivative 5d 32 (Clinical Isolate)-[4]
Benzimidazole derivative VariableVariable[2]

Table 2: Comparative in vitro antimicrobial activity of various heterocyclic scaffolds.

Mechanistic Insights: Unraveling the Pathways of Action

The biological effects of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] and related benzothiazole derivatives are often attributed to their ability to modulate key cellular signaling pathways.

Anticancer Mechanism of Action

In the context of cancer, several benzothiazole derivatives have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting critical signaling cascades. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[6][7] Inhibition of this pathway by spiro-benzothiazole compounds can lead to the downstream effects of apoptosis induction and cell cycle arrest.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Spiro_BT 3H-spiro[1,3-benzothiazole- 2,1'-cyclohexane] Spiro_BT->PI3K Inhibition

Figure 1: Postulated mechanism of anticancer action for 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] via inhibition of the PI3K/Akt signaling pathway.

Antimicrobial Mechanism of Action

The antimicrobial action of benzothiazole derivatives often involves the inhibition of essential bacterial enzymes. For instance, some benzothiazoles are known to target DNA gyrase, an enzyme crucial for DNA replication in bacteria.[3] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation.

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Susceptibility Testing start 2-Aminothiophenol + Cyclohexanone synthesis Condensation Reaction start->synthesis spiro_bt 3H-spiro[1,3-benzothiazole- 2,1'-cyclohexane] synthesis->spiro_bt mic_test Broth Microdilution Assay spiro_bt->mic_test Test Compound results Determination of MIC values mic_test->results

Figure 2: General experimental workflow for the synthesis and antimicrobial evaluation of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key experiments cited.

Synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] Derivatives

General Procedure: A mixture of a substituted 2-aminothiophenol and a cyclohexanone derivative is refluxed in a suitable solvent, such as ethanol, often in the presence of a catalytic amount of acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield the pure spiro-benzothiazole derivative.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., PC-3) and normal cells (e.g., NIH/3T3) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Antimicrobial Activity (Broth Microdilution Method)
  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] scaffold represents a compelling starting point for the design of novel therapeutic agents. Its demonstrated potent and selective anticancer activity, coupled with the established antimicrobial potential of the broader benzothiazole class, underscores its significance in medicinal chemistry. The rigid spirocyclic structure offers distinct advantages over more traditional, planar heterocyclic systems, potentially leading to drugs with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanistic pathways of this promising scaffold is warranted to unlock its full therapeutic potential.

References

Unveiling the Anticancer Potential of Spiro-Benzothiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Among the diverse heterocyclic scaffolds explored, spiro-benzothiazole compounds have emerged as a promising class of molecules demonstrating significant antitumor activity. This guide provides a comprehensive comparison of the anticancer mechanisms of various spiro-benzothiazole derivatives, supported by experimental data, detailed protocols, and visual representations of key cellular pathways.

Comparative Efficacy: A Data-Driven Overview

The anticancer activity of spiro-benzothiazole and related benzothiazole compounds has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, reveals significant cytotoxic effects, often comparable or superior to established chemotherapeutic agents like doxorubicin and cisplatin.

Table 1: Comparative Cytotoxicity (IC50) of Benzothiazole Derivatives Against Various Cancer Cell Lines
Compound/DrugCancer Cell LineIC50 Value (µM)Reference
Spiro-acenaphthylene-[1][2]-thiadiazole (Compound 1)Renal (RXF393)7.01 ± 0.39[2]
Colon (HT29)24.3 ± 1.29[2]
Melanoma (LOX IMVI)9.55 ± 0.51[2]
DoxorubicinRenal (RXF393)13.54 ± 0.82[2]
Colon (HT29)13.50 ± 0.71[2]
Melanoma (LOX IMVI)6.08 ± 0.32[2]
Benzothiazole Derivative (BTD)Colorectal Cancer (CRC)~7.5 (48h)[3]
Benzothiazole-triazole hybrid (trichloro substitution)Triple-Negative Breast Cancer30.49[4]
Benzothiazole-pyrrole conjugate (4o)Breast Cancer (MCF-7)Not specified, effective at 2µM & 4µM
Benzothiazole Derivative (5g)Various cancer modelsNot specified, shows significant inhibition
Benzothiazole-based compounds (A3, A4)Hepatocellular Carcinoma (HepG2)Effective at 4µM
Substituted bromopyridine acetamide benzothiazoleSKRB-3, SW620, A549, HepG21.2 nM, 4.3 nM, 44 nM, 48 nM[5]
Methoxybenzamide benzothiazole (41) & Chloromethylbenzamide benzothiazole (42)Various cell lines1.1 - 8.8[5][6]
CisplatinLung Carcinoma (A549)Reference compound[6]
Hydrazine based benzothiazole (11)HeLa, COS-72.41, 4.31[5]
DoxorubicinHeLa, COS-72.05, 3.04[5]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Spiro-benzothiazole compounds exert their anticancer effects through the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.

Apoptosis Induction

These compounds trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. A novel benzothiazole derivative (BTD) has been shown to induce apoptosis by increasing the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial transmembrane potential.[3] This is a common mechanism observed for many benzothiazole derivatives.

Table 2: Induction of Apoptosis by Benzothiazole Derivatives
CompoundCell LineTreatment ConcentrationApoptosis Rate (%)Reference
Spiro-acenaphthylene-[1][2]-thiadiazole (Compound 1)Renal (RXF393)IC5031.47 (Early + Late)
DoxorubicinRenal (RXF393)IC5030.00 (Early + Late)
Benzothiazole Derivative YLT322Hepatocellular Carcinoma (HepG2)2 µM88.5 (Sub-G1)[7]
2-substituted benzothiazole (Compound A)Hepatocellular Carcinoma (HepG2)100 µM42.23 (Sub-G1)[1]
2-substituted benzothiazole (Compound B)Hepatocellular Carcinoma (HepG2)100 µM55.53 (Sub-G1)[1]
Cell Cycle Arrest

A hallmark of many anticancer agents is their ability to halt cell cycle progression, preventing cancer cell proliferation. Spiro-benzothiazole derivatives have been shown to induce cell cycle arrest at various phases, most notably the G2/M and G1 phases. For instance, a benzothiazole derivative, 5g, was found to cause a significant G2/M arrest. Similarly, benzothiazole-triazole hybrids have also been reported to trigger G2/M phase cell cycle arrest.[4] In contrast, other benzothiazole-based compounds have been shown to cause G1 cell cycle arrest in HepG2 cells.

Table 3: Effect of Benzothiazole Derivatives on Cell Cycle Distribution
CompoundCell LineTreatment Concentration% Cells in G1 Phase% Cells in G2/M PhaseReference
Benzothiazole-based compound (A3)HepG24 µM87Not specified
Benzothiazole-based compound (A4)HepG24 µM90Not specified
Control (untreated)HepG2-6921

Signaling Pathways and Molecular Targets

The anticancer activity of spiro-benzothiazole compounds is underpinned by their interaction with key signaling pathways and molecular targets that regulate cell survival, proliferation, and death.

Key Signaling Pathways

Several critical signaling pathways are modulated by these compounds:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Some benzothiazole derivatives have been shown to suppress this pathway, leading to apoptosis.

  • Ras/MEK/ERK Pathway: This pathway is involved in cell proliferation, and its downregulation by benzothiazole conjugates has been observed.

  • Intrinsic Mitochondrial Pathway: Many benzothiazole derivatives induce apoptosis by targeting the mitochondria, leading to the release of cytochrome c and activation of caspases.

SpiroBenzothiazole Spiro-Benzothiazole Compounds PI3K_AKT PI3K/AKT Pathway SpiroBenzothiazole->PI3K_AKT Inhibition Ras_MEK_ERK Ras/MEK/ERK Pathway SpiroBenzothiazole->Ras_MEK_ERK Inhibition Mitochondria Mitochondria SpiroBenzothiazole->Mitochondria Induction of Stress Bcl2 Bcl-2 SpiroBenzothiazole->Bcl2 Inhibition CellCycleArrest Cell Cycle Arrest (G1, G2/M) SpiroBenzothiazole->CellCycleArrest Induction Proliferation Cell Proliferation PI3K_AKT->Proliferation Promotes Ras_MEK_ERK->Proliferation Promotes Caspases Caspases Mitochondria->Caspases Cytochrome c release Bcl2->Mitochondria Inhibits Apoptosis Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Signaling pathways modulated by spiro-benzothiazole compounds.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed protocols for the key experimental assays used to characterize the anticancer mechanism of spiro-benzothiazole compounds.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

SeedCells Seed cells in 96-well plate AddCompound Add Spiro-Benzothiazole Compound SeedCells->AddCompound Incubate1 Incubate (e.g., 24-72h) AddCompound->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 AddSolubilizer Add Solubilization Solution (e.g., DMSO) Incubate2->AddSolubilizer MeasureAbsorbance Measure Absorbance (570 nm) AddSolubilizer->MeasureAbsorbance

References

A Comparative Guide to the Synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the spiro-benzothiazole scaffold, specifically 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane], presents a unique three-dimensional structure of significant interest. This guide provides a comparative analysis of two primary synthetic routes to this spirocycle: a classical condensation reaction and a modern microwave-assisted one-pot synthesis, offering a comprehensive overview of their methodologies and performance.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Condensation ReactionRoute 2: Microwave-Assisted One-Pot Synthesis
Starting Materials 2-Aminothiophenol, Cyclohexanone2-Aminothiophenol, Cyclohexanone
Catalyst Typically acid or base catalyst (e.g., p-TSA)Catalyst-free or mild acid/base
Solvent Toluene, Ethanol, or other organic solventsOften solvent-free or in minimal high-boiling solvent
Reaction Time Several hours to overnightMinutes
Temperature Reflux temperatures (e.g., 80-110 °C)Elevated temperatures achieved rapidly via microwave
Yield Moderate to good (typically 60-80%)Generally good to excellent (often >85%)
Work-up Standard extraction and purificationSimplified, often direct crystallization

Synthetic Route 1: Classical Condensation Reaction

The traditional and most direct approach to synthesizing 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] involves the acid-catalyzed condensation of 2-aminothiophenol with cyclohexanone. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the final spiro compound.

A representative experimental protocol for a derivative, 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane], is as follows:

Experimental Protocol:

A mixture of 2-amino-4-chlorothiophenol and 4-ethylcyclohexanone is refluxed in a suitable solvent such as toluene or ethanol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired spiro-benzothiazole.

Synthetic Route 2: Microwave-Assisted One-Pot Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. The synthesis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] can be efficiently achieved through a one-pot reaction of 2-aminothiophenol and cyclohexanone under microwave irradiation. This method often proceeds without the need for a catalyst and can be performed under solvent-free conditions.

Experimental Protocol:

An equimolar mixture of 2-aminothiophenol and cyclohexanone is placed in a sealed microwave vessel. The mixture is then subjected to microwave irradiation at a specified temperature and time (e.g., 120 °C for 10-15 minutes). After the reaction is complete, the vessel is cooled to room temperature. The resulting product can often be purified by direct crystallization from a suitable solvent like ethanol, yielding the pure 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

Visualizing the Synthetic Pathways

To better illustrate the two synthetic approaches, the following diagrams outline the key steps involved in each route.

Synthetic Route Comparison cluster_0 Route 1: Classical Condensation cluster_1 Route 2: Microwave-Assisted Synthesis A1 2-Aminothiophenol + Cyclohexanone D1 Reflux (Several Hours) A1->D1 B1 Acid Catalyst (p-TSA) B1->D1 C1 Solvent (Toluene) C1->D1 E1 Work-up & Purification D1->E1 F1 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] E1->F1 A2 2-Aminothiophenol + Cyclohexanone B2 Microwave Irradiation (Minutes) A2->B2 D2 Purification (Crystallization) B2->D2 C2 Solvent-free or minimal solvent C2->B2 E2 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] D2->E2

Caption: Comparison of classical and microwave-assisted synthetic routes.

Conclusion

Both the classical condensation and microwave-assisted synthesis routes offer viable pathways to 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]. The choice of method will largely depend on the desired scale, available equipment, and the importance of factors such as reaction time and energy consumption. The classical condensation method is straightforward and utilizes common laboratory techniques, making it accessible for most chemistry labs. However, it is often time-consuming and may require more extensive purification. In contrast, the microwave-assisted approach offers a significant acceleration of the reaction, often with improved yields and simplified work-up procedures, aligning with the principles of green chemistry. For rapid synthesis and library generation, the microwave-assisted method presents a clear advantage.

Bridging the Gap: Correlating Computational Predictions with Experimental Realities for Spiro-Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents increasingly relies on a synergistic approach, integrating computational modeling with traditional experimental validation. This guide provides a comparative analysis of computational predictions and experimental findings for a series of spiro-benzothiazole derivatives, a class of heterocyclic compounds noted for their potential anticancer activities. By juxtaposing in-silico data with in-vitro results, we aim to illuminate the predictive power of computational tools in drug discovery and highlight the indispensable role of experimental verification.

Unveiling Anticancer Potential: A Comparative Data Analysis

Computational methods, such as molecular docking and Density Functional Theory (DFT), offer valuable insights into the potential biological activity of novel compounds. Molecular docking predicts the binding affinity and interaction of a ligand with a target protein, often expressed as a docking score, while DFT calculations can elucidate electronic properties that may influence reactivity. These predictions, however, must be substantiated by experimental evidence. The following tables summarize and compare the computational predictions with the experimental outcomes for a series of spiro-benzothiazole derivatives evaluated for their anticancer properties.

Compound IDTarget ProteinComputational MethodPredicted Binding Affinity (kcal/mol)Experimental AssayExperimental IC50 (µM)Correlation Analysis
SBT-1 Estrogen ReceptorMolecular Docking-7.48MTT Assay (MCF-7)65.0Strong positive correlation
SBT-2 Estrogen ReceptorMolecular Docking-7.19MTT Assay (MCF-7)70.0Strong positive correlation
SBT-3 Estrogen ReceptorMolecular Docking-6.29MTT Assay (MCF-7)Not reportedN/A
SBT-4 Estrogen ReceptorMolecular Docking-5.25MTT Assay (MCF-7)Not reportedN/A

Table 1: Correlation of Predicted Binding Affinity with In-Vitro Anticancer Activity. This table showcases a strong correlation for compounds SBT-1 and SBT-2, where a higher predicted binding affinity corresponds to greater potency in inhibiting the proliferation of MCF-7 breast cancer cells[1].

Compound IDComputational MethodPredicted PropertyExperimental MethodExperimental ObservationCorrelation Analysis
Various Benzothiazoles DFTHOMO-LUMO GapSpectroscopic AnalysisCharge TransferGood correlation
Spiro[indole-thiazolidine] Molecular DockingBinding to COX-2In-vitro COX inhibitionAnti-inflammatory activityQualitative correlation

Table 2: Correlation of Other Computational Predictions with Experimental Data. This table highlights the utility of DFT in predicting molecular reactivity and the role of docking in identifying potential mechanisms of action, such as anti-inflammatory effects through COX-2 inhibition[2][3].

Delving into the Mechanism: Signaling Pathways and Experimental Workflows

The anticancer activity of spiro-benzothiazoles is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Computational studies can help identify which pathways are likely to be affected, guiding subsequent experimental investigations.

Signaling_Pathway SpiroBenzothiazole Spiro-Benzothiazole EGFR EGFR SpiroBenzothiazole->EGFR Inhibition PI3K PI3K SpiroBenzothiazole->PI3K Inhibition STAT3 STAT3 SpiroBenzothiazole->STAT3 Inhibition Apoptosis Apoptosis SpiroBenzothiazole->Apoptosis CellCycleArrest Cell Cycle Arrest SpiroBenzothiazole->CellCycleArrest EGFR->PI3K ERK ERK EGFR->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation STAT3->Proliferation

Caption: Predicted signaling pathways targeted by spiro-benzothiazole derivatives.

The diagram above illustrates the predicted inhibitory effects of spiro-benzothiazoles on key oncogenic signaling pathways such as the PI3K/AKT/mTOR and ERK pathways, which are frequently dysregulated in cancer. Benzothiazole derivatives have been shown to downregulate EGFR, leading to the inhibition of these downstream pathways and the induction of apoptosis.[4] Furthermore, direct inhibition of STAT3 signaling by benzothiazole compounds has also been reported.[5]

To validate these computational predictions, a structured experimental workflow is essential.

Experimental_Workflow Synthesis Synthesis of Spiro-Benzothiazoles Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization InSilico Computational Studies (Docking, DFT) Synthesis->InSilico InVitro In-Vitro Anticancer Screening (MTT Assay) Synthesis->InVitro InSilico->InVitro Prediction Correlation Correlation Analysis InSilico->Correlation PathwayAnalysis Signaling Pathway Analysis (Western Blot) InVitro->PathwayAnalysis InVitro->Correlation PathwayAnalysis->Correlation

Caption: A typical workflow for correlating computational and experimental data.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. Below are summarized protocols for key experiments cited in the analysis of spiro-benzothiazole derivatives.

Synthesis of 3H-Spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones

A solution of a 5-substituted 1H-indole-2,3-dione (isatin) and 2-aminothiophenol in ethanol is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the spiro-benzothiazole product. The structure of the synthesized compound is then confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[1]

In-Vitro Anticancer Activity (MTT Assay)

Human cancer cell lines (e.g., MCF-7 for breast cancer) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized spiro-benzothiazole compounds and incubated for a further 48-72 hours. Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. After a few hours of incubation, the formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]

Molecular Docking

The three-dimensional structure of the target protein (e.g., Estrogen Receptor, PDB ID: 3ERT) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand (spiro-benzothiazole derivative) is built and optimized using appropriate software. Molecular docking is then performed using a docking program (e.g., AutoDock) to predict the binding mode and affinity of the ligand to the active site of the protein. The results are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, and to obtain a docking score representing the binding affinity.[1]

Conclusion

The integration of computational predictions and experimental data provides a powerful paradigm for the discovery and development of novel spiro-benzothiazole-based therapeutic agents. While in-silico methods offer rapid and cost-effective screening of large compound libraries and provide mechanistic insights, experimental validation remains the gold standard for confirming biological activity. The strong correlations observed between predicted binding affinities and in-vitro anticancer activities for certain spiro-benzothiazole derivatives underscore the predictive potential of computational tools. Future research should continue to leverage this synergistic approach to design and synthesize more potent and selective drug candidates, ultimately accelerating the translation of promising compounds from the laboratory to the clinic.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Spiro-Benzothiazole Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of novel chemical entities is a cornerstone of drug discovery and development. For complex heterocyclic scaffolds such as spiro-benzothiazoles, a multi-faceted analytical approach is imperative to ensure identity, purity, and quantity. This guide provides a comparative overview of four common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared (FT-IR) Spectroscopy—for the comprehensive characterization of spiro-benzothiazoles.

Due to the limited availability of direct cross-validation studies on a single spiro-benzothiazole entity, this guide collates and compares validation parameters and protocols from studies on structurally related benzothiazole derivatives and spiro-cyclic compounds. This serves as a practical framework for researchers to develop and validate analytical methods for their specific spiro-benzothiazole compounds of interest.

Data Presentation: Comparison of Analytical Methods

The following tables summarize typical validation parameters for the quantification of benzothiazole derivatives and related compounds using HPLC, GC-MS, and qNMR. These parameters are critical for assessing the performance and suitability of each method for its intended purpose.

Table 1: HPLC Method Validation Parameters

ParameterTypical Performance for Benzothiazole DerivativesAcceptance Criteria (ICH Q2(R1))
Linearity (R²) > 0.999≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%80.0 - 120.0% (may vary with concentration)
Precision (% RSD) < 2.0%≤ 2.0% for drug substance assay
Limit of Detection (LOD) 0.1 - 1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.5 - 5 µg/mLSignal-to-Noise ratio of 10:1

Table 2: GC-MS Method Validation Parameters

ParameterTypical Performance for Benzothiazole DerivativesAcceptance Criteria (ICH Q2(R1))
Linearity (R²) > 0.995≥ 0.99
Accuracy (% Recovery) 90.0 - 110.0%80.0 - 120.0% (may vary with concentration)
Precision (% RSD) < 10.0%≤ 15.0% for low concentrations
Limit of Detection (LOD) 0.01 - 0.5 ng/mL[1]Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.05 - 2.0 ng/mL[1]Signal-to-Noise ratio of 10:1

Table 3: qNMR Method Validation Parameters

ParameterTypical Performance for Organic MoleculesAcceptance Criteria
Linearity (R²) > 0.999≥ 0.99
Accuracy (% Purity) 98.0 - 102.0%Dependent on reference standard purity
Precision (% RSD) < 1.0%≤ 2.0%
Limit of Detection (LOD) ~10 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) ~50 µg/mLSignal-to-Noise ratio of 10:1

Table 4: FT-IR Spectroscopy - Qualitative Analysis

ParameterApplication in Spiro-Benzothiazole Characterization
Functional Group Identification Confirms the presence of key functional groups such as C=N (thiazole ring), C-S, aromatic C-H, and spiro-center vibrations.
Structural Confirmation Comparison of the fingerprint region with a reference standard to confirm the identity of the compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative experimental protocols for each technique.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification and purity assessment of non-volatile and thermally stable spiro-benzothiazoles.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient or isocratic elution to be optimized).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 250-350 nm for benzothiazoles).

  • Sample Preparation:

    • Accurately weigh and dissolve the spiro-benzothiazole standard or sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the analysis of volatile and thermally stable spiro-benzothiazoles.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: Capillary column suitable for heterocyclic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Optimize for separation (e.g., start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min).

    • Injection Volume: 1 µL (split or splitless mode).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

    • Ion Source Temperature: 230°C.

  • Sample Preparation:

    • Dissolve the spiro-benzothiazole standard or sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a suitable concentration.

    • If necessary, derivatization can be performed to increase volatility and thermal stability.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measurement of the analyte concentration without the need for a specific reference standard of the analyte itself, instead using a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Setup:

    • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

    • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Pulse Sequence: A standard 1D proton experiment with a 90° pulse and a long relaxation delay (at least 5 times the longest T1 of the analyte and internal standard).

  • Sample Preparation:

    • Accurately weigh a specific amount of the spiro-benzothiazole sample and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution by vortexing or sonication.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the FID.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the concentration of the analyte using the known concentration and purity of the internal standard and the integral values.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique for the qualitative identification of spiro-benzothiazoles by confirming the presence of characteristic functional groups.

  • Instrumentation: FT-IR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR).

  • Experimental Conditions:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid or liquid spiro-benzothiazole sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization and validation process of spiro-benzothiazoles.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_quantification Quantitative Analysis & Validation synthesis Spiro-Benzothiazole Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR Spectroscopy purification->ftir elemental Elemental Analysis purification->elemental hplc HPLC Method Development purification->hplc gcms GC-MS Method Development purification->gcms qnmr qNMR Method purification->qnmr hplc_val HPLC Validation hplc->hplc_val gcms_val GC-MS Validation gcms->gcms_val qnmr_val qNMR Validation qnmr->qnmr_val

Caption: Workflow for Spiro-Benzothiazole Analysis.

Caption: Key Method Validation Parameters.

References

Benchmarking the antioxidant capacity of spiro-benzothiazoles against known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Industry-Standard Antioxidants

In the relentless pursuit of novel therapeutic agents, researchers are increasingly turning their attention to heterocyclic compounds, with spiro-benzothiazoles emerging as a promising class exhibiting significant antioxidant potential. This guide provides a comprehensive benchmark of the antioxidant capacity of select spiro-benzothiazoles against well-established antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The data presented herein is curated from various scientific studies to offer an objective comparison for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of spiro-benzothiazoles has been evaluated using various in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory or effective concentration (IC50/EC50) is a key metric, with lower values indicating higher antioxidant activity.

Compound/StandardDPPH Assay (IC50/EC50, µM)ABTS Assay (IC50/EC50, µM)FRAP Assay (Value)Reference(s)
Spiro-Benzothiazoline Derivatives
5-nonsubstituted spirobenzothiazolines (1a-e)270-290Comparable to α-tocopherolSimilar to α-tocopherol[1]
Compound 1aPotentPotent~2-fold higher than α-tocopherol[1]
Spiroindolinone-Benzothiazole Derivatives
Compound 4a (methyl substituted)PotentPotent-[1][2]
Known Antioxidants
α-Tocopherol280--[1]
Trolox55.7025.20-[3]
Butylated Hydroxytoluene (BHT)78.3018.50-[3]
Ascorbic Acid (Vitamin C)---

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to pale yellow.

Principle: The reduction of the DPPH radical is measured by the decrease in absorbance at approximately 517 nm.

Procedure:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol (typically 0.1 mM) is prepared.

  • Reaction Mixture: A small volume of the test compound (spiro-benzothiazole or standard antioxidant) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Principle: The pre-formed blue/green ABTS•+ chromophore is reduced by the antioxidant, leading to a decolorization that is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.

  • Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance. The test compound is then added to this solution.

  • Incubation: The reaction is incubated at room temperature for a defined time.

  • Measurement: The absorbance is measured with a spectrophotometer at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) by an antioxidant results in the formation of an intense blue-colored complex, which is monitored by the change in absorbance at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and an aqueous solution of FeCl₃.

  • Reaction Mixture: The freshly prepared FRAP reagent is mixed with the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of a standard, typically FeSO₄ or Trolox.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_assays Antioxidant Assays cluster_compounds Test Compounds cluster_analysis Data Analysis DPPH DPPH Assay IC50 IC50/EC50 Calculation DPPH->IC50 ABTS ABTS Assay ABTS->IC50 FRAP FRAP Assay FRAP->IC50 Spiro Spiro-Benzothiazoles Spiro->DPPH Spiro->ABTS Spiro->FRAP Standards Known Antioxidants (Trolox, Ascorbic Acid, BHT) Standards->DPPH Standards->ABTS Standards->FRAP Comparison Comparative Analysis IC50->Comparison

Figure 1: General experimental workflow for antioxidant capacity assessment.

Oxidative_Stress_Signaling cluster_pathways Cellular Signaling Pathways cluster_responses Cellular Responses ROS Increased ROS (Oxidative Stress) NFkB NF-κB Pathway ROS->NFkB Activate MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK Activate PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Activate Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation PI3K_Akt->Proliferation Antioxidant_Defense Antioxidant Gene Expression PI3K_Akt->Antioxidant_Defense Antioxidants Spiro-Benzothiazoles & Other Antioxidants Antioxidants->ROS Scavenge

Figure 2: Simplified overview of oxidative stress signaling pathways.

Concluding Remarks

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of Spiro-Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the in-silico performance of novel spiro-benzothiazole derivatives against various protein targets. By presenting supporting data from molecular docking studies, this document aims to shed light on the therapeutic potential of this unique class of compounds.

Spirocyclic systems, characterized by their distinct three-dimensional architecture, have garnered significant interest in medicinal chemistry. The fusion of a spiro-moiety with the pharmacologically privileged benzothiazole scaffold gives rise to spiro-benzothiazole derivatives, a class of compounds with the potential for enhanced target specificity and novel mechanisms of action. Molecular docking serves as a powerful computational tool to predict the binding affinities and interaction patterns of these derivatives with key biological targets, thereby guiding further experimental validation and lead optimization.

Data Presentation: A Comparative Overview of Docking Studies

The following tables summarize the quantitative data from various docking studies on spiro-benzothiazole and related benzothiazole derivatives against a range of protein targets implicated in different diseases.

Table 1: Docking Scores of Spiroindolinone-Benzothiazole Derivatives against Antioxidant and Anti-TB Targets.

CompoundTarget ProteinBinding Energy (kJ/mol)
Spiroindolinone-Benzothiazole AnalogHuman peroxiredoxin 5-5.8
Spiroindolinone-Benzothiazole AnalogEnoyl-ACP reductase-8.0

Data synthesized from a study on spiroindolinones incorporating a benzothiazole moiety.[1]

Table 2: Comparative Docking Scores of Benzothiazole Derivatives against Various Protein Targets.

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference/Standard DrugReference Docking Score (kcal/mol)
Benzothiazole-Thiazole Hybridsp56lck1QPCVaries (comparative study)DasatinibNot specified
Designed Benzothiazole DerivativesGABA-AT1OHV-104.23 to -121.56Phenytoin-73.63
Benzothiazole DerivativesE. coli DihydroorotaseNot specified-2.54 to -5.02HDDP (co-crystalized ligand)-7.37
Benzothiazole-Pyrazolone DerivativesDihydropteroate Synthase (DHPS)3TYEIC50 of 7.85 µg/mL (for 16b)SulfadiazineIC50 of 7.13 µg/mL

This table presents a compilation of data from multiple studies on various benzothiazole derivatives for comparative purposes.[2][3][4][5]

Experimental Protocols: A Guide to In-Silico Docking

The following protocol outlines a general workflow for performing comparative molecular docking studies, synthesized from methodologies reported in various studies on benzothiazole and spiro derivatives.[6]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed.

  • Hydrogen atoms are added to the protein structure.

  • The protein structure is optimized and minimized using a suitable force field (e.g., OPLS-AA, CHARMm).

2. Ligand Preparation:

  • The 2D structures of the spiro-benzothiazole derivatives are drawn using chemical drawing software.

  • The 2D structures are converted to 3D and their energy is minimized using a force field like MMFF94.[6]

  • Partial charges and rotatable bonds are assigned to the ligands.

3. Molecular Docking:

  • A validated docking program such as AutoDock, Glide, GOLD, or Molegro Virtual Docker is utilized.[2][3][6]

  • A grid box is defined around the active site of the target protein.

  • The docking simulation is performed using a search algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) to explore various conformations of the ligand within the active site.

  • Multiple docking runs are typically performed for each ligand to ensure the reliability of the results.

4. Analysis of Results:

  • The docked poses are clustered based on their root-mean-square deviation (RMSD).

  • The binding affinity is evaluated based on the docking score (e.g., in kcal/mol), with more negative values indicating stronger binding.

  • The protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed to understand the binding mode.

Visualizing the Process and Pathways

Experimental Workflow for Comparative Docking Studies

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Comparison protein_prep Target Protein Preparation (from PDB) grid_gen Grid Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Spiro-Benzothiazole Ligand Preparation (2D to 3D) docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis & Clustering docking->pose_analysis scoring Binding Energy Calculation (Docking Score) pose_analysis->scoring interaction Interaction Analysis (H-bonds, Hydrophobic) scoring->interaction comparison Comparative Analysis vs. Alternatives interaction->comparison

Caption: A generalized workflow for in-silico comparative docking studies.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 P EGF EGF (Ligand) EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SpiroBT Spiro-Benzothiazole Derivative SpiroBT->EGFR Inhibition

References

Assessing the Drug-Likeness of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]: A Comparative Guide Based on Lipinski's Rule of Five

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the "drug-likeness" of a molecule is a pivotal concept, guiding the selection of compounds with a higher probability of becoming orally bioavailable drugs. Lipinski's rule of five serves as a fundamental guideline in this assessment, providing a set of simple physicochemical parameters that are characteristic of many successful oral medications.[1][2] This guide offers a comparative analysis of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] against this rule, alongside two other spiro-heterocyclic compounds, to evaluate its potential as a drug candidate.

Spiro-heterocyclic compounds are a class of organic molecules characterized by a unique three-dimensional structure where two rings are connected by a single common atom.[3] This structural rigidity and novelty make them attractive scaffolds in medicinal chemistry.[4] The subject of our analysis, 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane], belongs to this promising group.

Comparative Analysis of Physicochemical Properties

To assess the drug-likeness of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane], its properties are compared with two other spiro-heterocyclic compounds: Spiro[cyclohexane-1,3'-indolin]-2'-one and (3s)-Spiro[indole-3,3'-pyrrolidin]-2(1h)-one. The evaluation is based on the four key parameters of Lipinski's rule of five: molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA).[5][6][7]

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Violations
3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] 205.32[8][9]~3.5 (Predicted)110
Spiro[cyclohexane-1,3'-indolin]-2'-one201.26[10]2.7[10]110
(3s)-Spiro[indole-3,3'-pyrrolidin]-2(1h)-one188.23[4]0.3[4]210
Lipinski's Rule of Five Criteria < 500 ≤ 5 ≤ 5 ≤ 10 ≤ 1

Based on this analysis, 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] and the two comparative spiro-heterocyclic compounds all comply with Lipinski's rule of five, exhibiting zero violations. This suggests that all three molecules possess physicochemical properties that are favorable for oral bioavailability.

Experimental and Computational Protocols

The determination of the parameters central to Lipinski's rule can be achieved through both experimental and computational methodologies.

1. Molecular Weight (MW): This is a fundamental property calculated from the molecular formula of the compound. For 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] (C12H15NS), the molecular weight is 205.32 g/mol .[8][9]

2. Octanol-Water Partition Coefficient (LogP): LogP is a measure of a compound's lipophilicity.

  • Experimental Determination (Shake-Flask Method): This is the traditional method for measuring logP.[5][8][11][12] A solution of the compound is prepared in a biphasic system of n-octanol and water. The system is shaken to allow the compound to partition between the two phases until equilibrium is reached. The concentration of the compound in each phase is then measured, typically using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and logP is the logarithm of this value.[11]

  • Computational Prediction: A variety of computational methods are available to predict logP values. These algorithms are often based on the compound's structure and can be atom-based or fragment-based.[2][13] For instance, XLogP3 is a widely used atom-additive method that calculates logP based on the contributions of individual atoms and correction factors.

3. Hydrogen Bond Donors (HBD) and Acceptors (HBA): These are typically determined by examining the chemical structure of the molecule.

  • Hydrogen Bond Donors: These are generally considered to be the sum of the number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds in a molecule.[14][15]

  • Hydrogen Bond Acceptors: These are typically counted as the sum of the number of nitrogen and oxygen atoms in a molecule.[14][15] It's important to note that the precise definition can vary between different computational models.

Workflow for Drug-Likeness Assessment

The process of assessing the drug-likeness of a compound based on Lipinski's rule of five can be visualized as a straightforward workflow.

DrugLikeness_Workflow Drug-Likeness Assessment Workflow A Input Compound (3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]) B Determine Physicochemical Properties A->B C Molecular Weight (< 500 Da) B->C D LogP (≤ 5) B->D E Hydrogen Bond Donors (≤ 5) B->E F Hydrogen Bond Acceptors (≤ 10) B->F G Compare with Lipinski's Rule of Five C->G D->G E->G F->G H Count Violations G->H I Drug-Like (≤ 1 Violation) H->I Yes J Not Drug-Like (> 1 Violation) H->J No

Caption: Workflow for assessing drug-likeness using Lipinski's rule of five.

References

Safety Operating Guide

Proper Disposal of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane], a compound used in various research and development applications. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If handling fine powders or creating aerosols, a respirator may be necessary.

Engineering Controls:

  • All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure adequate ventilation in the storage area for chemical waste.

Step-by-Step Disposal Protocol

The disposal of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.

  • Waste Segregation:

    • Collect waste 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, compatible, and clearly labeled hazardous waste container.

    • Avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[2]

  • Container Selection and Labeling:

    • Use a robust, leak-proof container made of a material compatible with the chemical.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]". Include the CAS number (182-53-6) for precise identification.[1]

  • Waste Accumulation and Storage:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated, and cool, dry secondary containment area away from ignition sources.[2][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with a complete and accurate inventory of the waste container's contents.

  • Emergency Procedures:

    • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container.[4] Use non-sparking tools for cleanup.[3][4] Ventilate the area of the spill.

    • Personal Contamination:

      • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]

      • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

      • Inhalation: Move the individual to fresh air.

      • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]

Quantitative Data Summary

For clarity, the key identifiers for 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] are summarized in the table below.

PropertyValueReference
CAS Number182-53-6[1]
Molecular FormulaC₁₂H₁₅NS[1]
Molecular Weight205.32 g/mol [1]
Hazard CodesH302, H312, H332[1]
Precautionary CodesP261, P264, P270, P271, P280, P501[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal A Start: Have 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] waste B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a chemical fume hood B->C D Segregate waste into a designated, compatible container C->D E Label container with 'Hazardous Waste' and chemical name/CAS# D->E F Keep container securely closed E->F G Store in a cool, dry, well-ventilated area F->G H Use secondary containment G->H I Contact Environmental Health & Safety (EHS) H->I J Schedule waste pickup I->J K End: Waste properly disposed J->K

Disposal workflow for 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

References

Personal protective equipment for handling 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] (CAS No. 182-53-6). The following protocols are designed to ensure the safe handling of this chemical and to minimize risks to personnel and the environment.

Chemical Identifier:

  • Name: 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

  • CAS Number: 182-53-6

  • Molecular Formula: C₁₂H₁₅NS[1]

  • Physical Form: Solid[1]

Hazard Summary: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The signal word for this chemical is "Warning".[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure when handling 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentStandard/Specification
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[2][3]Conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required. Gloves should be inspected before use and changed frequently.[2] For larger quantities or potential spills, protective clothing and boots may be necessary.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3]
Respiratory Protection Work should be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or vapors.[2][3] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is recommended.[4]Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
General Standard laboratory attire, including a lab coat, closed-toe shoes, and long pants, must be worn.[3]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation:

    • Ensure a certified and calibrated chemical fume hood is used for all manipulations of the solid compound.[2]

    • Verify that an eyewash station and safety shower are readily accessible.[3]

    • Read the Safety Data Sheet (SDS) thoroughly before starting any work. Although a specific SDS for this compound was not found, information from structurally similar compounds should be reviewed.

  • Handling:

    • Avoid direct contact with the skin and eyes.[5]

    • Do not breathe in dust or vapors.[5]

    • Weigh and transfer the solid compound within the fume hood to minimize the risk of generating dust.

    • Use appropriate tools and equipment to handle the chemical, avoiding manual contact.

    • Ensure all containers are clearly labeled.

  • Post-Handling:

    • Decontaminate the work area with a suitable solvent, followed by washing with soap and water.[2]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[6]

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[2]

Disposal Plan:

  • All waste material containing 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[2]

  • The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not dispose of this chemical down the drain.[2]

Experimental Protocols

Spill Response Protocol:

  • Evacuation: Immediately evacuate the area of the spill.

  • Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • Cleanup:

    • Wear the appropriate PPE as outlined in the table above.

    • Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling, use, and disposal of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

prep Preparation handling Handling prep->handling Proceed with caution post_handling Post-Handling handling->post_handling After experiment spill Spill Event handling->spill If spill occurs disposal Disposal post_handling->disposal Waste management spill_response Spill Response spill->spill_response Initiate protocol spill_response->disposal Dispose of spill waste

Caption: Workflow for safe handling of 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]
Reactant of Route 2
Reactant of Route 2
3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.